Product packaging for AMT hydrochloride(Cat. No.:CAS No. 21463-31-0)

AMT hydrochloride

Cat. No.: B1662266
CAS No.: 21463-31-0
M. Wt: 166.67 g/mol
InChI Key: HVJCRMIQAMEJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

AMT is a potent, relatively selective inhibitor of iNOS with a Ki of 4.2 nM in mouse macrophages. It inhibits other isoforms of NOS, but at higher concentrations;  the IC50 values for rat nNOS and bovine eNOS are 34 and 150 nM, respectively.>Potent, selective and reversible inhibitor of iNOS (IC50 = 3.6 nM;  approximately 30 and 40 times selective over nNOS and eNOS respectively).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2S B1662266 AMT hydrochloride CAS No. 21463-31-0

Properties

IUPAC Name

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJCRMIQAMEJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369928
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21463-31-0
Record name 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to α-Methyltryptamine (AMT) Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT), a synthetic tryptamine derivative, has a multifaceted pharmacological profile, exhibiting properties of a psychedelic, stimulant, and entactogen.[1] Initially explored in the 1960s as a potential antidepressant under the trade name Indopan, its clinical application was ultimately abandoned due to a complex side-effect profile, including psychedelic effects.[1] Today, AMT is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AMT hydrochloride, intended for an audience of researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white crystalline powder.[2] Its chemical and physical properties are summarized in the tables below.

Chemical Identification
PropertyValueReference
IUPAC Name 1-(1H-indol-3-yl)propan-2-amine hydrochlorideN/A
Chemical Formula C₁₁H₁₅ClN₂[3]
Molecular Weight 210.7 g/mol [3]
CAS Number 879-36-7[3]
Canonical SMILES CC(CC1=CNC2=CC=CC=C21)N.Cl[3]
Physicochemical Data
PropertyValueReference
Melting Point 151-153 °C[4]
Boiling Point 344.5 ± 17.0 °C (free base)[4]
Solubility Soluble in methanol and ethanol. Soluble in DMF (11 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 5 mg/ml).[3] Insoluble in chloroform (as HCl salt).[5][5]
pKa Data not availableN/A

Pharmacological Properties

AMT's complex psychoactive effects stem from its interactions with multiple neurotransmitter systems in the central nervous system. It primarily acts as a releasing agent and reuptake inhibitor of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), and also functions as a monoamine oxidase (MAO) inhibitor and a serotonin receptor agonist.[1]

Monoamine Transporter Interactions

AMT potently inhibits the reuptake of serotonin, norepinephrine, and dopamine.

TargetIC₅₀ (µM)Reference
Serotonin Transporter (SERT)0.38[3]
Norepinephrine Transporter (NET)0.4[3]
Dopamine Transporter (DAT)0.73[3]
Monoamine Oxidase Inhibition

AMT is a reversible inhibitor of monoamine oxidase, with a preference for MAO-A.[1] This inhibition contributes to the overall increase in synaptic concentrations of monoamine neurotransmitters.

EnzymeIC₅₀ (µM)Reference
MAO-A0.049 - 166 (depending on the analog)[6]
MAO-B82 - 376 (for some analogs)[6]

Signaling Pathways

The diverse behavioral effects of AMT are mediated through its interaction with various signaling pathways, primarily those involving serotonin and dopamine receptors.

Serotonin 5-HT₂ₐ Receptor Signaling

AMT's hallucinogenic properties are largely attributed to its agonist activity at the serotonin 5-HT₂ₐ receptor. Activation of this Gq/11-coupled receptor initiates a cascade of intracellular events.

Serotonin 5-HT2A Receptor Signaling AMT AMT HT2A 5-HT2A Receptor AMT->HT2A Agonist Binding Gq11 Gαq/11 HT2A->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2->Downstream PKC->Downstream

Caption: AMT-induced 5-HT₂ₐ receptor signaling cascade.

Activation of the 5-HT₂ₐ receptor by AMT leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][9] These second messengers then modulate the activity of various downstream proteins, ultimately leading to changes in neuronal excitability and gene expression that are thought to underlie the psychedelic experience.

Dopamine D₂ Receptor Signaling

AMT's stimulant effects are linked to its ability to increase synaptic dopamine levels, which then act on dopamine receptors, including the D₂ receptor. The D₂ receptor is a Gi/o-coupled receptor that typically has an inhibitory effect on adenylyl cyclase.

Dopamine D2 Receptor Signaling AMT AMT DAT Dopamine Transporter (DAT) AMT->DAT Inhibition of Reuptake & Release Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binding Gi Gαi/o D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: AMT's indirect influence on D₂ receptor signaling.

By blocking dopamine reuptake and promoting its release, AMT increases the concentration of dopamine in the synaptic cleft.[1] This elevated dopamine level leads to increased activation of D₂ receptors. The activated D₂ receptor, through its coupling with the inhibitory G protein (Gαi/o), suppresses the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[10] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream target proteins involved in neuronal function.

Experimental Protocols

Detailed, step-by-step protocols for the synthesis and analysis of this compound are crucial for reproducible research. While specific proprietary methods may vary, the following sections outline the general principles and common methodologies.

Synthesis of α-Methyltryptamine Hydrochloride

A common synthetic route to α-methyltryptamine involves the reductive amination of indole-3-acetone.

AMT Synthesis Workflow cluster_0 Reductive Amination cluster_1 Salt Formation IndoleAcetone Indole-3-acetone Ketoxime Indole-3-acetone oxime IndoleAcetone->Ketoxime Condensation Hydroxylamine Hydroxylamine Hydroxylamine->Ketoxime AMT_base α-Methyltryptamine (free base) Ketoxime->AMT_base Reduction LAH Lithium Aluminum Hydride (LAH) LAH->AMT_base AMT_HCl α-Methyltryptamine HCl AMT_base->AMT_HCl HCl Hydrochloric Acid HCl->AMT_HCl

Caption: General workflow for the synthesis of this compound.

Methodology Overview:

  • Oxime Formation: Indole-3-acetone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to form the corresponding ketoxime.

  • Reduction: The resulting indole-3-acetone oxime is then reduced to the primary amine, α-methyltryptamine. A powerful reducing agent such as lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is typically employed for this step.[11]

  • Work-up and Purification: The reaction mixture is carefully quenched, and the crude α-methyltryptamine free base is extracted and purified, often by distillation or chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.[12]

Monoamine Release Assay

To quantify the monoamine-releasing properties of AMT, synaptosomal preparations are commonly used.

Methodology Overview:

  • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine, hippocampus for serotonin) of rodents.

  • Radiolabel Loading: The synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for its uptake into the vesicles.

  • Superfusion: The loaded synaptosomes are then placed in a superfusion apparatus and continuously washed with a physiological buffer to establish a stable baseline of radiolabel efflux.

  • Drug Application: A solution of this compound is introduced into the superfusion buffer, and the amount of radiolabel released from the synaptosomes is measured over time using liquid scintillation counting.

  • Data Analysis: The AMT-induced release is quantified by comparing the peak efflux of the radiolabel in the presence of the drug to the baseline efflux.

Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of AMT for various receptors.

Methodology Overview:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT₂ₐ receptors from transfected cells or rodent brain tissue) are prepared.[11]

  • Incubation: The membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ receptors) in the presence of varying concentrations of this compound.[11][13]

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.[14]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of AMT for the receptor can be calculated. This Ki value is an inverse measure of the drug's binding affinity.[13]

Conclusion

α-Methyltryptamine hydrochloride is a pharmacologically complex compound with significant effects on multiple neurotransmitter systems. Its ability to act as a monoamine releasing agent, reuptake inhibitor, MAO inhibitor, and serotonin receptor agonist underpins its stimulant and psychedelic properties. A thorough understanding of its chemical properties, pharmacological profile, and the signaling pathways it modulates is essential for researchers in the fields of neuropharmacology, medicinal chemistry, and drug development. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this and related compounds.

References

An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride (AMT HCl) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This technical guide delineates the core mechanism of action of AMT HCl, providing a comprehensive overview of its interaction with iNOS, the downstream effects on signaling pathways, and detailed experimental protocols for its characterization. Quantitative data from key studies are presented to offer a clear perspective on its inhibitory potency and selectivity. This document serves as a critical resource for researchers and professionals engaged in the study of inflammation, nitric oxide signaling, and the development of novel therapeutic agents targeting iNOS.

Core Mechanism of Action: Potent and Selective Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The primary and most well-characterized mechanism of action of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl is the potent and selective inhibition of the inducible isoform of nitric oxide synthase (iNOS or NOS-2). Nitric oxide synthases are a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in a diverse range of physiological and pathophysiological processes. While constitutively expressed endothelial (eNOS) and neuronal (nNOS) isoforms play vital roles in vasodilation and neurotransmission respectively, the inducible isoform (iNOS) is primarily expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Overproduction of NO by iNOS is implicated in the pathogenesis of various inflammatory diseases, septic shock, and neurodegenerative disorders.

AMT HCl acts as a competitive inhibitor of iNOS with respect to the substrate L-arginine. This competitive inhibition prevents the conversion of L-arginine to L-citrulline, thereby blocking the production of nitric oxide by iNOS.

Quantitative Data on iNOS Inhibition

The inhibitory potency of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl against iNOS has been quantified in several studies. The following table summarizes the key quantitative data.

ParameterValueSpecies/Enzyme SourceReference
Ki 4.2 nMPartially purified iNOS from rat alveolar macrophages[1][2]
Ki 22.6 ± 1.9 nMRecombinant human iNOS[3]
Kd 17.7 nMRecombinant human iNOS[3]

Signaling Pathways

The inhibition of iNOS by 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl directly impacts cellular signaling pathways that are dependent on the production of nitric oxide. The primary consequence is the attenuation of NO-mediated downstream effects in inflammatory conditions.

iNOS_Inhibition_Pathway cluster_upstream Upstream Activation of iNOS cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-κB Pathway NF-κB Pathway Pro-inflammatory Stimuli->NF-κB Pathway STAT1 Pathway STAT1 Pathway Pro-inflammatory Stimuli->STAT1 Pathway iNOS Gene Transcription iNOS Gene Transcription NF-κB Pathway->iNOS Gene Transcription STAT1 Pathway->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein iNOS_Enzyme iNOS Enzyme Activity AMT_HCl 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl AMT_HCl->iNOS_Enzyme Competitive Inhibition NO_Production Nitric Oxide (NO) Production iNOS_Enzyme->NO_Production Blocked L_Arginine L-Arginine L_Arginine->iNOS_Enzyme Substrate Downstream_Signaling Downstream NO Signaling (e.g., sGC activation) NO_Production->Downstream_Signaling Pathophysiological_Effects Pathophysiological Effects (Inflammation, Vasodilation, etc.) Downstream_Signaling->Pathophysiological_Effects

iNOS Inhibition Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl.

iNOS Inhibition Assay (Based on Nakane et al., 1995)

This protocol describes the determination of the inhibitory activity of AMT HCl on partially purified iNOS.

Objective: To determine the Ki of AMT HCl for iNOS.

Materials:

  • Enzyme: Partially purified iNOS from lipopolysaccharide-stimulated rat alveolar macrophages.

  • Substrate: L-[3H]arginine.

  • Cofactors: NADPH, FAD, FMN, and (6R)-tetrahydrobiopterin.

  • Inhibitor: 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl (AMT HCl) at various concentrations.

  • Assay Buffer: HEPES buffer (pH 7.4).

  • Stop Reagent: Dowex 50W-X8 resin (Na+ form).

  • Scintillation Cocktail

  • Scintillation Counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and the desired concentration of AMT HCl.

  • Initiate the reaction by adding the partially purified iNOS enzyme preparation.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the Dowex 50W-X8 resin, which binds to the unreacted L-[3H]arginine.

  • Centrifuge the samples to pellet the resin.

  • Transfer an aliquot of the supernatant, containing the L-[3H]citrulline product, to a scintillation vial.

  • Add scintillation cocktail and quantify the amount of L-[3H]citrulline using a scintillation counter.

  • Calculate the rate of reaction at each inhibitor concentration.

  • Determine the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).

iNOS_Inhibition_Assay_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (Buffer, Cofactors, AMT HCl) Start->Prepare_Reaction_Mixture Add_iNOS Add iNOS Enzyme Prepare_Reaction_Mixture->Add_iNOS Incubate Incubate at 37°C Add_iNOS->Incubate Terminate_Reaction Terminate with Dowex Resin Incubate->Terminate_Reaction Centrifuge Centrifuge Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant (contains L-[3H]citrulline) Centrifuge->Collect_Supernatant Scintillation_Counting Scintillation Counting Collect_Supernatant->Scintillation_Counting Data_Analysis Data Analysis (Calculate Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

iNOS Inhibition Assay Workflow

Potential for Alpha-2 Adrenergic Receptor Activity

While the primary mechanism of action of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl is the inhibition of iNOS, its structural similarity to other thiazine derivatives known to act as alpha-2 adrenergic agonists warrants consideration. However, to date, there is a lack of significant published evidence demonstrating direct and potent activity of AMT HCl at alpha-2 adrenergic receptors. The potent Ki value for iNOS inhibition suggests this is the predominant pharmacological action. Further studies, such as radioligand binding assays using alpha-2 adrenergic receptor subtypes, would be necessary to definitively rule out or quantify any potential off-target effects at these receptors.

Conclusion

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl is a highly potent and selective inhibitor of inducible nitric oxide synthase. Its mechanism of action is centered on the competitive inhibition of L-arginine binding to iNOS, leading to a reduction in nitric oxide production. This makes it a valuable research tool for investigating the roles of iNOS in various physiological and pathological states and a potential lead compound for the development of therapeutics for inflammatory and other iNOS-mediated diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers working with this compound.

References

Amitriptyline hydrochloride pharmacodynamics and pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacodynamics and Pharmacokinetics of Amitriptyline Hydrochloride

Introduction

Amitriptyline hydrochloride is a tricyclic antidepressant (TCA) that has been a cornerstone in the management of major depressive disorder for decades.[1][2][3] Beyond its antidepressant effects, it is widely utilized for a variety of off-label indications, including neuropathic pain, fibromyalgia, migraine prophylaxis, and irritable bowel syndrome.[3][4] Its therapeutic utility stems from a complex pharmacological profile, characterized by a multifaceted mechanism of action and significant inter-individual variability in its pharmacokinetics. This guide provides a comprehensive technical overview of the pharmacodynamics and pharmacokinetics of amitriptyline, tailored for researchers, scientists, and drug development professionals.

Pharmacodynamics

The pharmacodynamic profile of amitriptyline is complex, involving multiple molecular targets that contribute to both its therapeutic effects and its adverse effect profile.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism underlying the antidepressant activity of amitriptyline is the inhibition of the presynaptic reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2][4][5][6] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), amitriptyline increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing and prolonging serotonergic and adrenergic neurotransmission.[1][2][5][7] This potentiation of monoaminergic signaling is believed to correct the deficiencies in 5-HT and/or NE that are hypothesized to underlie depressive symptoms.[8] Chronic treatment leads to the desensitization of presynaptic autoreceptors, resulting in sustained changes in neurotransmission.[4] Amitriptyline inhibits the uptake of both norepinephrine and serotonin with comparable efficacy.[8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) NE NE NE_Vesicle->NE Release SER_Vesicle Serotonin (5-HT) SER 5-HT SER_Vesicle->SER Release Post_Receptor_NE Adrenergic Receptor NE->Post_Receptor_NE Binding NET NET Transporter NE->NET Reuptake Post_Receptor_SER Serotonergic Receptor SER->Post_Receptor_SER Binding SERT SERT Transporter SER->SERT Reuptake Effect Enhanced Neurotransmission (Antidepressant Effect) Post_Receptor_NE->Effect Post_Receptor_SER->Effect Amitriptyline Amitriptyline Amitriptyline->NET Inhibits Amitriptyline->SERT Inhibits

Caption: Monoamine Reuptake Inhibition by Amitriptyline.
Receptor Binding Profile

In addition to its effects on monoamine transporters, amitriptyline exhibits significant antagonist activity at a variety of other receptors. This broad receptor-binding profile is responsible for many of its side effects but may also contribute to its therapeutic efficacy in certain conditions.[2]

Receptor/TransporterBinding Affinity (Ki, nM)Associated Effects
Serotonin Transporter (SERT)3.45[9]Antidepressant
Norepinephrine Transporter (NET)13.3[9]Antidepressant
Histamine H1 Receptor0.5 - 1.1[9]Sedation, weight gain, confusion[2][4]
Muscarinic Acetylcholine Receptors (M1-M5)11 - 24[9]Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention)[2][4]
α1-Adrenergic Receptor4.4[9]Orthostatic hypotension, dizziness[2][4]
5-HT2A ReceptorPotent Antagonist[1]Anxiolytic, potential contribution to antidepressant effect
5-HT2C ReceptorPotent Antagonist[1]Anxiolytic, potential contribution to antidepressant effect
Sodium ChannelsPotent Blocker[1][2]Analgesic (neuropathic pain), cardiotoxicity[2]
hERG Potassium ChannelIC50 = 4.78 μM[9]Cardiotoxicity (QTc prolongation)[4]
Neurotrophic and Inflammatory Signaling Pathways

Recent research has uncovered that amitriptyline's therapeutic effects may extend beyond simple monoamine modulation, involving the activation of neurotrophic factor signaling and anti-inflammatory pathways.

  • Neurotrophic Effects: Amitriptyline has been shown to act as an agonist for Tropomyosin receptor kinase A (TrkA) and TrkB, the receptors for Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), respectively.[10] This activation is independent of neurotrophins themselves.[10] It promotes TrkA/TrkB receptor heterodimerization and phosphorylation, initiating downstream signaling cascades.[10] One key pathway involves the activation of Fibroblast Growth Factor Receptor (FGFR), which leads to the phosphorylation of FGFR substrate 2α (FRS2α) and subsequently activates the Extracellular signal-Regulated Kinase (ERK)/cAMP Responsive Element-Binding protein (CREB) cascade.[11] This signaling pathway has been demonstrated to increase the production of Glial cell line-Derived Neurotrophic Factor (GDNF) in glial cells.[11][12] This neurotrophic activity may contribute to neuronal plasticity and survival, offering a different dimension to its antidepressant and neuroprotective effects.[10]

Amitriptyline Amitriptyline Trk_Receptors TrkA / TrkB Receptors Amitriptyline->Trk_Receptors Agonist Action FGFR FGFR Trk_Receptors->FGFR Activates FRS2a FRS2α FGFR->FRS2a Phosphorylates ERK ERK FRS2a->ERK Activates CREB CREB ERK->CREB Phosphorylates GDNF_Production Increased GDNF/BDNF Production CREB->GDNF_Production Promotes Neuronal_Survival Neuronal Survival & Plasticity GDNF_Production->Neuronal_Survival

Caption: Neurotrophic Factor Signaling Pathway Activated by Amitriptyline.
  • Analgesic and Anti-inflammatory Effects: The analgesic properties of amitriptyline, particularly in neuropathic pain, are attributed to several mechanisms.[6] A primary contributor is its potent blockade of voltage-gated sodium channels, which reduces neuronal hyperexcitability.[1][2][6] Additionally, amitriptyline has been shown to suppress the Nuclear Factor-kappa B (NF-κB) pathway.[13] This suppression leads to a reduction in the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which plays a significant role in the pathogenesis of neuropathic pain.[13] This anti-inflammatory action, combined with sodium channel blockade and monoamine reuptake inhibition, provides a multi-modal approach to pain management.[1][13]

Pharmacokinetics

The pharmacokinetics of amitriptyline are characterized by good absorption, extensive metabolism, and wide inter-individual variability, largely due to genetic factors.[14]

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Amitriptyline is well absorbed from the gastrointestinal tract following oral administration.[1][4] However, it undergoes extensive first-pass metabolism in the liver, resulting in a bioavailability of approximately 30-60%.[4][8] Peak plasma concentrations are typically reached within 2 to 12 hours after an oral dose.[8][15]

  • Distribution: Amitriptyline is widely distributed throughout the body and is highly bound to plasma and tissue proteins, with a protein binding of approximately 95-96%.[1][8] The free fraction in plasma ranges from 5.4% to 9.8%.[16]

  • Metabolism: The metabolism of amitriptyline is complex and occurs primarily in the liver. The main metabolic pathways are N-demethylation and hydroxylation, mediated predominantly by cytochrome P450 (CYP) enzymes.[8][17]

    • N-demethylation to its primary active metabolite, nortriptyline, is mainly catalyzed by CYP2C19.[7][8][18][19] Other enzymes like CYP3A4, CYP1A2, and CYP2C9 are also involved.[8][17][18] Nortriptyline is itself a potent antidepressant, acting as a stronger inhibitor of norepinephrine reuptake than serotonin reuptake.[1][8]

    • Hydroxylation of both amitriptyline and nortriptyline to less active metabolites (e.g., (E)-10-hydroxynortriptyline) is mediated almost exclusively by CYP2D6.[7][8][18][19]

    • These metabolites are subsequently conjugated with glucuronic acid before excretion.[8]

Amitriptyline Amitriptyline (Tertiary Amine) Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline N-demethylation Hydroxy_AMI 10-OH-Amitriptyline (Less Active) Amitriptyline->Hydroxy_AMI Hydroxylation Hydroxy_NOR 10-OH-Nortriptyline (Less Active) Nortriptyline->Hydroxy_NOR Hydroxylation Conjugates Glucuronide/Sulfate Conjugates (Inactive) Nortriptyline->Conjugates Hydroxy_AMI->Conjugates Hydroxy_NOR->Conjugates Excretion Renal Excretion Conjugates->Excretion CYP2C19 CYP2C19 (major) CYP3A4, 1A2, 2C9 CYP2C19->Amitriptyline CYP2D6 CYP2D6 CYP2D6->Amitriptyline CYP2D6->Nortriptyline UGT Conjugation (e.g., UGTs)

Caption: Metabolic Pathway of Amitriptyline.
  • Excretion: Amitriptyline and its metabolites are excreted primarily in the urine, largely as inactive glucuronide or sulfate conjugates.[8] Very little unchanged drug (approximately 2%) is found in the urine.[1][8] Within 24-48 hours, about 25-50% of a single oral dose is excreted.[1][8] Small amounts are also eliminated in the feces through biliary excretion.[8]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for amitriptyline. It is crucial to note the wide ranges, which reflect significant inter-individual variability.

ParameterValueReference
Bioavailability (F) 30 - 60%[4][8]
Time to Peak (Tmax) 2 - 12 hours[8]
Plasma Protein Binding ~96%[1]
Volume of Distribution (Vd) 15 L/kg (Range: 12-18)[14]
Elimination Half-life (t½) ~25 hours (Range: 10-28)[4][8][15]
Systemic Clearance (Cl) 39.24 ± 10.18 L/h[8]
Therapeutic Range 80 - 250 ng/mL (Amitriptyline + Nortriptyline)[1][20]
Pharmacogenetics

The metabolism of amitriptyline is significantly influenced by genetic polymorphisms in the genes encoding the CYP2D6 and CYP2C19 enzymes.[1] These genetic variations lead to different metabolizer phenotypes, which can profoundly impact drug exposure and clinical outcomes.

  • CYP2D6 Polymorphisms: Individuals can be classified as poor, intermediate, extensive (normal), or ultrarapid metabolizers.

    • Poor Metabolizers (PMs): Have reduced or no CYP2D6 function, leading to decreased hydroxylation, higher plasma concentrations of amitriptyline and nortriptyline, and an increased risk of adverse effects.[1][4] Use of amitriptyline should be avoided in this group.[1][4]

    • Ultrarapid Metabolizers (UMs): Possess multiple copies of the CYP2D6 gene, leading to accelerated metabolism, lower plasma concentrations, and a higher likelihood of therapeutic failure.[1][4]

  • CYP2C19 Polymorphisms:

    • Poor Metabolizers (PMs): Exhibit decreased N-demethylation, resulting in higher-than-expected amitriptyline levels and lower nortriptyline levels. This can increase the risk of side effects.[4][19]

    • Ultrarapid Metabolizers (UMs): Have increased CYP2C19 function, leading to rapid conversion of amitriptyline to nortriptyline. This may cause sub-optimal response or metabolite-related side effects.[4]

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides dosing recommendations based on CYP2D6 and CYP2C19 genotypes, often suggesting dose adjustments or alternative medications for individuals who are not extensive (normal) metabolizers.[1]

Experimental Protocols and Methodologies

The data presented in this guide are derived from a variety of established experimental methodologies commonly used in pharmaceutical research.

In Vitro Metabolism Assays
  • Methodology: To identify the specific CYP450 enzymes responsible for amitriptyline metabolism, in vitro studies are conducted using cDNA-expressed human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[18] Amitriptyline is incubated with individual recombinant enzymes in the presence of necessary cofactors (e.g., NADPH). The formation of metabolites (nortriptyline, 10-OH-amitriptyline) is then quantified over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[21]

  • Data Generated: These experiments determine which enzymes catalyze specific metabolic reactions and allow for the calculation of kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), indicating the enzyme's affinity and capacity for the drug.[18][22]

Human Pharmacokinetic Studies
  • Methodology: Pharmacokinetic parameters are determined through clinical studies involving healthy volunteers or patient populations. These studies typically involve administering a single oral dose of amitriptyline hydrochloride and collecting serial blood samples over a prolonged period (e.g., 48-72 hours).[23] Plasma is separated, and the concentrations of amitriptyline and its major metabolites are measured using validated LC/MS/MS methods.

  • Data Generated: The resulting concentration-time data are analyzed using non-compartmental or compartmental modeling to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (Cl), volume of distribution (Vd), and elimination half-life (t½).[15]

Cellular and Molecular Biology Assays
  • Methodology: To investigate intracellular signaling pathways, researchers use primary cell cultures (e.g., rat cortical neurons, astrocytes, microglia) or cell lines (e.g., C6 glioma cells).[11][12][24] Cells are treated with amitriptyline, and cellular lysates are collected at various time points. Techniques like Western blotting are used with phospho-specific antibodies to detect the activation (phosphorylation) of signaling proteins such as TrkA, TrkB, ERK, and CREB.[10][11] Gene expression of neurotrophic factors like BDNF and GDNF is quantified using reverse transcription-polymerase chain reaction (RT-PCR).[12][24]

  • Data Generated: These experiments elucidate the molecular mechanisms of action beyond receptor binding, demonstrating how amitriptyline can modulate gene expression and protein activity to produce neurotrophic effects.[11][24]

Therapeutic Drug Monitoring (TDM)
  • Protocol: TDM is a clinical practice used to optimize amitriptyline therapy, assess compliance, and minimize toxicity.[14] Blood samples should be taken at steady-state, which is typically reached after at least 10 days of consistent dosing.[14] Samples should be collected at trough concentration, just before the next scheduled dose (or at least 10-16 hours post-dose), to ensure consistency.[14] The combined plasma concentrations of amitriptyline and nortriptyline are measured, and the dose is adjusted to achieve a level within the therapeutic range (e.g., 80-200 ng/mL).[20]

  • Application: TDM is particularly valuable for patients with suspected non-compliance, inadequate therapeutic response, adverse effects at standard doses, or known drug interactions.[14][20]

Start Initiate Amitriptyline Therapy Wait Wait ≥ 10 Days to Reach Steady State Start->Wait Sample Collect Trough Blood Sample (≥10-16h post-dose) Wait->Sample Analyze Measure Plasma Concentration (Amitriptyline + Nortriptyline) Sample->Analyze Compare Concentration in Therapeutic Range? (80-200 ng/mL) Analyze->Compare Maintain Maintain Current Dose & Monitor Clinically Compare->Maintain Yes Adjust Adjust Dose Based on Concentration & Response Compare->Adjust No Adjust->Wait Re-evaluate

Caption: Therapeutic Drug Monitoring (TDM) Workflow for Amitriptyline.

Conclusion

Amitriptyline hydrochloride possesses a rich and complex pharmacological profile. Its primary pharmacodynamic action involves the dual reuptake inhibition of serotonin and norepinephrine, but its efficacy is augmented by actions on a wide array of other receptors and signaling pathways, including those involved in neurotrophism and analgesia. The pharmacokinetic properties of amitriptyline are defined by extensive hepatic metabolism, with significant variability driven by well-characterized genetic polymorphisms in CYP2D6 and CYP2C19. A thorough understanding of these pharmacodynamic and pharmacokinetic principles is essential for the rational use of amitriptyline in clinical practice and for guiding future research and development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to alpha-Methyltryptamine (AMT) Hydrochloride

This guide provides a comprehensive overview of alpha-Methyltryptamine (AMT) hydrochloride, a psychoactive compound with a history of both therapeutic investigation and recreational use. This document details its chemical properties, pharmacological actions, synthesis, and analytical methods for the benefit of researchers and drug development professionals.

It is important to note that while the abbreviation "AMT" is most commonly associated with alpha-Methyltryptamine, it is occasionally used for other compounds such as 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride, a selective NOS2 inhibitor. This guide will focus exclusively on alpha-Methyltryptamine hydrochloride.

Core Data Presentation

The quantitative data for alpha-Methyltryptamine (AMT) and its hydrochloride salt are summarized below.

PropertyValueReference
Chemical Name alpha-Methyltryptamine hydrochloride
Synonyms α-MT, Indopan[1]
Molecular Formula C₁₁H₁₄N₂ • HCl
Molecular Weight 210.7 g/mol
Appearance White crystalline powder[2]
Melting Point 200-203 °C
Solubility Soluble in water and ethanol
CAS Number 299-26-3 (free base), 879-36-7 (hydrochloride)

Pharmacological Profile

alpha-Methyltryptamine is a tryptamine derivative with a complex pharmacological profile, acting as a psychedelic, stimulant, and entactogen[1]. Its primary mechanisms of action include:

  • Monoamine Reuptake Inhibition : AMT is a potent inhibitor of the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA)[1][2]. This leads to increased concentrations of these neurotransmitters in the synaptic cleft.

  • Serotonin Receptor Agonism : AMT acts as a non-selective agonist at various serotonin receptors, contributing to its psychedelic effects[1].

  • Monoamine Oxidase Inhibition (MAOI) : AMT is a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A[1][2]. This enzymatic inhibition further potentiates the effects of monoamines by preventing their degradation.

The combined effects of reuptake inhibition and MAO inhibition lead to a significant and prolonged increase in synaptic monoamine levels, underlying the compound's psychoactive effects.

Experimental Protocols

A common synthetic route to AMT involves the condensation of indole-3-acetone with hydroxylamine, followed by reduction of the resulting ketoxime.

Step 1: Synthesis of Indole-3-acetone oxime

  • A solution of indole-3-acetone (1 molar equivalent) in ethanol is prepared.

  • Hydroxylamine hydrochloride (1.2 molar equivalents) and sodium acetate (1.5 molar equivalents) are added to the solution.

  • The mixture is refluxed for 2-3 hours.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime.

  • The crude product can be purified by recrystallization.

Step 2: Reduction of Indole-3-acetone oxime to alpha-Methyltryptamine

  • A suspension of lithium aluminum hydride (LAH) (2-3 molar equivalents) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of indole-3-acetone oxime (1 molar equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C.

  • The reaction mixture is then stirred at room temperature for several hours, followed by refluxing for 2-4 hours.

  • The reaction is quenched by the careful sequential addition of water and a sodium hydroxide solution.

  • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue containing the AMT freebase is dissolved in a suitable organic solvent.

Step 3: Formation of the Hydrochloride Salt

  • The solution of AMT freebase is cooled in an ice bath.

  • A solution of hydrochloric acid in a suitable solvent (e.g., ethereal HCl or HCl in isopropanol) is added dropwise with stirring until precipitation is complete.

  • The resulting white precipitate of alpha-Methyltryptamine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

A sensitive method for the determination of AMT in biological samples involves GC-MS analysis.

  • Sample Preparation (Blood or Urine) :

    • To 1 mL of the biological sample, an internal standard is added.

    • The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte. For LLE, the sample is alkalinized and extracted with an organic solvent.

  • Derivatization :

    • The extracted analyte is dried down and derivatized, for example, with trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to improve its chromatographic properties.

  • GC-MS Analysis :

    • Column : A non-polar capillary column (e.g., DB-5MS or HP-5MS) is typically used.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : A temperature gradient is employed to ensure good separation, for example, starting at 100°C and ramping up to 280°C.

    • Injection Mode : Splitless injection is often used for trace analysis.

    • Mass Spectrometer : Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for high sensitivity and specificity. Characteristic ions for derivatized AMT are monitored.

  • Quantification :

    • A calibration curve is constructed using standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Visualizations

AMT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMT α-Methyltryptamine (AMT) SERT Serotonin Transporter (SERT) AMT->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) AMT->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) AMT->DAT Inhibits Reuptake (weaker) MAO Monoamine Oxidase (MAO) AMT->MAO Inhibits VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) AMT->VMAT2 Reverses Flow (proposed) Serotonin_synapse 5-HT Norepinephrine_synapse NE Serotonin_vesicle Serotonin Vesicle MAO->Serotonin_vesicle Degrades Cytosolic 5-HT Norepinephrine_vesicle Norepinephrine Vesicle MAO->Norepinephrine_vesicle Degrades Cytosolic NE Serotonin_vesicle->Serotonin_synapse Release Norepinephrine_vesicle->Norepinephrine_synapse Release Serotonin_receptor 5-HT Receptors Serotonin_synapse->Serotonin_receptor Activates Adrenergic_receptor Adrenergic Receptors Norepinephrine_synapse->Adrenergic_receptor Activates Downstream_signaling Downstream Signaling (e.g., cAMP, IP3/DAG) Serotonin_receptor->Downstream_signaling Adrenergic_receptor->Downstream_signaling

Caption: Mechanism of action of alpha-Methyltryptamine (AMT) at the monoaminergic synapse.

AMT_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_analysis Bioanalytical Method Indole_acetone Indole-3-acetone Oxime_formation Oxime Formation Indole_acetone->Oxime_formation Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime_formation Reduction Reduction Oxime_formation->Reduction LAH LiAlH4 LAH->Reduction AMT_freebase AMT (freebase) Reduction->AMT_freebase Salt_formation Salt Formation AMT_freebase->Salt_formation HCl HCl HCl->Salt_formation AMT_HCl AMT Hydrochloride Salt_formation->AMT_HCl Recrystallization Recrystallization AMT_HCl->Recrystallization NMR NMR Spectroscopy Recrystallization->NMR MS Mass Spectrometry Recrystallization->MS Melting_point Melting Point Analysis Recrystallization->Melting_point Sample Biological Sample (Blood/Urine) Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GCMS_analysis GC-MS Analysis Derivatization->GCMS_analysis Quantification Quantification GCMS_analysis->Quantification

Caption: General workflow for the synthesis, purification, and analysis of this compound.

Structure_Activity_Relationship cluster_features Key Structural Features cluster_activities Pharmacological Activities AMT_structure alpha-Methyltryptamine Structure Indole_ring Indole Ring AMT_structure->Indole_ring Ethylamine_side_chain Ethylamine Side Chain AMT_structure->Ethylamine_side_chain Alpha_methyl_group α-Methyl Group AMT_structure->Alpha_methyl_group Serotonin_agonism Serotonin Receptor Agonism Indole_ring->Serotonin_agonism Mimics Serotonin Reuptake_inhibition Monoamine Reuptake Inhibition Ethylamine_side_chain->Reuptake_inhibition Binds to Transporters MAO_inhibition MAO Inhibition Alpha_methyl_group->MAO_inhibition Steric Hindrance for MAO Psychedelic_effects Psychedelic Effects Serotonin_agonism->Psychedelic_effects Reuptake_inhibition->Psychedelic_effects MAO_inhibition->Psychedelic_effects

Caption: Relationship between the chemical structure of AMT and its pharmacological activities.

References

Spectroscopic and Analytical Profiling of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-Methyltryptamine (AMT) hydrochloride, a psychoactive compound of the tryptamine class. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring this data and presents logical workflows for its analytical identification and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for AMT hydrochloride, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for α-Methyltryptamine (Free Base)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.6dIndole H-4
~7.3dIndole H-7
~7.1tIndole H-6
~7.0tIndole H-5
~7.0sIndole H-2
~3.4mCH
~2.9ddCH₂ (diastereotopic)
~2.7ddCH₂ (diastereotopic)
~1.2dCH₃
Variablebr sNH, NH₂

Solvent: CDCl₃. Reference: TMS (δ 0.00). J-coupling constants would need to be determined from an experimental spectrum.

Table 2: Predicted ¹³C NMR Data for α-Methyltryptamine (Free Base)

Chemical Shift (δ) ppmAssignment
~136.5Indole C-7a
~127.5Indole C-3a
~122.5Indole C-2
~122.0Indole C-6
~119.5Indole C-5
~118.8Indole C-4
~113.0Indole C-3
~111.2Indole C-7
~49.0CH
~35.0CH₂
~22.5CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorptions corresponding to its functional groups. The hydrochloride salt form will show a broad N-H stretch from the ammonium group.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (indole)
3200-2800Strong, BroadN⁺-H stretch (ammonium hydrochloride)
3100-3000MediumC-H stretch (aromatic)
2970-2850MediumC-H stretch (aliphatic)
~1620, ~1460Medium-StrongC=C stretch (aromatic indole ring)
~1580MediumN-H bend (amine)
~1450MediumC-H bend (aliphatic)
~740StrongC-H out-of-plane bend (ortho-disubstituted benzene)
Mass Spectrometry (MS)

Mass spectrometry of AMT typically involves electron ionization (EI), leading to characteristic fragmentation patterns that are crucial for its identification.

Table 4: Key Mass Spectral Fragments of α-Methyltryptamine (EI-MS)

m/zProposed Fragment StructureFragmentation Pathway
174[C₁₁H₁₄N₂]⁺Molecular Ion (M⁺)
159[M - CH₃]⁺Loss of a methyl radical
130[C₉H₈N]⁺β-cleavage, formation of the quinolinium cation
44[C₂H₆N]⁺α-cleavage, formation of the ethylamine fragment

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

The following protocol is a general guideline for the NMR analysis of tryptamine derivatives like this compound.

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Add a small amount of an internal standard (e.g., TMS or a suitable reference for aqueous solvents) for chemical shift calibration.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: Typically 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of solid samples like this compound.

  • Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Background Correction: Record a background spectrum of the clean ATR crystal before analyzing the sample.

  • Data Processing: The software automatically performs the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like AMT. The hydrochloride salt is typically converted to the more volatile free base before analysis.[1]

  • Sample Preparation (Free Base Extraction):

    • Dissolve the this compound sample in deionized water.

    • Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the amine.

    • Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Evaporate the solvent to obtain the AMT free base.

    • Reconstitute the residue in a suitable solvent for GC injection.

  • Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify AMT by its retention time and by comparing the acquired mass spectrum to a reference library.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

analytical_workflow cluster_sample Sample Reception cluster_presumptive Presumptive Testing cluster_separation Separation & Identification cluster_spectroscopic Spectroscopic Confirmation cluster_conclusion Conclusion sample Suspected AMT HCl Sample color_test Colorimetric Tests (e.g., Marquis Reagent) sample->color_test Initial Screening lchrms LC-HRMS Analysis sample->lchrms Direct Analysis ftir FTIR Spectroscopy sample->ftir Solid-State Analysis nmr NMR Spectroscopy (for structural elucidation) sample->nmr gcms GC-MS Analysis color_test->gcms Positive Indication confirmation Confirmed Identification of This compound gcms->confirmation lchrms->confirmation ftir->confirmation nmr->confirmation

Analytical Workflow for this compound Identification.

synthesis_workflow reagents Indole-3-carboxaldehyde Nitroethane intermediate 1-(Indol-3-yl)-2-nitropropene reagents->intermediate Henry Reaction reduction Reduction (e.g., LiAlH₄) intermediate->reduction amt_base α-Methyltryptamine (Free Base) reduction->amt_base acidification Acidification (HCl in ether) amt_base->acidification hcl_salt This compound acidification->hcl_salt

References

Solubility and stability of AMT hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of alpha-Methyltryptamine (AMT) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of alpha-methyltryptamine (AMT) hydrochloride in various solvents. The information herein is intended to support research, analytical method development, and formulation design for this psychoactive compound.

Physicochemical Properties of AMT Hydrochloride

alpha-Methyltryptamine (AMT) is a synthetic tryptamine derivative with stimulant and hallucinogenic properties[1][2]. It was originally developed as an antidepressant in the 1960s[1][2]. The hydrochloride salt of AMT is a white crystalline powder[2].

PropertyValueReference
Chemical Name α-methyl-1H-indole-3-ethanamine, monohydrochloride[3]
CAS Number 879-36-7[3]
Molecular Formula C₁₁H₁₄N₂ · HCl[3]
Molecular Weight 210.7 g/mol [3]
Appearance Crystalline solid[3]

Solubility of this compound

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The following table summarizes the known solubility of this compound in various common laboratory solvents.

Quantitative Solubility Data
SolventSolubility (mg/mL)Molar Solubility (M)TemperatureMethodReference
Ethanol200.095Not SpecifiedNot Specified[3]
Dimethylformamide (DMF)110.052Not SpecifiedNot Specified[3]
Dimethyl sulfoxide (DMSO)110.052Not SpecifiedNot Specified[3]
Phosphate-Buffered Saline (PBS), pH 7.250.024Not SpecifiedNot Specified[3]

Molar solubility was calculated based on the molecular weight of this compound (210.7 g/mol ).

Qualitative Solubility Information

While specific data for this compound is limited, information on a structurally related compound, 5-Methoxy-α-methyltryptamine (5-MeO-AMT) hydrochloride, can provide some insights into its general solubility characteristics. 5-MeO-AMT hydrochloride is reported to be soluble in methanol and water, and insoluble in chloroform[4]. It is also noted to be soluble in dilute mineral acids and organic acids[4]. As a free base, AMT is not particularly water-soluble but is soluble in alcohol and other organic solvents[5].

Stability of this compound

Understanding the stability of this compound is crucial for its proper storage, handling, and the development of stable formulations.

Storage and Long-Term Stability

This compound is stable for at least five years when stored at -20°C[3].

Degradation Pathways

The primary degradation pathways for tryptamine derivatives like AMT are oxidation and hydrolysis.

  • Oxidation: This can be catalyzed by light, heat, and the presence of metal ions.

  • Hydrolysis: The stability of the compound can be pH-dependent, with acidic or alkaline conditions potentially accelerating degradation[6].

Forced degradation studies are recommended to fully characterize the degradation profile of this compound. These studies typically involve exposing the compound to stress conditions such as:

  • Acidic hydrolysis: 0.1 M to 1 M hydrochloric or sulfuric acid.

  • Basic hydrolysis: 0.1 M to 1 M sodium or potassium hydroxide.

  • Oxidation: 3% to 30% hydrogen peroxide.

  • Thermal stress: Heating at temperatures such as 70-80°C.

  • Photostability: Exposure to UV and visible light[7][8].

A study on amitriptyline, a related compound, showed a 1.3% degradation of a 10.21 mg/mL solution when stored at 80°C for 3 months[6].

Experimental Protocols

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound[9][10][11][12].

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound powder

  • Solvent of interest

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)[10]

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a suitable container (e.g., glass vial).

  • Place the container in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed[9][10].

  • Shake the mixture for a sufficient time to reach equilibrium. This is typically determined by measuring the concentration at different time points (e.g., 4, 24, and 48 hours) until the concentration no longer changes significantly[9][10].

  • After reaching equilibrium, separate the undissolved solid from the solution by centrifugation or filtration[10].

  • Carefully collect the supernatant or filtrate.

  • Quantify the concentration of this compound in the solution using a validated analytical method, such as HPLC-UV[10].

Stability Indicating Method Development: Forced Degradation Study

Objective: To identify potential degradation products and develop an analytical method that can separate and quantify this compound in the presence of its degradants.

Materials:

  • This compound

  • Stress agents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at a controlled temperature for a specified period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples at appropriate time points using an HPLC method. The method should be capable of separating the parent drug from any degradation products. A C18 column is often suitable for tryptamine analysis[13]. The mobile phase can be a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol)[13]. Detection can be performed using a PDA detector at a wavelength of approximately 280 nm[13].

Signaling Pathway of AMT

AMT acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor[2]. The activation of the 5-HT2A receptor is known to initiate a Gq/11-mediated signaling cascade.

AMT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AMT This compound HTR2A 5-HT2A Receptor AMT->HTR2A Binds to Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: this compound signaling via the 5-HT2A receptor.

Experimental Workflow

The following diagram outlines a typical workflow for determining the solubility and stability of this compound.

Experimental Workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment start_sol Start: Obtain AMT HCl shake_flask Shake-Flask Method (Excess solid in solvent) start_sol->shake_flask equilibrate Equilibrate (Controlled T and agitation) shake_flask->equilibrate separate_sol Separate Solid/Liquid (Centrifuge/Filter) equilibrate->separate_sol quantify_sol Quantify Concentration (HPLC-UV/LC-MS) separate_sol->quantify_sol end_sol Result: Solubility Data quantify_sol->end_sol start_stab Start: Prepare AMT HCl Solutions stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start_stab->stress sample Sample at Time Points stress->sample quantify_stab Quantify AMT HCl & Degradants (Stability-Indicating HPLC) sample->quantify_stab end_stab Result: Degradation Profile & Kinetics quantify_stab->end_stab

Caption: Workflow for solubility and stability testing.

References

AMT Hydrochloride: A Potent and Selective Inhibitor of Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the inflammatory cascade, producing large, sustained amounts of nitric oxide (NO) that can contribute to cellular damage in a variety of pathological conditions. Consequently, the development of selective iNOS inhibitors is a key area of research for novel therapeutics in inflammatory and autoimmune diseases. AMT hydrochloride (2-amino-6-methyl-5,6-dihydro-4H-1,3-thiazine hydrochloride) has emerged as a potent and highly selective inhibitor of iNOS. This document provides a comprehensive technical overview of this compound, including its mechanism of action, selectivity, and relevant experimental protocols, to support researchers and drug development professionals in its application.

Introduction to iNOS and Its Role in Inflammation

Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological and pathological roles. Its synthesis is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). While endothelial NOS (eNOS) and neuronal NOS (nNOS) produce low, transient levels of NO for physiological signaling, the inducible isoform, iNOS, is typically absent in resting cells.[1][2] Upon stimulation by pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial endotoxins (lipopolysaccharide, LPS), iNOS is expressed and generates high, sustained concentrations of NO.[1][2] This overproduction of NO is a key contributor to the pathophysiology of various inflammatory conditions, including sepsis, arthritis, and inflammatory bowel disease.[1][3] The induction of iNOS is primarily regulated at the transcriptional level, with the transcription factor NF-κB playing a pivotal role in activating the iNOS gene promoter.[2][4][5]

This compound: A Selective iNOS Inhibitor

This compound, with the chemical name 2-amino-5,6-dihydro-4H-1,3-thiazine, is a competitive inhibitor of iNOS.[6] It acts at the L-arginine binding site of the enzyme, preventing the synthesis of NO.[7] Its chemical structure, a cyclized mimic of S-ethylisothiourea, contributes to its potent and selective inhibitory activity.[8]

Quantitative Data: Potency and Selectivity

The inhibitory potency and selectivity of this compound against the different NOS isoforms are critical parameters for its utility as a research tool and potential therapeutic agent. The following table summarizes the key quantitative data available.

Inhibitor Target Enzyme Inhibition Constant (Ki) IC50 Selectivity (iNOS vs. nNOS) Selectivity (iNOS vs. eNOS) Reference
This compoundHuman iNOS22.6 ± 1.9 nM---[6]
S-EthylisothioureaHuman iNOS17 nM-~1.7-fold~2.1-fold[8]
S-EthylisothioureaHuman nNOS29 nM---[8]
S-EthylisothioureaHuman eNOS36 nM---[8]

Signaling Pathways

iNOS Induction Pathway

The expression of iNOS is a tightly regulated process initiated by inflammatory stimuli. The following diagram illustrates the key signaling pathway leading to iNOS transcription.

iNOS_Induction_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines (TNF-α, IL-1β) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R IKK IKK TLR4->IKK Activates Cytokine_R->IKK Activates IκB IκB IKK->IκB Phosphorylates & Degrades NFκB_inactive NF-κB (p50/p65) IκB->NFκB_inactive Inhibits NFκB_active NF-κB NFκB_inactive->NFκB_active Translocates iNOS_Gene iNOS Gene NFκB_active->iNOS_Gene Binds to promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces L_Citrulline L-Citrulline iNOS_Protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein

Caption: Simplified signaling pathway of iNOS induction in macrophages.

Experimental Protocols

In Vitro iNOS Inhibition Assay (Cell-based)

This protocol describes a common method to assess the inhibitory activity of compounds on iNOS in a cellular context using the Griess assay to measure nitrite, a stable breakdown product of NO.

In_Vitro_Workflow A 1. Cell Culture RAW 264.7 macrophages B 2. Cell Seeding Plate cells and allow to adhere A->B C 3. Pre-treatment Add this compound or test compound B->C D 4. Stimulation Induce iNOS expression with LPS and IFN-γ C->D E 5. Incubation 24 hours D->E F 6. Sample Collection Collect cell culture supernatant E->F G 7. Griess Assay Measure nitrite concentration F->G H 8. Data Analysis Calculate IC50 values G->H

Caption: Workflow for in vitro iNOS inhibition assay.

Detailed Methodology:

  • Cell Culture: Maintain RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or the test compound. Include a vehicle control.

  • Stimulation: After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 ng/mL) to induce iNOS expression.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Sample Collection: After incubation, collect the cell culture supernatant for nitrite measurement.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis: Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition for each compound concentration relative to the stimulated vehicle control. Calculate the IC50 value by non-linear regression analysis.

In Vivo Rodent Endotoxemia Model

This protocol outlines a common in vivo model to evaluate the efficacy of iNOS inhibitors in a systemic inflammation model.

In_Vivo_Workflow A 1. Animal Acclimation Acclimate mice/rats for 1 week B 2. Group Assignment Randomly assign animals to treatment groups A->B C 3. Drug Administration Administer this compound or vehicle (e.g., i.p.) B->C D 4. LPS Challenge Induce endotoxemia with LPS injection (i.p.) C->D E 5. Monitoring & Sample Collection Monitor animals and collect blood at a defined time point (e.g., 6 hours) D->E F 6. Plasma Analysis Measure plasma nitrate/nitrite levels E->F G 7. Data Analysis Compare treatment groups F->G

Caption: Workflow for in vivo rodent endotoxemia model.

Detailed Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) for at least one week with free access to food and water.

  • Group Assignment: Randomly divide the mice into treatment groups (e.g., vehicle + saline, vehicle + LPS, this compound + LPS).

  • Drug Administration: Administer this compound (e.g., 1-10 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the LPS challenge.

  • LPS Challenge: Induce endotoxemia by injecting LPS (e.g., 10 mg/kg, i.p.).

  • Monitoring and Sample Collection: Monitor the animals for signs of endotoxic shock. At a predetermined time point (e.g., 6 hours post-LPS), collect blood via cardiac puncture into heparinized tubes.

  • Plasma Analysis: Centrifuge the blood to separate the plasma. Measure the total nitrate and nitrite levels in the plasma using a commercially available kit that includes nitrate reductase to convert nitrate to nitrite, followed by the Griess reaction.

  • Data Analysis: Compare the plasma nitrate/nitrite levels between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Conclusion

This compound is a valuable pharmacological tool for studying the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a superior choice over less selective inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo models of inflammation. Further research into the therapeutic potential of this compound and similar selective iNOS inhibitors is warranted for the development of novel treatments for a range of inflammatory disorders.

References

The Role of α-Methyltryptamine (AMT) Hydrochloride in Serotonin and Dopamine Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action

α-Methyltryptamine (AMT) hydrochloride is a synthetic tryptamine derivative that functions as a potent psychoactive agent by profoundly interacting with central monoamine neurotransmitter systems.[1][2][3][4][5] Its primary mechanism involves a dual action on the serotonin (5-HT) and dopamine (DA) systems, where it acts as both a reuptake inhibitor and a releasing agent.[1][2][5] This is achieved by interacting with the respective monoamine transporters, namely the serotonin transporter (SERT) and the dopamine transporter (DAT).[6][7][8][9] AMT is a substrate for these transporters, allowing it to enter the presynaptic neuron where it disrupts vesicular storage and promotes reverse transport (efflux) of neurotransmitters into the synapse.[8][10][11] Additionally, AMT exhibits direct agonist activity at several serotonin receptor subtypes, further contributing to its complex pharmacological profile.[1][2][3][5]

Quantitative Pharmacological Profile

The following tables summarize the quantitative data on AMT's interaction with key targets within the serotonin and dopamine systems, derived from in vitro assays.

Table 1: Monoamine Transporter Binding and Functional Data

This table outlines the affinity and functional potency of AMT at the serotonin and dopamine transporters. The data indicate that AMT is a relatively balanced agent, with potent activity at both SERT and DAT.

ParameterSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)
Reuptake Inhibition (IC₅₀, nM) ~77~134~34
Neurotransmitter Release (EC₅₀, nM) ~30~49~18

Note: Data are compiled from multiple sources and may vary based on experimental conditions. Lower values indicate higher potency.

Table 2: Serotonin Receptor Binding Affinities

This table details the binding affinities (Ki) of AMT for various serotonin receptor subtypes. Its high affinity for the 5-HT₂ₐ receptor is consistent with its psychedelic effects.

Receptor SubtypeBinding Affinity (Kᵢ, nM)
5-HT₂ₐ 23
5-HT₂C 113
5-HT₁ₐ 890
5-HT₁B >10,000
5-HT₁D 3,700

Note: Data are compiled from multiple sources. Lower Kᵢ values indicate higher binding affinity.

Signaling Pathways and Mechanisms

The interaction of AMT with presynaptic and postsynaptic components of the serotonin and dopamine systems disrupts normal neurotransmission, leading to elevated synaptic concentrations of these monoamines and direct receptor stimulation.

aMT_Mechanism cluster_pre Presynaptic Neuron cluster_synapse cluster_post Postsynaptic Neuron AMT AMT SERT SERT AMT->SERT Substrate DAT DAT AMT->DAT Substrate Receptor5HT 5-HT Receptors (e.g., 5-HT2A) AMT->Receptor5HT Direct Agonism Vesicle Synaptic Vesicle (5-HT / DA) SERT->Vesicle Blocks Reuptake Neurotransmitter 5-HT / DA SERT->Neurotransmitter Reverse Transport DAT->Vesicle Blocks Reuptake DAT->Neurotransmitter Reverse Transport VMAT2 VMAT2 Vesicle->Neurotransmitter Normal Release Neurotransmitter->Receptor5HT Binds ReceptorDA DA Receptors Neurotransmitter->ReceptorDA Binds

Caption: AMT's dual mechanism on monoamine transporters and receptors.

Key Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Radioligand Binding Assay Protocol

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor or transporter.[12][13][14][15][16][17]

Objective: To quantify the affinity of AMT hydrochloride for SERT, DAT, and various 5-HT receptor subtypes.

Methodology:

  • Membrane Preparation: Target receptors or transporters are obtained from homogenized brain tissue (e.g., rat cortex) or from cultured cells stably expressing the protein of interest. Membranes are isolated via centrifugation and resuspended in an appropriate assay buffer.

  • Competitive Binding Incubation: A fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]ketanserin for 5-HT₂ₐ) is incubated with the membrane preparation in the presence of varying concentrations of this compound (the competitor).

  • Separation: The reaction is allowed to reach equilibrium. Subsequently, membrane-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of AMT that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Membranes (Tissue or Cell Line) C Incubate Membranes, Radioligand, and AMT A->C B Prepare Radioligand & Serial Dilutions of AMT B->C D Separate Bound/Free Ligand (Vacuum Filtration) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Generate Competition Curve (% Inhibition vs. [AMT]) E->F G Calculate IC50 F->G H Calculate Ki (Cheng-Prusoff Equation) G->H

Caption: Standard workflow for a radioligand binding assay.

Neurotransmitter Release (Efflux) Assay Protocol

This functional assay measures a compound's ability to induce neurotransmitter release from presynaptic terminals.[11][18]

Objective: To determine the potency (EC₅₀) of AMT in causing the release of serotonin and dopamine.

Methodology:

  • Tissue Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).

  • Neurotransmitter Loading: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]DA), which is taken up into the terminals via the respective transporters.

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously washed with a physiological buffer to establish a stable, low baseline of spontaneous neurotransmitter efflux.

  • Compound Exposure: The superfusion buffer is switched to one containing a specific concentration of this compound. Superfusate fractions are collected at regular intervals.

  • Quantification: The radioactivity in each collected fraction is measured by liquid scintillation counting to determine the amount of [³H]neurotransmitter released over time.

  • Data Analysis: A concentration-response curve is generated by plotting the peak release against the concentration of AMT. The EC₅₀ value, representing the concentration that produces 50% of the maximal releasing effect, is calculated from this curve.

release_assay A Prepare Synaptosomes (e.g., from Rat Striatum) B Load with [3H]Neurotransmitter (e.g., [3H]DA) A->B C Establish Baseline Release (Superfusion) B->C D Expose to AMT Concentrations C->D E Collect Superfusate Fractions D->E F Quantify Radioactivity E->F G Generate Dose-Response Curve F->G H Calculate EC50 G->H

Caption: Experimental workflow for a neurotransmitter release assay.

Reuptake Inhibition Assay Protocol

This functional assay measures a compound's ability to block the normal reuptake of neurotransmitters by their transporters.[14][19][20][21][22]

Objective: To determine the potency (IC₅₀) of AMT in inhibiting the reuptake of serotonin and dopamine.

Methodology:

  • Cell/Tissue Preparation: The assay uses either synaptosomes or cultured cells (e.g., HEK293) that have been engineered to express the human serotonin or dopamine transporter.

  • Pre-incubation: The cells or synaptosomes are pre-incubated for a short period with varying concentrations of this compound.

  • Uptake Initiation: A low concentration of radiolabeled neurotransmitter ([³H]5-HT or [³H]DA) is added to the mixture, and the incubation continues for a brief, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination: The uptake process is rapidly stopped by adding ice-cold buffer and collecting the cells/synaptosomes via filtration.

  • Quantification: The amount of radioactivity taken up by the cells is measured with a scintillation counter.

  • Data Analysis: The percentage of uptake inhibition is calculated for each AMT concentration relative to a vehicle control. An inhibition curve is plotted, and the IC₅₀ value is determined via non-linear regression.

References

In vitro vs in vivo effects of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl (Xylazine HCl)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine HCl, commonly known as Xylazine hydrochloride, is a potent non-opioid agonist of the alpha-2 adrenergic receptor (α2-AR). Initially developed as an antihypertensive agent, its profound central nervous system depressant effects led to its adoption in veterinary medicine as a sedative, analgesic, and muscle relaxant. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of Xylazine. It details its mechanism of action, downstream signaling pathways, receptor binding affinities, and physiological effects. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for major assays, supplemented with visualizations of signaling and experimental workflows to support further research and development.

Mechanism of Action and Signaling Pathways

Xylazine's primary mechanism of action is the stimulation of α2-adrenergic receptors in the central and peripheral nervous systems. As a structural analog of clonidine, it acts as a potent agonist at presynaptic α2-ARs, particularly the α2A subtype, which is primarily responsible for its sedative and analgesic effects[1][2].

Presynaptic Inhibition

Activation of presynaptic α2-ARs on noradrenergic neurons inhibits the release of norepinephrine and dopamine into the synaptic cleft[2]. This sympatholytic action occurs via a G protein-coupled mechanism. The α2-AR is coupled to an inhibitory G-protein (Gi), which, upon activation, initiates a signaling cascade that suppresses neuronal firing and neurotransmitter release.

The key steps in this pathway are:

  • Gi-Protein Activation: Xylazine binding to the α2-AR causes a conformational change, leading to the dissociation of the Gi protein into its Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of the second messenger cyclic AMP (cAMP)[3][4].

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channel activity. It promotes the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This makes the neuron less likely to fire an action potential.

This cascade effectively reduces sympathetic outflow from the central nervous system, leading to the hallmark effects of sedation, analgesia, and muscle relaxation[2].

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis P1 Prepare serial dilutions of Xylazine A1 Combine membranes, radioligand, and Xylazine (or buffer/control) P1->A1 P2 Prepare membrane homogenate (expressing α2-AR) P2->A1 P3 Prepare radioligand ([³H]rauwolscine) P3->A1 A2 Incubate at 25°C for 60-90 min to reach equilibrium A1->A2 Q1 Rapidly filter mixture through glass fiber filters A2->Q1 Q2 Wash filters with cold buffer Q1->Q2 Q3 Measure bound radioactivity via scintillation counting Q2->Q3 D1 Plot % Specific Binding vs. [Xylazine] Q3->D1 D2 Calculate IC₅₀ using non-linear regression D1->D2 D3 Convert IC₅₀ to Ki using Cheng-Prusoff equation D2->D3

References

Potential Therapeutic Applications of α-Methyltryptamine (AMT) Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

α-Methyltryptamine (AMT) hydrochloride, a synthetic tryptamine derivative, has a complex pharmacological profile characterized by its interaction with multiple components of the monoaminergic system. Historically explored as an antidepressant, its development was halted due to a narrow therapeutic window and a side effect profile that includes psychedelic effects. However, its unique mechanism of action, which combines elements of serotonin-norepinephrine-dopamine releasing agents, reuptake inhibition, non-selective serotonin receptor agonism, and monoamine oxidase A (MAO-A) inhibition, presents a compelling case for re-evaluation in modern drug discovery. This technical guide provides a comprehensive overview of the preclinical data on AMT hydrochloride, detailing its receptor binding affinities, enzyme inhibition kinetics, and its effects in behavioral models. Detailed experimental protocols are provided to facilitate further research into its therapeutic potential, alongside visualizations of its proposed signaling pathways and experimental workflows.

Introduction

α-Methyltryptamine (AMT), also known by the brand name Indopan, is a psychoactive compound of the tryptamine class.[1] Developed in the 1960s, it was briefly used as an antidepressant in the Soviet Union.[1] Its multifaceted mechanism of action, involving the modulation of serotonin, dopamine, and norepinephrine systems, distinguishes it from typical antidepressants.[2] While its clinical use was discontinued, the unique pharmacology of AMT warrants a closer look at its potential therapeutic applications in areas such as treatment-resistant depression, anxiety disorders, and potentially as a pharmacological tool to probe the neurobiology of mood and cognition. This document serves as a technical resource for researchers, providing the available quantitative data, detailed experimental methodologies, and a theoretical framework for its mechanism of action.

Pharmacological Profile

This compound exerts its effects through a combination of mechanisms, primarily acting as a monoamine releasing agent and reuptake inhibitor, a non-selective serotonin receptor agonist, and a reversible inhibitor of monoamine oxidase A (MAO-A).[2][3]

Receptor and Transporter Binding Affinity
TargetLigandKi (nM)SpeciesReference
5-HT2A Receptorα-Methyl-5-hydroxytryptamine4.6Human[1]
5-HT2C Receptorα-Methyl-5-hydroxytryptamine8.3Human[1]
Serotonin Transporter (SERT)α-MethyltryptamineHigh-[4][5]

Note: Data for α-methyl-5-hydroxytryptamine is used as a proxy for α-methyltryptamine's 5-HT receptor affinity due to the limited availability of direct binding data for the latter.

Enzyme Inhibition

AMT is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of monoamine neurotransmitters.[2] This inhibition contributes to the overall increase in synaptic levels of serotonin, norepinephrine, and dopamine.

EnzymeInhibitorIC50 (µM)Inhibition TypeReference
Monoamine Oxidase A (MAO-A)α-Methyltryptamine0.049 - 166Reversible[2]
Pharmacokinetics

Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for AMT in preclinical models are not extensively reported in publicly available literature. Qualitative reports indicate a slow onset of action (3-4 hours) and a long duration of effects (12-24 hours) in humans.[2] The α-methyl group on the tryptamine backbone is thought to protect the molecule from rapid degradation by MAO, contributing to its oral activity and extended duration of action.[6]

Signaling Pathways and Mechanism of Action

The primary psychoactive and potential therapeutic effects of AMT are believed to be mediated through its interaction with the 5-HT2A receptor, a Gq/11-coupled receptor. Activation of this receptor initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately influencing neuronal excitability and gene expression.

AMT Signaling Pathway Proposed Signaling Pathway of α-Methyltryptamine (AMT) cluster_membrane Cell Membrane cluster_cytosol Cytosol AMT AMT Receptor 5-HT2A Receptor AMT->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Cellular_Response Neuronal Excitation & Gene Expression PKC->Cellular_Response

AMT activates the 5-HT2A receptor, initiating a Gq/11-mediated signaling cascade.

In parallel, AMT's inhibition of MAO-A and its action as a monoamine releaser and reuptake inhibitor lead to a sustained increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine. This broad enhancement of monoaminergic neurotransmission is thought to underlie its potential antidepressant effects.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound.

Synthesis of α-Methyltryptamine Hydrochloride

This protocol describes a common method for the synthesis of α-methyltryptamine from indole-3-carboxaldehyde.

Materials:

  • Indole-3-carboxaldehyde

  • Nitroethane

  • Ammonium acetate

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Potassium hydroxide

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Step 1: Synthesis of 1-(Indol-3-yl)-2-nitropropene.

    • A mixture of 22.0 g of ammonium acetate, 6 mL of acetic anhydride, and 20 mL of glacial acetic acid is stirred and warmed for approximately 20 minutes.

    • A mixture of 28.8 g of indole-3-carboxaldehyde, 100 mL of nitroethane, and 120 mL of glacial acetic acid is added to the solution.

    • The mixture is heated to near reflux, and 14.0 g of anhydrous sodium acetate is added.

    • At reflux, 20 mL of acetic anhydride is added to the dark solution over 2 hours.

    • After 2 hours, the solution is allowed to cool while 45 mL of water is slowly added.

    • The resulting solid is collected by filtration and washed with a solution of 100 mL acetic acid and 45 mL of water.

    • The product is crystallized from dilute alcohol.

  • Step 2: Reduction to α-Methyltryptamine.

    • 5.0 g of 1-(indol-3-yl)-2-nitropropene is placed in a Soxhlet extractor.

    • A mixture of 5.7 g of LAH and 2000 mL of anhydrous diethyl ether is stirred and refluxed for 4 hours, allowing the nitropropene to be extracted into the reaction mixture.

    • The reaction is quenched by the careful addition of wet ether, followed by water and then a potassium hydroxide solution.

    • The resulting suspension is filtered, and the filtrate is dried over potassium carbonate and concentrated.

    • The residue is crystallized from ethyl acetate-petroleum ether to yield α-methyltryptamine.

  • Step 3: Formation of the Hydrochloride Salt.

    • The purified α-methyltryptamine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether).

    • A solution of hydrochloric acid in a non-polar solvent (e.g., ethereal HCl) is added dropwise with stirring until precipitation is complete.

    • The resulting white precipitate of α-methyltryptamine hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthesis Workflow Synthesis of α-Methyltryptamine Hydrochloride Indole Indole-3- carboxaldehyde Nitropropene 1-(Indol-3-yl)- 2-nitropropene Indole->Nitropropene Henry Reaction (Nitroethane, NH₄OAc) AMT_base α-Methyltryptamine (Freebase) Nitropropene->AMT_base Reduction (LiAlH₄) AMT_HCl α-Methyltryptamine Hydrochloride AMT_base->AMT_HCl Salt Formation (HCl)

A simplified workflow for the synthesis of this compound.
In Vitro Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., 5-HT2A).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Non-specific binding control (a high concentration of a known ligand for the receptor)

  • 96-well filter plates (GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor or from tissue homogenates. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well filter plate, add assay buffer, a serial dilution of this compound, the radioligand at a concentration near its Kd, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Locomotor Activity

This protocol describes the assessment of the effect of this compound on spontaneous locomotor activity in rodents.

Materials:

  • Male mice or rats

  • This compound dissolved in a suitable vehicle (e.g., saline)

  • Locomotor activity chambers equipped with infrared beams

  • Data acquisition software

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate the animals to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day before testing.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately place the animal in the locomotor activity chamber and record its activity for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data for parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the chamber. Compare the results between the AMT-treated and vehicle-treated groups using appropriate statistical methods.

Locomotor Activity Workflow Workflow for Locomotor Activity Assay Habituation Animal Habituation (Testing Room & Chamber) Administration Drug Administration (AMT HCl or Vehicle) Habituation->Administration Testing Placement in Locomotor Chamber Administration->Testing Data_Collection Data Recording (e.g., 60-120 min) Testing->Data_Collection Data_Analysis Analysis of Locomotor Parameters Data_Collection->Data_Analysis

A typical workflow for assessing locomotor activity in rodents.

Potential Therapeutic Applications and Future Directions

The unique pharmacological profile of this compound suggests several potential therapeutic avenues that warrant further investigation:

  • Treatment-Resistant Depression: Its broad action on multiple monoamine systems could be beneficial for patients who do not respond to selective serotonin reuptake inhibitors (SSRIs) or other first-line antidepressants.

  • Anxiety Disorders: The serotonergic effects of AMT could be explored for their anxiolytic potential, although the stimulant properties would need to be carefully considered.

  • Cluster Headaches and Migraine: The potent agonism at 5-HT2A/2C receptors, similar to other tryptamines used for these conditions, suggests a potential application in the acute treatment of severe headaches.

Future research should focus on elucidating the precise receptor binding affinities of AMT at all serotonin receptor subtypes and monoamine transporters. Detailed pharmacokinetic and pharmacodynamic studies are necessary to establish a clear dose-response relationship and to better understand its safety profile. Furthermore, the development of analogs with a more favorable therapeutic index, potentially separating the antidepressant effects from the psychedelic properties, could be a promising direction for drug discovery.

Conclusion

α-Methyltryptamine hydrochloride is a pharmacologically complex molecule with a rich history. While its initial development as an antidepressant was curtailed, its unique multi-target mechanism of action presents intriguing possibilities for modern therapeutic development. This technical guide provides a foundation for researchers to build upon, offering the available quantitative data, detailed experimental protocols, and a theoretical framework to guide future investigations into the potential therapeutic applications of this fascinating compound. Rigorous preclinical evaluation is essential to fully characterize its efficacy and safety, and to determine if this once-shelved compound may hold the key to new treatments for challenging neuropsychiatric disorders.

References

Technical Guide: α-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (AMT) is a synthetic tryptamine derivative with a historical background as a potential antidepressant, once marketed in the Soviet Union under the name Indopan.[1] Today, it is recognized as a psychoactive substance with stimulant and hallucinogenic properties, classified as a Schedule I controlled substance in the United States.[2][3] This guide provides a comprehensive technical overview of AMT hydrochloride, focusing on its chemical properties, pharmacology, synthesis, and analytical methods for research and drug development purposes.

Chemical and Physical Properties

This compound is the salt form of α-methyltryptamine. Its fundamental properties are crucial for experimental design and formulation.

CAS Number: 879-36-7[4][5][6]

IUPAC Name: 1-(1H-indol-3-yl)propan-2-amine hydrochloride[2][7]

Synonyms: α-methyl-1H-indole-3-ethanamine, monohydrochloride; Indopan[2][4]

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂ · HCl[4]
Molecular Weight 210.7 g/mol [4][8]
Purity ≥98%[4]
Melting Point 98-100 °C (for free base)[2]
λmax 220, 281, 290 nm[4]
Solubility
    DMF11 mg/mL[4]
    DMSO11 mg/mL[4]
    Ethanol20 mg/mL[4]
    PBS (pH 7.2)5 mg/mL[4]
IC₅₀ (Monoamine Reuptake Inhibition)
    Dopamine0.73 µM[4]
    Serotonin0.38 µM[4]
    Norepinephrine0.4 µM[4]

Pharmacology and Mechanism of Action

AMT's psychoactive effects are attributed to its complex interaction with the monoaminergic system. It functions as a relatively balanced reuptake inhibitor and releasing agent for serotonin, norepinephrine, and dopamine.[1] Furthermore, it acts as a non-selective serotonin receptor agonist and has been shown to be a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[1][3] This multifaceted mechanism of action contributes to its stimulant and psychedelic properties. The binding affinity to serotonin receptors, particularly 5-HT₁ and 5-HT₂ subtypes, is a key aspect of its hallucinogenic effects.[3]

The signaling pathway for AMT's mechanism of action is illustrated in the following diagram:

AMT Signaling Pathway AMT Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMT AMT DAT Dopamine Transporter (DAT) AMT->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) AMT->SERT Inhibits Reuptake NET Norepinephrine Transporter (NET) AMT->NET Inhibits Reuptake MAO Monoamine Oxidase (MAO) AMT->MAO Inhibits 5HT_Receptor Serotonin Receptors (e.g., 5-HT2A) AMT->5HT_Receptor Direct Agonist Dopamine Dopamine DAT->Dopamine Increases Extracellular Dopamine Serotonin Serotonin SERT->Serotonin Increases Extracellular Serotonin Norepinephrine Norepinephrine NET->Norepinephrine Increases Extracellular Norepinephrine Dopamine_Vesicle Dopamine Dopamine_Vesicle->DAT Release Serotonin_Vesicle Serotonin Serotonin_Vesicle->SERT Release Norepinephrine_Vesicle Norepinephrine Norepinephrine_Vesicle->NET Release DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Activates Serotonin->5HT_Receptor Agonist NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Activates Downstream_Effects Psychoactive Effects 5HT_Receptor->Downstream_Effects DA_Receptor->Downstream_Effects NE_Receptor->Downstream_Effects AMT GC-MS Workflow General Workflow for GC-MS Analysis of AMT Sample Sample Extraction Solid-Phase Extraction Sample->Extraction Add Internal Standard Derivatization Derivatization (e.g., with Acetic Anhydride) Extraction->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Injection Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

References

A Technical Guide to the Commercial Sourcing and Purity Assessment of α-Methyltryptamine (AMT) Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for research-grade α-methyltryptamine (AMT) hydrochloride. It further outlines detailed methodologies for verifying the purity of this compound, an essential step for ensuring the reliability and reproducibility of scientific research.

Commercial Sources and Stated Purity

For researchers acquiring α-methyltryptamine hydrochloride for laboratory use, a number of reputable chemical suppliers offer this compound, typically with a high degree of purity. It is imperative for researchers to obtain a Certificate of Analysis (CoA) for each specific batch to confirm its quality and impurity profile. The following table summarizes publicly available information from several key suppliers.

SupplierProduct NameCAS NumberMolecular FormulaFormula WeightStated Purity
Cayman Chemical α-methyl Tryptamine (hydrochloride)879-36-7C₁₁H₁₄N₂ • HCl210.7≥98%
LGC Standards Alpha-Methyltryptamine Hydrochloride879-36-7C₁₁H₁₄N₂ • HCl210.7Not specified; sold as a certified reference material
Santa Cruz Biotechnology AMT HYDROCHLORIDE21463-31-0C₅H₁₀N₂S•HCl166.67≥98%
Tocris Bioscience This compound21463-31-0C₅H₁₀N₂S.HCl166.67Not specified; batch-specific data on CoA

Experimental Protocols for Purity Determination

The verification of purity is a critical component of quality control in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and commonly employed analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a robust method for determining the purity of non-volatile compounds like this compound. The following protocol is a representative method adapted from methodologies used for the analysis of tryptamine derivatives[1][2].

Objective: To determine the purity of an this compound sample by separating the main compound from any potential impurities.

Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (of known purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Triethylamine (TEA)

  • Acetic acid

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • Reversed-phase C18 column (e.g., LiChrospher® 100 RP-18e, 250 mm x 4 mm, 5 µm particle size)[1]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.1% triethylammonium acetate (TEAA) buffer by adding 1 mL of triethylamine and 1 mL of acetic acid to 998 mL of deionized water. Adjust the pH to 2.5 with acetic acid.

    • The mobile phase will be a mixture of the 0.1% TEAA buffer, methanol, and acetonitrile. A common starting ratio for tryptamine separation is 70:10:20 (v/v/v) of TEAA buffer:methanol:acetonitrile[1].

    • Degas the mobile phase prior to use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare working standards of lower concentrations if necessary for linearity checks.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the mobile phase in a 10 mL volumetric flask to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: LiChrospher® 100 RP-18e (250 mm x 4 mm, 5 µm)[1]

    • Mobile Phase: 0.1% TEAA (pH 2.5) : Methanol : Acetonitrile (70:10:20)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 35°C[1]

    • Injection Volume: 5 µL[1]

    • Detection Wavelength: 280 nm[1]

  • Data Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Integrate the area of all peaks in the chromatogram of the sample solution.

    • Calculate the purity of the sample using the area percent method:

      • Purity (%) = (Area of AMT peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity

GC-MS is a highly sensitive technique ideal for separating and identifying volatile or semi-volatile compounds. For a compound like AMT, derivatization is often employed to improve its volatility and chromatographic behavior[3].

Objective: To confirm the identity of AMT and assess its purity by identifying any volatile impurities.

Materials and Reagents:

  • This compound sample

  • Acetic anhydride (for derivatization)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • Internal standard (e.g., bupivacaine)[3]

Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[2]

  • Autosampler

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation and Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable solvent.

    • For derivatization, the sample can be treated with acetic anhydride to form the N-acetyl derivative, which is more amenable to GC analysis[3].

    • Briefly, to an aqueous solution of the sample, add a suitable buffer and acetic anhydride. Vortex and allow the reaction to proceed.

    • Extract the derivatized product with ethyl acetate.

    • Dry the organic layer with anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar[2]

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-550

  • Data Analysis:

    • The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum of derivatized AMT.

    • Purity is estimated by the area percent method, similar to HPLC analysis. The mass spectrometer allows for the tentative identification of any impurity peaks based on their fragmentation patterns.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process for this compound.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Injection prep_mobile->hplc_system prep_std Standard Solution Preparation prep_std->hplc_system prep_sample Sample Solution Preparation prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation (Area % Method) peak_integration->purity_calc report Final Report purity_calc->report gcms_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Sample Weighing & Dissolution derivatization Derivatization (e.g., Acetylation) sample_prep->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms_system GC-MS System Injection extraction->gcms_system tic_ms Generate TIC and Mass Spectra gcms_system->tic_ms peak_id Peak Identification (Mass Spectra) tic_ms->peak_id purity_est Purity Estimation (Area % Method) peak_id->purity_est report Final Report purity_est->report

References

Methodological & Application

Application Notes and Protocols for AMT Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the dissolution and use of AMT Hydrochloride (α-Methyltryptamine hydrochloride) in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals.

Product Information

Name: this compound (α-Methyltryptamine hydrochloride) Molecular Formula: C₁₁H₁₄N₂ · HCl Molecular Weight: 210.71 g/mol CAS Number: 299-26-3

Introduction

This compound, also known as α-Methyltryptamine hydrochloride or Indopan, is a tryptamine derivative with psychedelic and stimulant properties.[1] It acts as a releasing agent and reuptake inhibitor of monoamines such as serotonin, norepinephrine, and dopamine.[1] Additionally, AMT is a non-selective serotonin receptor agonist and a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A.[1][2] Due to its diverse pharmacological profile, AMT is a compound of interest in neurobiological and psychiatric research. Proper dissolution and handling are crucial for obtaining reliable and reproducible results in cell culture-based assays.

Data Presentation

The following table summarizes the solubility of this compound in various solvents. It is recommended to prepare concentrated stock solutions in a suitable solvent and then dilute to the final working concentration in cell culture medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
Water>25>118.6Sterile water or phosphate-buffered saline (PBS) are recommended for direct use in biological assays.[3]
DMSO (Dimethyl sulfoxide)>16>75.9A common solvent for creating highly concentrated stock solutions.[4] The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid cytotoxicity.[5]
Ethanol>25>118.6Can be used as a solvent for stock solutions.[4] Similar to DMSO, the final ethanol concentration in the culture medium should be kept low.
DMF (Dimethylformamide)>8>38.0Another option for preparing stock solutions.[4]
DMSO/PEG300/Tween-80/Saline≥ 2.5≥ 11.45A solvent mixture that can be used for in vivo and in vitro studies, consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

Note: The provided solubility data is for guidance only. Batch-specific variations may occur. It is always recommended to refer to the certificate of analysis provided by the supplier.

Experimental Protocols

This section provides a detailed protocol for the preparation of this compound stock solutions and their application in cell culture.

Materials
  • This compound powder

  • Sterile, high-purity solvents (e.g., DMSO, sterile water, or PBS)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes for aliquoting

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 21.07 mg of this compound.

  • Dissolving: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[6]

  • Sterilization: The stock solution can be filter-sterilized using a 0.22 µm syringe filter if necessary, although dissolving in a sterile solvent under aseptic conditions is often sufficient.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 4°C is acceptable.

Protocol 2: Preparation of a 1 mM Working Solution in Cell Culture Medium
  • Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Dilution: In a sterile conical tube, add the desired volume of pre-warmed cell culture medium. To prepare 10 mL of a 1 mM working solution, add 9.9 mL of cell culture medium.

  • Adding Stock Solution: Add 100 µL of the 100 mM stock solution to the cell culture medium.

  • Mixing: Gently mix the solution by pipetting up and down or by inverting the tube.

  • Application: The 1 mM working solution is now ready to be further diluted to the final desired concentration for treating cells in culture.

Important Considerations:

  • pH: The hydrochloride salt of a compound is generally more soluble in acidic to neutral solutions. Ensure the pH of your buffer or medium is within a suitable range (typically pH 6-8).[3]

  • Vehicle Control: Always include a vehicle control in your experiments. This would be cell culture medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

Signaling Pathway

AMT is a potent agonist of serotonin receptors and an inhibitor of monoamine oxidase A (MAO-A). The following diagram illustrates the simplified signaling pathway initiated by the activation of the 5-HT2A receptor, a Gq-coupled protein receptor, which is a key target of many psychedelic tryptamines.

AMT_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AMT This compound Receptor 5-HT2A Receptor (Gq-coupled) AMT->Receptor binds PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca induces PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream activates Ca->Downstream activates

Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound in a typical cell culture experiment.

Experimental_Workflow A Weigh AMT Hydrochloride Powder B Dissolve in Sterile Solvent (e.g., DMSO) to make Stock Solution A->B C Aliquot and Store Stock Solution at -20°C B->C D Thaw Aliquot and Dilute in Cell Culture Medium to make Working Solution C->D E Treat Cells with Working Solution D->E F Incubate Cells for Desired Time Period E->F G Perform Downstream Assays (e.g., Viability, Gene Expression) F->G

Caption: General workflow for preparing and using this compound in cell culture.

References

Application Note: Quantification of Amitriptyline Hydrochloride Using a Validated HPLC Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of Amitriptyline hydrochloride in pharmaceutical formulations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The described method is simple, accurate, precise, and has been validated in accordance with ICH guidelines.

Data Presentation

The following tables summarize the operational parameters and validation results from various published HPLC methods for the quantification of Amitriptyline hydrochloride. This allows for a comparative overview of different analytical approaches.

Table 1: HPLC Operational Parameters for Amitriptyline Hydrochloride Quantification

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase (Column) Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[1]C18 (250 x 4.6 mm, 5 µm)[2]YMC C8 (250 x 4.6 mm, 5µ)[3]Spinzarp C18 (100 x 4.6mm, 5µm)
Mobile Phase Phosphate Buffer: Acetonitrile (55:45 v/v), pH 2.5[1]Methanol: Water with TEA (70:30 v/v), pH 6.0[2]Orthophosphoric Acid: Methanol (50:50 v/v), pH 2.0[3]Acetonitrile: NaH2PO4 with H3PO4 (60:40 v/v), pH 2.5
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min
Detection Wavelength 254 nm[1]216 nm[2]253 nm[3]247 nm
Injection Volume Not Specified20 µL[2]Not Specified10 µL
Column Temperature Ambient[1]25°C[2]40°C[3]40°C
Retention Time ~ 4.0 min[1]3.882 min[2]2.502 min[3]3.19 min

Table 2: System Suitability Test (SST) Parameters

ParameterMethod AMethod BAcceptance Criteria
Theoretical Plates 4640[4]>2000[2]> 2000
Tailing Factor 0.96[4]<2[2]≤ 2.0
Asymmetry Factor 0.91[4]Not SpecifiedAs close to 1 as possible
% RSD of Peak Area (n=5) < 2.0%[1]< 2.0%[2]≤ 2.0%

Table 3: Summary of Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) 45 - 150[1]5 - 25[2]25 - 75[3]
Correlation Coefficient (r²) > 0.995[1]> 0.999[2]0.999[3]
Accuracy (% Recovery) Not Specified98 - 101%[5]101%[3]
Precision (% RSD) < 2.0%[1]< 2.0%[2]0.43%[3]
Limit of Detection (LOD) (µg/mL) Not SpecifiedNot Specified0.154
Limit of Quantification (LOQ) (µg/mL) Not SpecifiedNot Specified0.466

Experimental Protocol

This protocol describes a validated RP-HPLC method for the quantification of Amitriptyline hydrochloride in tablet dosage forms.

2.1. Scope

This method is applicable for the routine quality control analysis of Amitriptyline hydrochloride in pharmaceutical tablets.

2.2. Materials and Reagents

  • Amitriptyline hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Monobasic sodium phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Purified water (HPLC grade)

  • Amitriptyline hydrochloride tablets (Sample)

  • 0.45 µm membrane filters

2.3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

2.4. Preparation of Solutions

  • Mobile Phase (Phosphate Buffer: Acetonitrile, 55:45 v/v, pH 2.5): Dissolve 11.04 g of monobasic sodium phosphate in 900 mL of purified water. Adjust the pH to 2.5 with orthophosphoric acid and dilute to 1000 mL with purified water. Filter the buffer through a 0.45 µm membrane filter. Mix 550 mL of the prepared buffer with 450 mL of acetonitrile.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 50 mg of Amitriptyline hydrochloride reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 5 minutes to dissolve. Make up the volume to 50 mL with the mobile phase. From this solution, pipette 5.0 mL into a 50.0 mL volumetric flask and dilute to the mark with the mobile phase.[1]

  • Sample Solution (Nominal concentration of 100 µg/mL): Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Amitriptyline hydrochloride into a 100 mL volumetric flask. Add about 60 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. Cool the solution to room temperature and make up the volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.

2.5. Chromatographic Conditions

  • Column: Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Phosphate Buffer: Acetonitrile (55:45 v/v), pH 2.5[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm[1]

  • Column Temperature: Ambient

  • Run Time: Approximately 10 minutes

2.6. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Perform five replicate injections of the standard solution to check for system suitability. The %RSD for the peak areas should be not more than 2.0%.[1]

  • Inject the standard solution, followed by the sample solution, and then a bracketing standard.

  • Record the chromatograms and measure the peak areas for Amitriptyline hydrochloride.

  • Calculate the amount of Amitriptyline hydrochloride in the sample using the following formula:

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for the HPLC quantification of Amitriptyline hydrochloride.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting reagents Materials & Reagents (Standards, Solvents, Samples) mobile_phase Mobile Phase Preparation (Buffer + Acetonitrile, pH 2.5) reagents->mobile_phase std_prep Standard Solution Preparation (100 µg/mL) reagents->std_prep sample_prep Sample Solution Preparation (Tablet Powder, Dissolution, Filtration) reagents->sample_prep equilibration System Equilibration (30 min) mobile_phase->equilibration sst System Suitability Test (SST) (5 injections of Standard, %RSD ≤ 2.0) std_prep->sst injection Sequence Injection (Standard -> Sample -> Standard) sample_prep->injection equilibration->sst sst->injection chromatogram Chromatogram Acquisition injection->chromatogram integration Peak Integration & Area Measurement chromatogram->integration calculation Quantification Calculation integration->calculation report Final Report Generation calculation->report

Caption: Experimental workflow for HPLC analysis of Amitriptyline hydrochloride.

References

Application Notes and Protocols for In Vivo Administration of Amitriptyline Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of Amitriptyline (AMT) hydrochloride in mouse models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of associated signaling pathways to facilitate experimental design and execution.

Overview and Applications

Amitriptyline hydrochloride, a tricyclic antidepressant, is widely used in preclinical research to investigate its therapeutic potential beyond depression, including for neuropathic pain, inflammation, and neurodegenerative disorders. In mouse models, AMT is commonly administered to assess its effects on behavior, cellular signaling, and disease pathology.

Drug Preparation and Administration

Preparation of Amitriptyline Hydrochloride Solution for Injection

Amitriptyline hydrochloride is freely soluble in water and isotonic saline. A common vehicle for intraperitoneal (i.p.) and oral gavage administration is 0.9% NaCl (saline) solution[1][2].

Protocol for Preparing a 1 mg/mL Stock Solution:

  • Weigh out 10 mg of Amitriptyline Hydrochloride powder.

  • Dissolve the powder in 10 mL of sterile 0.9% saline to achieve a final concentration of 1 mg/mL.

  • Ensure the solution is completely dissolved by vortexing.

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Routes of Administration

The most common routes of administration for AMT in mice are intraperitoneal injection and oral gavage.

  • Intraperitoneal (i.p.) Injection: This route allows for rapid absorption. Doses are typically administered in a volume of 0.01 mL/g of body weight[2].

  • Oral Gavage: This method is used for direct administration into the stomach and can be used for both acute and chronic studies.

Experimental Protocols

Tail Suspension Test (TST) for Antidepressant-like Activity

The Tail Suspension Test is a widely used behavioral assay to screen for potential antidepressant drugs[1][3][4][5][6]. The test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant treatment tends to reduce the duration of immobility.

Protocol:

  • Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment[3].

  • Drug Administration: Administer AMT hydrochloride (commonly 10 mg/kg, i.p.) or vehicle 30 minutes before the test[1].

  • Suspension: Suspend each mouse individually by its tail from a horizontal bar (approximately 50 cm from the surface) using adhesive tape. The tape should be attached approximately 1-2 cm from the tip of the tail[3].

  • Testing: Record the total duration of immobility over a 6-minute period[1][6]. Immobility is defined as the absence of any movement except for respiration[1].

  • Data Analysis: Compare the immobility time between the AMT-treated and vehicle-treated groups. A significant decrease in immobility time in the AMT group is indicative of an antidepressant-like effect.

G cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis acclimation Acclimate mice to testing room (1 hr) drug_admin Administer AMT HCl (e.g., 10 mg/kg, i.p.) or vehicle acclimation->drug_admin 30 min pre-test suspend Suspend mouse by tail (6 min) drug_admin->suspend record Record immobility time suspend->record analyze Compare immobility time between groups record->analyze outcome Decreased immobility suggests antidepressant effect analyze->outcome

Experimental workflow for the Tail Suspension Test.

Unpredictable Chronic Mild Stress (UCMS) Model for Depression

The UCMS model is a well-established paradigm for inducing depressive-like behaviors in rodents by exposing them to a series of mild, unpredictable stressors over an extended period[7][8][9][10][11].

Protocol:

  • Baseline Behavioral Testing: Before starting the UCMS protocol, conduct baseline behavioral tests (e.g., Sucrose Preference Test) to assess the initial state of the animals.

  • UCMS Procedure (4-8 weeks): House mice individually and subject them to a variable sequence of mild stressors daily. Examples of stressors include[1][10][11]:

    • Cage tilt (45°)

    • Wet bedding

    • Reversal of light/dark cycle

    • Food and water deprivation (for a limited duration)

    • Forced swimming in cold water

    • Restraint stress

  • Drug Administration: During the final weeks of the UCMS protocol, administer this compound (e.g., 10 mg/kg, i.p., daily) or vehicle[1].

  • Behavioral and Physiological Assessment: At the end of the treatment period, repeat the behavioral tests. Physiological measures such as body weight and adrenal gland weight can also be assessed[9].

  • Data Analysis: Compare the behavioral and physiological outcomes between the UCMS + vehicle group and the UCMS + AMT group. A reversal of the stress-induced deficits in the AMT group suggests an antidepressant effect.

G cluster_protocol UCMS Protocol cluster_assessment Assessment cluster_analysis Analysis baseline Baseline Behavioral Tests ucms Unpredictable Chronic Mild Stress (4-8 weeks) baseline->ucms stressors Daily exposure to mild, unpredictable stressors ucms->stressors drug_admin Daily AMT HCl or Vehicle Administration (final weeks) ucms->drug_admin post_behavior Post-Treatment Behavioral Tests drug_admin->post_behavior phys_measures Physiological Measures (e.g., body weight) drug_admin->phys_measures analysis Compare outcomes between treatment groups post_behavior->analysis phys_measures->analysis outcome Reversal of stress-induced deficits indicates efficacy analysis->outcome

Workflow for the Unpredictable Chronic Mild Stress model.

Quantitative Data Summary

The following tables summarize common dosage regimens and reported effects of this compound administration in mouse models.

Parameter Dosage Range Route of Administration Mouse Strain Reference
Antidepressant-like effects1 - 10 mg/kgi.p.Not Specified[1]
Inhibitory Avoidance2.5 - 20 mg/kgi.p.CD1[2]
Antimicrobial Activity25 - 30 µg/gi.p.Swiss[12]
Anti-inflammatory Effects5.0 mg/kgOral GavageC57BL/6[13]

Table 1: Dosage Information for In Vivo Studies with Amitriptyline Hydrochloride in Mice.

Experimental Model Dosage Treatment Duration Key Findings Reference
Tail Suspension Test10 mg/kgAcute (30 min pre-test)Significant decrease in immobility time.[1]
Unpredictable Chronic Mild Stress10 mg/kgChronic (daily for 2 weeks)Reversal of stress-induced behavioral deficits.[1]
Neuropathic PainNot SpecifiedChronic (implanted osmotic pump)Suppression of pro-inflammatory cytokines.[14][15]
Sepsis (CLP and Endotoxemia)Not SpecifiedNot SpecifiedImproved survival and reduced inflammation.[16]

Table 2: Summary of Experimental Outcomes of Amitriptyline Hydrochloride Administration in Mouse Models.

Signaling Pathways Modulated by Amitriptyline

Amitriptyline has been shown to modulate several key signaling pathways involved in inflammation, neuroprotection, and synaptic plasticity.

NF-κB Signaling Pathway

AMT has demonstrated anti-inflammatory effects by suppressing the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α[14][15][17].

G amt Amitriptyline nfkb NF-κB amt->nfkb Inhibits cytokines Pro-inflammatory Cytokines (e.g., TNF-α) nfkb->cytokines Promotes transcription inflammation Inflammation cytokines->inflammation Induces

Inhibition of the NF-κB signaling pathway by Amitriptyline.

MAPK/ERK and PI3K-Akt Signaling Pathways

In the context of neuropathic pain and other conditions, AMT has been shown to inhibit the MAPK/ERK and PI3K-Akt signaling pathways, which are involved in cellular processes such as inflammation and cell survival[18][19][20].

G amt Amitriptyline mapk_erk MAPK/ERK Pathway amt->mapk_erk Inhibits pi3k_akt PI3K-Akt Pathway amt->pi3k_akt Inhibits cellular_responses Pro-inflammatory & Pro-survival Responses mapk_erk->cellular_responses pi3k_akt->cellular_responses

Inhibition of MAPK/ERK and PI3K-Akt pathways by Amitriptyline.

BDNF/TrkB Signaling Pathway

Amitriptyline promotes neurotrophic effects by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and activating its receptor, TrkB. This signaling cascade is crucial for neuronal survival, growth, and synaptic plasticity[18][21][22][23].

G amt Amitriptyline bdnf BDNF Expression amt->bdnf Increases trkb TrkB Receptor bdnf->trkb Binds and Activates downstream Downstream Signaling (e.g., ERK, Akt) trkb->downstream neurotrophic Neurotrophic Effects (Neuronal survival, growth, plasticity) downstream->neurotrophic

Activation of the BDNF/TrkB signaling pathway by Amitriptyline.

Conclusion

The in vivo administration of amitriptyline hydrochloride in mouse models is a valuable tool for investigating its diverse pharmacological properties. The protocols and data presented here provide a foundation for designing and conducting rigorous preclinical studies. Researchers should carefully consider the specific research question, mouse strain, and desired outcomes when selecting the appropriate dosage, administration route, and experimental paradigm.

References

Application Notes and Protocols for In Vitro iNOS Inhibition Using AMT Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride (AMT hydrochloride), a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), in in vitro experimental settings. Detailed protocols for cell culture, iNOS induction, and assessment of iNOS inhibition are provided to ensure reliable and reproducible results.

Introduction

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large quantities of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.[1][2] Overproduction of NO by iNOS is implicated in various inflammatory diseases, making it a significant target for therapeutic intervention.[2][3] this compound is a selective inhibitor of iNOS, demonstrating high potency and selectivity over the neuronal (nNOS) and endothelial (eNOS) isoforms.[4][5] These characteristics make it an invaluable tool for studying the role of iNOS in biological processes and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

This compound acts as a competitive inhibitor at the L-arginine binding site of the iNOS enzyme.[1] The binding of this compound prevents the conversion of L-arginine to L-citrulline and nitric oxide, thereby reducing the production of NO.[6]

Data Presentation

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against iNOS in various cell lines and enzyme assays.

ParameterValueCell Line / SystemReference(s)
IC₅₀ 3.6 nMPurified murine macrophage iNOS[4][5]
IC₅₀ 22 nMLPS-stimulated RAW 264.7 cells[7]
Kᵢ 4.2 nMPurified murine macrophage iNOS[7][8]
Selectivity ~30-fold vs. nNOS-[4][5]
Selectivity ~40-fold vs. eNOS-[4][5]

Note: IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) values can vary depending on the specific experimental conditions, including substrate concentration and cell type.

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition in RAW 264.7 Macrophages

This protocol details the steps for inducing iNOS expression in RAW 264.7 murine macrophage cells and assessing the inhibitory effect of this compound.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent Kit

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • iNOS Induction and Treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing 1 µg/mL of LPS to induce iNOS expression.

    • Simultaneously, treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (medium with LPS but without this compound) and a negative control (medium without LPS or this compound).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Measurement of Nitric Oxide Production (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Perform the Griess assay according to the manufacturer's instructions. Typically, this involves adding Griess reagents to the supernatant and measuring the absorbance at 540 nm.

    • The amount of nitrite, a stable metabolite of NO, in the supernatant is proportional to the iNOS activity.

  • Data Analysis:

    • Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the LPS-treated vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 2: Griess Assay for Nitrite Determination

This protocol provides a general procedure for the Griess assay to quantify nitrite levels in cell culture supernatants.

Materials:

  • Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

  • Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate reader

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Assay:

    • Add 50 µL of cell culture supernatant or nitrite standard to each well of a 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Use the standard curve to determine the nitrite concentration in the samples.

Mandatory Visualization

iNOS Signaling Pathway and Inhibition by this compound

iNOS_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB iNOS_Gene iNOS Gene NFkB->iNOS_Gene Promotes Transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO L_Citrulline L-Citrulline iNOS_Protein->L_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein AMT This compound AMT->iNOS_Protein Inhibits

Caption: LPS-induced iNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro iNOS Inhibition Assay

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Cells Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Induce_iNOS Induce iNOS with LPS Seed_Cells->Induce_iNOS Treat_AMT Treat with this compound Induce_iNOS->Treat_AMT Incubate Incubate for 24h Treat_AMT->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Data_Analysis Analyze Data (IC50) Griess_Assay->Data_Analysis

Caption: A typical experimental workflow for assessing iNOS inhibition by this compound.

References

α-Methyltryptamine Hydrochloride: A Versatile Neuromodulator for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

α-Methyltryptamine (α-MT), a synthetic tryptamine derivative, has a rich history in neuroscience research, initially explored as an antidepressant.[1] Its complex pharmacological profile, characterized by its interaction with multiple neurotransmitter systems, makes it a valuable tool for investigating the intricate neural circuits underlying mood, cognition, and perception. α-MT acts as a monoamine releasing agent and reuptake inhibitor, a non-selective serotonin receptor agonist, and a reversible inhibitor of monoamine oxidase (MAO).[1] These multifaceted actions allow researchers to probe the roles of serotonin, dopamine, and norepinephrine in various physiological and pathological processes. This document provides detailed application notes and experimental protocols to facilitate the use of α-methyltryptamine hydrochloride in a research setting.

Pharmacological Profile

α-Methyltryptamine hydrochloride exhibits a broad spectrum of activity at various neuronal targets. A summary of its in vitro binding affinities and functional activities is presented below.

Data Presentation

Table 1: In Vitro Pharmacological Profile of α-Methyltryptamine

TargetParameterValueSpeciesReference
Serotonin Transporter (SERT)EC₅₀ (Release)21.7 nMRat[2][3]
Dopamine Transporter (DAT)EC₅₀ (Release)78.6 nMRat[2][3]
Norepinephrine Transporter (NET)EC₅₀ (Release)112 nMRat[2][3]
Monoamine Oxidase A (MAO-A)IC₅₀0.049 - 166 µMHuman[4]

Signaling Pathways and Mechanisms of Action

α-MT's diverse behavioral and physiological effects are a consequence of its engagement with multiple signaling pathways. Its primary mechanisms include:

  • Monoamine Release and Reuptake Inhibition: By interacting with SERT, DAT, and NET, α-MT increases the extracellular concentrations of serotonin, dopamine, and norepinephrine, thereby amplifying monoaminergic neurotransmission.

  • Serotonin Receptor Agonism: α-MT directly activates a wide range of serotonin receptors, contributing to its complex pharmacological effects. The specific downstream signaling cascades are dependent on the G-protein coupling of the respective receptor subtype.

  • Monoamine Oxidase Inhibition: As a reversible MAO-A inhibitor, α-MT prevents the breakdown of monoamine neurotransmitters, further potentiating their synaptic actions.

Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron aMT α-Methyltryptamine SERT SERT aMT->SERT Inhibits Reuptake DAT DAT aMT->DAT Inhibits Reuptake NET NET aMT->NET Inhibits Reuptake MAO_A MAO-A aMT->MAO_A Inhibits Vesicle Synaptic Vesicle aMT->Vesicle Promotes Release Monoamines 5-HT, DA, NE Vesicle->Monoamines Release Synaptic_Monoamines HT1A 5-HT1A Synaptic_Monoamines->HT1A Agonism HT2A 5-HT2A Synaptic_Monoamines->HT2A Agonism HT_other Other 5-HT Receptors Synaptic_Monoamines->HT_other Agonism G_protein G-protein Signaling HT1A->G_protein HT2A->G_protein HT_other->G_protein Neuronal_Response Altered Neuronal Activity G_protein->Neuronal_Response

Figure 1: α-MT's multifaceted mechanism of action.

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of α-methyltryptamine hydrochloride for various serotonin receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation start->mem_prep assay_setup Assay Setup (96-well plate) mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki) counting->analysis end End analysis->end

Figure 2: Workflow for a radioligand binding assay.

Materials:

  • Receptor source: Membranes from cells stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells) or rat brain tissue homogenates.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ).

  • α-Methyltryptamine hydrochloride (test compound).

  • Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Filtration apparatus (vacuum manifold or cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A range of concentrations of α-methyltryptamine hydrochloride or vehicle.

      • A fixed concentration of the appropriate radioligand.

      • The membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain the non-specific binding control instead of the test compound.

  • Incubation:

    • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapidly filtering the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value (the concentration of α-MT that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation.

In Vivo Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) in rodents is a behavioral assay commonly used to assess the in vivo activity of 5-HT₂ₐ receptor agonists.

HTR_Workflow start Start acclimatize Acclimatize Mice start->acclimatize drug_admin Administer α-MT or Vehicle acclimatize->drug_admin observe Observe & Record Head Twitches drug_admin->observe antagonist_study Optional: Pre-treat with 5-HT2A Antagonist (e.g., Ketanserin) drug_admin->antagonist_study analysis Quantify & Analyze HTR Frequency observe->analysis antagonist_study->observe end End analysis->end Microdialysis_Workflow start Start surgery Stereotaxic Surgery: Implant Guide Cannula start->surgery recovery Post-operative Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline Collect Baseline Dialysate Samples probe_insertion->baseline drug_admin Administer α-MT baseline->drug_admin sample_collection Collect Post-drug Dialysate Samples drug_admin->sample_collection hplc Analyze Samples (HPLC-ECD) sample_collection->hplc analysis Data Analysis hplc->analysis end End analysis->end

References

Cell-based Assays for Screening AMT Hydrochloride Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "AMT hydrochloride" can refer to at least two distinct chemical entities with significantly different biological activities. This ambiguity necessitates a tailored approach to screening its cellular effects. The primary compounds are:

  • 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride : A potent and selective inhibitor of inducible nitric oxide synthase (iNOS).

  • alpha-Methyltryptamine (AMT) hydrochloride : A psychedelic tryptamine derivative that functions as a monoamine oxidase inhibitor (MAOI) and a serotonin receptor agonist.

This document provides detailed application notes and protocols for cell-based assays to screen the activity of both compounds, with a primary focus on the iNOS inhibitor due to its more conventional therapeutic target profile for preclinical screening.

Part 1: Screening of this compound as an iNOS Inhibitor

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory pathway, producing large amounts of nitric oxide (NO). Dysregulation of iNOS is implicated in various inflammatory diseases and cancer. Screening for iNOS inhibitors is a critical step in developing novel therapeutics for these conditions.

Signaling Pathway of iNOS Inhibition

The primary mechanism of action for this form of this compound is the direct inhibition of iNOS, preventing the conversion of L-arginine to L-citrulline and nitric oxide.

iNOS_Pathway cluster_cell Macrophage / Inflammatory Cell LPS LPS / IFN-γ NFkB NF-κB Activation LPS->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein leads to L_arginine L-Arginine NO Nitric Oxide (NO) L_arginine->NO converted by AMT This compound (iNOS Inhibitor) AMT->iNOS_protein inhibits

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for iNOS Inhibitor Screening

A typical workflow for screening potential iNOS inhibitors involves cell stimulation to induce iNOS expression, treatment with the test compound, and subsequent measurement of nitric oxide production.

iNOS_Workflow start Seed Cells (e.g., RAW 264.7) stimulate Stimulate with LPS and IFN-γ start->stimulate treat Treat with This compound stimulate->treat incubate Incubate (24 hours) treat->incubate measure Measure Nitrite (Griess Assay) incubate->measure analyze Analyze Data (IC50 determination) measure->analyze

Caption: Experimental workflow for screening iNOS inhibitors.

Key Cell-Based Assays

1. Nitric Oxide Production Assay (Griess Assay)

This is the primary functional assay to determine the inhibitory activity of this compound on iNOS. The Griess assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide in cell culture supernatant.

Protocol: Griess Assay for Nitrite Quantification

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used due to its robust iNOS induction.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

    • This compound stock solution

    • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) standard

    • 96-well microplates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Remove the medium and replace it with fresh medium containing 1 µg/mL LPS and 10 ng/mL IFN-γ to induce iNOS expression.

    • Immediately add varying concentrations of this compound to the wells. Include a vehicle control (no inhibitor) and a negative control (no LPS/IFN-γ).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration from the standard curve and determine the IC₅₀ value for this compound.

2. Cytotoxicity Assays (MTT/XTT Assay)

It is crucial to assess whether the observed decrease in nitric oxide production is due to iNOS inhibition or general cytotoxicity. The MTT and XTT assays are colorimetric assays that measure cell metabolic activity as an indicator of cell viability.

Protocol: MTT Cell Viability Assay

  • Materials:

    • Cells and culture medium

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well microplates

  • Procedure:

    • Seed cells in a 96-well plate and treat with the same concentrations of this compound as in the Griess assay.

    • Incubate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • If using DMSO, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using SDS/HCl, add 100 µL of the solubilization solution to each well.

    • Measure the absorbance at 570 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Caspase-Glo 3/7 Assay)

To further investigate the mechanism of any observed cytotoxicity, an apoptosis assay can be performed. The Caspase-Glo 3/7 assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol: Caspase-Glo 3/7 Assay

  • Materials:

    • Cells and culture medium

    • This compound

    • Caspase-Glo 3/7 Reagent

    • White-walled 96-well microplates

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound for the desired time period (e.g., 24 hours).

    • Equilibrate the plate and the Caspase-Glo 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

Data Presentation
AssayEndpoint MeasuredPurposeExpected Outcome for an iNOS Inhibitor
Griess Assay Nitrite ConcentrationMeasures iNOS activityDose-dependent decrease in nitrite production (low IC₅₀)
MTT/XTT Assay Cell ViabilityAssesses cytotoxicityHigh cell viability across the tested concentrations (high IC₅₀)
Caspase-Glo 3/7 Assay Caspase 3/7 ActivityDetermines if cytotoxicity is due to apoptosisNo significant increase in caspase activity

Part 2: Screening of this compound as a Psychedelic and MAOI

alpha-Methyltryptamine (AMT) hydrochloride's mechanism of action is more complex, involving interactions with serotonin receptors and inhibition of monoamine oxidase.

Signaling Pathways of alpha-Methyltryptamine

AMT acts as an agonist at serotonin receptors, particularly 5-HT₂, leading to downstream signaling cascades. It also inhibits monoamine oxidase (MAO), increasing the synaptic concentration of monoamine neurotransmitters.

AMT_Psychedelic_Pathway cluster_neuron Neuron AMT_alpha alpha-Methyltryptamine (AMT) serotonin_receptor 5-HT₂ Receptor AMT_alpha->serotonin_receptor activates MAO Monoamine Oxidase (MAO) AMT_alpha->MAO inhibits g_protein Gq/11 serotonin_receptor->g_protein activates plc PLC g_protein->plc activates ip3_dag IP₃ and DAG plc->ip3_dag produces ca_release Ca²⁺ Release ip3_dag->ca_release leads to monoamines Monoamines (Serotonin, Dopamine) degradation Degradation monoamines->degradation degraded by

Caption: Dual mechanism of alpha-methyltryptamine (AMT) hydrochloride.

Key Cell-Based Assays

1. Serotonin Receptor Activation Assay

This assay determines if this compound can activate serotonin receptors, typically by measuring a downstream signaling event like calcium mobilization.

Protocol: Calcium Flux Assay for 5-HT₂ Receptor Activation

  • Cell Line: HEK293 cells stably expressing the human 5-HT₂A receptor.

  • Materials:

    • HEK293-5HT₂A cells

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • This compound

    • Serotonin (as a positive control)

    • Assay buffer (e.g., HBSS)

    • 96- or 384-well black, clear-bottom microplates

  • Procedure:

    • Seed HEK293-5HT₂A cells in the microplate and incubate overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

    • Wash the cells with assay buffer.

    • Use a fluorescence plate reader with an injection system to add varying concentrations of this compound to the wells.

    • Measure the fluorescence intensity kinetically before and after the addition of the compound.

    • Calculate the increase in fluorescence as a measure of calcium release and determine the EC₅₀ value.

2. Neurotransmitter Uptake Assay

While AMT is known as an MAOI, it also affects neurotransmitter reuptake. A neurotransmitter uptake assay can quantify this activity.

Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay

  • Cell Line: HEK293 cells stably expressing the serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

  • Materials:

    • Transporter-expressing HEK293 cells

    • Fluorescent transporter substrate

    • This compound

    • Known transporter inhibitors (e.g., fluoxetine for SERT) as positive controls

    • 96- or 384-well microplates

  • Procedure:

    • Seed the cells in the microplate and incubate overnight.

    • Pre-incubate the cells with varying concentrations of this compound or a control inhibitor.

    • Add the fluorescent substrate to all wells.

    • Incubate for a specified time to allow for substrate uptake.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • A decrease in fluorescence in the presence of this compound indicates inhibition of transporter activity. Calculate the IC₅₀ value.

3. Monoamine Oxidase (MAO) Inhibition Assay

A cell-based or biochemical assay can be used to measure the direct inhibitory effect of this compound on MAO-A and MAO-B enzymes.

Protocol: MAO-Glo Assay

  • Materials:

    • Recombinant human MAO-A or MAO-B enzyme

    • MAO substrate

    • Luciferin detection reagent

    • This compound

    • 96- or 384-well white microplates

  • Procedure:

    • Add MAO enzyme and varying concentrations of this compound to the wells.

    • Incubate to allow for inhibitor binding.

    • Add the MAO substrate to initiate the enzymatic reaction.

    • Incubate to allow for the conversion of the substrate.

    • Add the luciferin detection reagent to stop the MAO reaction and initiate a luminescent signal.

    • Measure the luminescence. A decrease in signal indicates MAO inhibition. Calculate the IC₅₀ value.

Data Presentation
AssayEndpoint MeasuredPurposeExpected Outcome for alpha-Methyltryptamine
Calcium Flux Assay Intracellular Calcium LevelsMeasures 5-HT₂ receptor activationDose-dependent increase in calcium (low EC₅₀)
Neurotransmitter Uptake Substrate UptakeMeasures transporter inhibitionDose-dependent inhibition of uptake (low IC₅₀)
MAO-Glo Assay LuminescenceMeasures MAO inhibitionDose-dependent decrease in luminescence (low IC₅₀)

Conclusion

The screening of "this compound" requires a clear understanding of the specific compound being investigated. For the iNOS inhibitor, a combination of the Griess assay to determine efficacy and cytotoxicity assays to assess safety provides a comprehensive initial screening cascade. For alpha-methyltryptamine, a panel of assays targeting serotonin receptor activation, neurotransmitter uptake, and MAO inhibition is necessary to characterize its psychoactive and neurochemical profile. The detailed protocols and structured data presentation provided herein offer a robust framework for researchers to effectively evaluate the cellular activities of these compounds.

Application Notes and Protocols for the Derivatization of Amantadine Hydrochloride for Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Amantadine hydrochloride, a critical step for its quantitative analysis in various matrices. Due to its lack of a significant chromophore or fluorophore, derivatization is often essential for enhancing its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography (GC).

Introduction

Amantadine is an antiviral and anti-parkinsonian drug.[1] Accurate quantification of Amantadine in pharmaceutical formulations and biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines several well-established derivatization methodologies to facilitate sensitive and reliable analysis.

Analytical Methodologies and Quantitative Data

Derivatization of Amantadine's primary amino group enhances its chromatographic properties and allows for sensitive detection. The choice of derivatizing reagent and analytical technique depends on the sample matrix, required sensitivity, and available instrumentation. A summary of quantitative data from various derivatization methods is presented in Table 1.

Derivatizing ReagentAnalytical MethodMatrixLinearity RangeLODLOQReference
(2-Napthoxy) Acetyl chlorideHPLC-UVTablets28-171 µg/mL0.23 µg/mL0.69 µg/mL[2]
Phenyl isothiocyanate (PITC)HPLC-UVBulk & Dosage Forms10-50 µg/mL--[1]
Phenyl isothiocyanate (PITC)HPLC-UVBulk & Tablets-0.1 µg/mL0.5 µg/mL[3]
9-fluorenylmethyl chloroformate (FMOC-Cl)HPLC-FLDRat Plasma---[4]
o-phthalaldehyde (OPA) and 2-mercaptoethanolHPLC-FLDRat Plasma-0.025 µg/mL-[4]
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)HPLC-FLDPhosphate-buffered saline-0.008 µg/mL-[4]
Dansyl ChlorideHPLC--0.04–0.05 ng/mL-[5]
1,2-Naphthoquinone-4-sulphonate (NQS)SpectrophotometryCapsules & Plasma50–800 µg/mL--[6]
1,2-Naphthoquinone-4-sulphonate (NQS)SpectrofluorometryCapsules & Plasma0.5–100 µg/mL--[6]
ButylchloroformateGC-FIDHuman Plasma & Urine14-5000 ng/mL (Plasma)4.2 ng/mL (Plasma)-[7]
ButylchloroformateGC-FIDHuman Plasma & Urine8.7-5000 ng/mL (Urine)2.7 ng/mL (Urine)-[7]

LOD: Limit of Detection, LOQ: Limit of Quantitation

Experimental Workflows and Logical Relationships

The general workflow for the analysis of Amantadine hydrochloride following derivatization involves sample preparation, the derivatization reaction itself, and subsequent chromatographic analysis.

General Workflow for Amantadine Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Plasma, Urine, Tablet) Extraction Extraction / Dissolution Sample->Extraction Deriv Add Derivatizing Reagent & Buffer Extraction->Deriv Reaction Incubate (Heat/Time) Deriv->Reaction Analysis Chromatographic Separation (HPLC/GC) Reaction->Analysis Detection Detection (UV/FLD/MS) Analysis->Detection

Caption: General workflow for Amantadine analysis.

The chemical reaction underpinning this process involves the nucleophilic primary amine of Amantadine attacking the electrophilic center of the derivatizing reagent, forming a stable, readily detectable product.

Derivatization Reaction of Amantadine Amantadine Amantadine (Primary Amine) Product Derivatized Amantadine (Chromophoric/Fluorophoric) Amantadine->Product + Reagent Reagent Derivatizing Reagent (e.g., PITC, FMOC-Cl)

Caption: Amantadine derivatization reaction.

Detailed Experimental Protocols

Protocol 1: Derivatization with (2-Napthoxy) Acetyl chloride for HPLC-UV Analysis

This protocol is suitable for the quantification of Amantadine hydrochloride in tablet formulations.[2]

1. Materials:

  • Amantadine hydrochloride standard and sample

  • (2-Napthoxy) Acetyl chloride (NAC)

  • Memantine (Internal Standard)

  • 0.02 M Ammonium acetate buffer

  • Methanol (HPLC grade)

  • Toluene

  • Triethylamine

  • Water (HPLC grade)

2. Instrument and Conditions:

  • HPLC System: With UV detector

  • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm

  • Mobile Phase: 0.02 M Ammonium acetate buffer and Methanol (12:88 v/v)

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 226 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

3. Procedure:

  • Standard Preparation: Prepare a stock solution of Amantadine hydrochloride in water.

  • Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 100 mg of Amantadine hydrochloride to a 500 mL volumetric flask, dissolve in 300 mL of water with sonication, and dilute to volume. Further dilute 4 mL of this solution to 50 mL with water.[2]

  • Derivatization Reagent Preparation: Prepare the NAC reagent.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add the internal standard solution.

    • Add 2.0 mL of the NAC reagent.[2]

    • Allow the reaction to proceed for 2.0 minutes at room temperature.[2]

  • Analysis: Inject 20 µL of the derivatized solution into the HPLC system. The retention times for Amantadine and Memantine are approximately 6.23 and 8.62 minutes, respectively.[2]

Protocol 2: Derivatization with Phenyl isothiocyanate (PITC) for HPLC-UV Analysis

This method is applicable for the analysis of Amantadine in bulk and pharmaceutical dosage forms.[1]

1. Materials:

  • Amantadine hydrochloride standard and sample

  • Phenyl isothiocyanate (PITC) (99% purity)

  • Sodium bicarbonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Instrument and Conditions:

  • HPLC System: With a Photodiode Array (PDA) detector

  • Column: Phenomenex C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Water and Acetonitrile (40:60 v/v)

  • Flow Rate: Isocratic

  • Detection Wavelength: 273 nm

3. Procedure:

  • Standard and Sample Preparation: Prepare standard and sample solutions of Amantadine in water.

  • Derivatization:

    • Take aliquots of Amantadine solutions (ranging from 10-50 µg/mL) into a 2 mL centrifuge tube.

    • Add 100 µL of 4% v/v PITC.

    • Add 100 µL of 5% w/v sodium bicarbonate.[1]

  • Analysis: Inject the derivatized solution into the HPLC system. The retention time for the Amantadine-PITC complex is approximately 6.3 minutes.[1]

Protocol 3: Derivatization with 1,2-Naphthoquinone-4-sulphonate (NQS) for Spectrophotometric and Spectrofluorometric Analysis

This protocol can be adapted for both spectrophotometric and spectrofluorometric determination of Amantadine in capsules and plasma.[6]

1. Materials:

  • Amantadine hydrochloride standard and sample

  • 1,2-Naphthoquinone-4-sulphonate (NQS)

  • Sodium hydroxide (NaOH), 0.01 M

  • Distilled water

2. Instrument and Conditions:

  • Spectrophotometer or Spectrofluorometer

3. Procedure:

  • Reagent Preparation: Prepare a 0.6% (w/v) solution of NQS in distilled water. This solution should be freshly prepared and protected from light.[6]

  • Standard Preparation: Prepare a stock solution of Amantadine hydrochloride (2 mg/mL) in distilled water.[6]

  • Derivatization:

    • Transfer 1 mL of the standard or sample solution to a test tube.

    • Add 1 mL of 0.01 M NaOH and 1 mL of the NQS reagent.[6]

    • Heat the mixture in a water bath at 80 ± 5°C for 45 minutes.[6]

    • Cool the tubes in an ice water bath for 2 minutes.[6]

  • Analysis:

    • Spectrophotometry: Measure the absorbance of the resulting solution.

    • Spectrofluorometry: Measure the fluorescence of the resulting solution. For plasma samples, an extraction step is required to remove interference from derivatized amino acids which are water-soluble.[6]

Protocol 4: Derivatization with Butylchloroformate for GC-FID Analysis

This method involves a simultaneous derivatization and dispersive liquid-liquid microextraction for the determination of Amantadine in human plasma and urine.[7]

1. Materials:

  • Amantadine hydrochloride standard and sample

  • Butylchloroformate (derivatization agent)

  • Methanol (disperser solvent)

  • 1,2-dibromoethane (extraction solvent)

2. Instrument and Conditions:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

3. Procedure:

  • Sample Preparation: Adjust the pH of the plasma or urine sample.

  • Derivatization and Extraction:

    • Rapidly inject an appropriate mixture of methanol, 1,2-dibromoethane, and butylchloroformate into the sample.

    • Centrifuge the mixture.

  • Analysis: Analyze the sedimented phase by GC-FID.

Note on LC-MS/MS Methods: While derivatization is a common strategy, highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the direct analysis of Amantadine in biological fluids without the need for derivatization.[8][9] These methods offer simpler sample preparation and high throughput.[10] For instance, a method using a triple quadrupole mass spectrometer with positive ionization mode has a reported limit of detection of 0.18 ng/mL in human plasma.[8]

References

Application Notes and Protocols for AMT Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

Introduction

Alpha-methyltryptamine (α-MT), or AMT, is a synthetic tryptamine with psychedelic and stimulant properties. Due to its dual action as a monoamine releasing agent and a serotonin receptor agonist, it has been a subject of interest in neuropharmacology.[1] Historically, it was developed as an antidepressant and briefly used in the Soviet Union under the name Indopan.[1] In a research context, AMT hydrochloride is utilized to investigate the mechanisms of action of psychedelic compounds, particularly their interaction with the serotonergic system.

These application notes provide an overview of the dosages, experimental protocols, and mechanisms of action of this compound relevant to preclinical animal research. The information is intended to guide researchers in designing and conducting studies to explore the neuropharmacological effects of this compound.

Quantitative Data on this compound Dosage and Effects

The following tables summarize the reported dosages of this compound and its analogues in various animal models and the observed behavioral outcomes.

Table 1: this compound Dosage and Behavioral Effects in Rodents

Animal ModelRoute of AdministrationDosage Range (mg/kg)Observed EffectsReference(s)
MiceIntraperitoneal (i.p.)10Significant and long-lasting increase in spontaneous locomotor activity.[2]
MiceNot SpecifiedNot SpecifiedInduces head-twitch response (HTR), a behavioral proxy for hallucinogenic effects.[3]
RatsIntraperitoneal (i.p.)10Induced lateral head weaving, hindlimb abduction, and Straub tail, followed by pronounced running activity.
RatsOral (p.o.)10Used for in vivo metabolism studies, identifying several urinary metabolites.[4][5][6]

Table 2: Discriminative Stimulus Properties of α-Ethyltryptamine (α-ET), a Close Analog of AMT

Animal ModelTraining Dose (mg/kg)ED₅₀ (mg/kg)Onset of ActionDuration of ActionReference(s)
Rats (Sprague-Dawley)2.51.330 minutesAt least 4 hours[7][8]

Table 3: Pharmacokinetic Parameters of AMT in Humans (for reference)

ParameterValueReference(s)
Onset of Action (oral)3 - 4 hours[1][5]
Duration of Action (oral)12 - 24 hours[1][5]

Experimental Protocols

Preparation of this compound Solution for Injection

This protocol describes the preparation of this compound for intraperitoneal (i.p.) administration in rodents.

Materials:

  • This compound powder

  • Sterile 0.9% saline for injection

  • Sterile vials

  • Sterile syringes and needles (e.g., 27-gauge)

  • pH meter or pH strips (optional)

  • 0.2 µm sterile syringe filter

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL solution, weigh out 10 mg of this compound powder.

  • Dissolution: In a sterile vial, dissolve the this compound powder in a portion of the sterile 0.9% saline. Vortex or sonicate briefly to ensure complete dissolution.[9]

  • Volume adjustment: Add sterile 0.9% saline to reach the final desired volume.

  • pH adjustment (optional but recommended): If necessary, adjust the pH of the solution to be close to physiological pH (7.4) to minimize irritation upon injection.[9]

  • Sterilization: Sterilize the final solution by passing it through a 0.2 µm sterile syringe filter into a new sterile vial.[9]

  • Storage: Store the sterile solution appropriately. For short-term storage, refrigeration (2-8°C) is typically suitable. Always check the stability information for the specific compound.

  • Labeling: Clearly label the vial with the name of the compound, concentration, date of preparation, and solvent used.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, rotational head movement that is considered a behavioral proxy for 5-HT₂ₐ receptor-mediated hallucinogenic effects in rodents.[10]

Apparatus:

  • A standard transparent rodent cage or a dedicated observation chamber (e.g., 42 x 42 x 42 cm).[11]

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment begins.

  • Habituation: Place each mouse individually into the observation chamber for a 10-minute habituation period.

  • Administration: Administer this compound or vehicle (e.g., sterile saline) via the desired route (e.g., intraperitoneally).

  • Observation: Immediately after injection, return the mouse to the observation chamber and begin recording the number of head twitches. The observation period typically lasts for 30-60 minutes.

  • Scoring: A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not associated with grooming or general exploratory behavior.[10] An experienced observer, blind to the experimental conditions, should perform the scoring. Automated systems using video tracking or magnetometers can also be used for higher throughput and objectivity.[12]

  • Data Analysis: The total number of head twitches during the observation period is the primary dependent variable. Compare the mean number of head twitches between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).

Open Field Test for Locomotor Activity

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.[11][13] AMT is expected to increase locomotor activity.

Apparatus:

  • An open field arena, typically a square or circular arena with high walls to prevent escape (e.g., 42 x 42 x 42 cm for mice).[11] The arena is often made of a non-porous material for easy cleaning. The floor may be divided into a grid of squares (e.g., central and peripheral zones).[14]

  • A video camera mounted above the arena to record the sessions.

  • Automated tracking software to analyze the animal's movement.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes prior to testing.

  • Administration: Administer this compound or vehicle at the desired dose and route.

  • Testing: After a specified pretreatment time (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Recording: Allow the animal to explore the arena freely for a set period, typically 10-30 minutes. Record the session using the overhead video camera.

  • Cleaning: Between each trial, thoroughly clean the arena with 70% ethanol or another suitable cleaning agent to remove any olfactory cues.

  • Data Analysis: Use the tracking software to analyze the following parameters:

    • Total distance traveled: The total distance the animal moved during the session.

    • Time spent in the center zone: The amount of time the animal spent in the central area of the arena.

    • Rearing frequency: The number of times the animal stood on its hind legs.[14]

    • Stereotypy counts: The number of repetitive, invariant behaviors.

    • Compare the means of these parameters between treatment groups using appropriate statistical methods.

Mechanism of Action and Signaling Pathway

AMT's primary mechanism of action for its psychedelic effects is the activation of the serotonin 2A (5-HT₂ₐ) receptor.[15][16] The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/11 signaling pathway.[17][18] Activation of this pathway is essential for inducing psychedelic-like effects, such as the head-twitch response in rodents.[15][16]

The signaling cascade proceeds as follows:

  • Receptor Activation: AMT binds to and activates the 5-HT₂ₐ receptor.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing the dissociation of the Gαq subunit from the Gβγ dimer.[17]

  • PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).[15][17]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[15][17][19]

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[15][19]

    • DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[15][17][19]

  • Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to the phosphorylation of various downstream target proteins, ultimately resulting in altered neuronal excitability and gene expression, which are thought to underlie the psychoactive effects of the drug.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm AMT This compound Receptor 5-HT2A Receptor AMT->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates DAG Diacylglycerol (DAG) PLC->DAG Generates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates PIP2 PIP2 PIP2->PLC PKC_mem Protein Kinase C (PKC) DAG->PKC_mem Activates PKC_cyto Protein Kinase C (PKC) ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca Ca²⁺ ER->Ca Releases Ca->PKC_cyto Activates Response Neuronal Excitation & Gene Expression Ca->Response Leads to PKC_cyto->Response Leads to

Caption: 5-HT2A receptor Gq/11 signaling pathway activated by AMT.

References

Application Notes and Protocols for the Use of AMT Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyltryptamine (AMT) is a synthetic tryptamine derivative with known stimulant and hallucinogenic properties.[1][2] Its hydrochloride salt is the commonly used form in research settings. AMT's pharmacological profile is complex, involving interactions with multiple components of the monoaminergic system.[3][4] It acts as a non-selective agonist at various serotonin (5-HT) receptors, an inhibitor of monoamine oxidase (MAO), and a releasing agent for serotonin, norepinephrine, and dopamine.[1] These characteristics make AMT a valuable tool for researchers studying the intricacies of monoaminergic neurotransmission and for screening novel compounds targeting these systems.

These application notes provide a summary of the binding profile of AMT hydrochloride and detailed protocols for its use in receptor binding and enzyme inhibition assays.

Data Presentation: Quantitative Binding and Inhibition Data

The following tables summarize the available quantitative data for the interaction of alpha-methyltryptamine (AMT) with various receptors and enzymes. This data is crucial for designing and interpreting experiments involving this compound.

TargetLigand/SubstrateAssay TypeTest CompoundIC50 (µM)Reference
Monoamine Oxidase-A (MAO-A)KynuramineEnzyme InhibitionAMT0.049 - 166[5]
Monoamine Oxidase-B (MAO-B)KynuramineEnzyme Inhibition5-Cl-AMT82[5]
Monoamine Oxidase-B (MAO-B)KynuramineEnzyme Inhibition6-F-AMT126[5]
Monoamine Oxidase-B (MAO-B)KynuramineEnzyme Inhibition5-F-2-Me-AMT223[5]
Monoamine Oxidase-B (MAO-B)KynuramineEnzyme Inhibition5-F-AMT376[5]

Note: The wide range of the IC50 value for AMT at MAO-A may be attributed to different experimental conditions or the use of various analogs in the studies.

Receptor SubtypeRadioligandTissue/Cell LineTest CompoundKi (nM)Reference
5-HT1A[3H]8-OH-DPATRat Brainalpha-Methylserotonin42[6]
5-HT1B[3H]SerotoninRat Brainalpha-Methylserotonin85[6]
5-HT1DNot SpecifiedNot Specifiedalpha-Methylserotonin150[6]
5-HT2[3H]KetanserinRat Brainalpha-Methylserotonin880[6]
5-HT2[3H]DOBRat Brainalpha-Methylserotonin3[6]

Note: The data above is for alpha-methylserotonin, a related compound, as specific Ki values for various serotonin receptor subtypes for alpha-methyltryptamine were not available in the searched literature. It is important to note that while related, their binding profiles may differ.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action of AMT and the experimental procedures used to study it, the following diagrams are provided.

signaling_pathway cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron AMT This compound MAO_A MAO-A AMT->MAO_A Inhibition SERT SERT AMT->SERT Inhibition & Reversal NET NET AMT->NET Inhibition & Reversal DAT DAT AMT->DAT Inhibition & Reversal VMAT2 VMAT2 Monoamines Serotonin Dopamine Norepinephrine MAO_A->Monoamines Metabolism SERT->Monoamines Reuptake NET->Monoamines Reuptake DAT->Monoamines Reuptake Vesicle Synaptic Vesicle Monoamines->Vesicle Packaging via VMAT2 Synaptic_Cleft Vesicle->Synaptic_Cleft Release HT2A 5-HT2A Receptor Synaptic_Cleft->HT2A Agonism by AMT & Monoamines HT1_family 5-HT1 Family Receptors Synaptic_Cleft->HT1_family Agonism by AMT & Monoamines Signal_Transduction Signal Transduction (e.g., IP3/DAG, cAMP) HT2A->Signal_Transduction HT1_family->Signal_Transduction

Caption: this compound Mechanism of Action.

experimental_workflow cluster_0 Assay Preparation cluster_1 Binding Incubation cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare Receptor Source (e.g., Brain Homogenate, Transfected Cell Membranes) D Incubate Receptor Source, Radioligand, and AMT HCl (or vehicle for total binding, or non-labeled ligand for non-specific binding) A->D B Prepare Radioligand Stock Solution (e.g., [3H]Ketanserin) B->D C Prepare this compound Serial Dilutions C->D E Separate Bound from Free Radioligand (Filtration) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Calculate Specific Binding F->G H Generate Competition Curve G->H I Determine IC50 and Ki Values H->I

Caption: Radioligand Receptor Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor using [3H]Ketanserin

This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

Materials:

  • Receptor Source: Rat cortical membranes or membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (Specific Activity: 60-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Control: Unlabeled ketanserin or another high-affinity 5-HT2A antagonist (e.g., spiperone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue or cell pellets in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 100-200 µg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of receptor membrane preparation + 50 µL of [3H]ketanserin (final concentration ~0.5-1.0 nM) + 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of receptor membrane preparation + 50 µL of [3H]ketanserin + 50 µL of unlabeled ketanserin (final concentration ~1-10 µM).

    • Competition Binding: 50 µL of receptor membrane preparation + 50 µL of [3H]ketanserin + 50 µL of varying concentrations of this compound (e.g., 10^-10 to 10^-4 M).

  • Incubation:

    • Incubate the plates at room temperature (25°C) for 60-90 minutes.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours in the dark.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]ketanserin) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 value of this compound for MAO-A using kynuramine as a substrate.

Materials:

  • Enzyme Source: Recombinant human MAO-A.

  • Substrate: Kynuramine.

  • Test Compound: this compound.

  • Positive Control: A known MAO-A inhibitor (e.g., clorgyline).

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • 96-well black microplates (for fluorescence reading).

  • Fluorometric plate reader (Excitation ~310-320 nm, Emission ~390-400 nm for the product 4-hydroxyquinoline).

Procedure:

  • Assay Setup (in a 96-well black microplate):

    • Add 50 µL of assay buffer to all wells.

    • Control Wells: Add 10 µL of assay buffer.

    • Positive Control Wells: Add 10 µL of a known MAO-A inhibitor at a concentration that gives >80% inhibition.

    • Test Compound Wells: Add 10 µL of varying concentrations of this compound.

    • Add 20 µL of MAO-A enzyme solution to all wells except for a no-enzyme control.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction:

    • Add 20 µL of kynuramine substrate solution to all wells. The final concentration should be at or near the Km value for kynuramine.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction (Optional):

    • The reaction can be stopped by adding a small volume of a strong acid or base, depending on the assay kit manufacturer's instructions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (100% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

References

Application of Tryptamine Derivatives in Preclinical Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for "AMT hydrochloride" revealed significant ambiguity in scientific literature, with "AMT" referring to several distinct molecules, including Auron-Misheil-Therapy, Amantadine, and α-Methyltryptamine. Further targeted investigation for preclinical cancer studies specifically involving α-Methyltryptamine (AMT) hydrochloride did not yield sufficient data to create detailed application notes on that specific compound.

This document therefore focuses on the broader application of novel synthetic tryptamine derivatives in preclinical cancer research, based on available scientific literature. Tryptamine, a monoamine alkaloid, serves as a structural backbone for various biologically active compounds, and its derivatives have been explored for their potential as antitumor agents.

Introduction

Tryptamine and its derivatives are a class of compounds based on an indole scaffold, which is a privileged structure in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals with diverse biological activities. Researchers have synthesized and evaluated novel tryptamine derivatives for their cytotoxic effects against various cancer cell lines, identifying promising candidates for further preclinical development. These studies aim to understand the structure-activity relationships that govern the anticancer potency of these compounds.

Quantitative Data Summary

Recent studies have focused on synthesizing novel tryptamine derivatives and evaluating their in vitro efficacy against a panel of human cancer cell lines. The antitumor activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Below is a summary of the cytotoxic activity of several novel tryptamine derivatives from a representative study.[1][2][3]

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Compound 9 SEMB-cell acute lymphoblastic leukemia0.57
RS4;11B-cell acute lymphoblastic leukemia1.00
MOLM13Acute myeloid leukemia1.10
OCI-AML3Acute myeloid leukemia2.50
MV4-11Acute myeloid leukemia1.80
U937Histiocytic lymphoma65.32
Compound 13 HT29Colon Carcinoma0.006
SEMB-cell acute lymphoblastic leukemia1.50
RS4;11B-cell acute lymphoblastic leukemia5.50
MOLM13Acute myeloid leukemia8.00
OCI-AML3Acute myeloid leukemia12.00
MV4-11Acute myeloid leukemia10.00
Compound 14 HT29Colon Carcinoma0.0015
MCF7Breast Carcinoma0.469
A549Lung Carcinoma0.015
PANC1Pancreatic Carcinoma0.012
786-OKidney Carcinoma0.015

Data synthesized from Simonetti G., et al., Molecules, 2021.[1][2][3]

Signaling Pathways and Experimental Workflows

The precise mechanisms of action for these novel tryptamine derivatives are still under investigation. However, the general workflow for identifying and characterizing such compounds follows a standardized preclinical drug discovery pipeline.

.dot

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation Synthesis Synthesis of Novel Tryptamine Derivatives Screening Cell Viability Assays (e.g., MTT, Resazurin) Synthesis->Screening Test Compounds IC50 IC50 Determination (Dose-Response Curves) Screening->IC50 Hit_ID Hit Compound Identification IC50->Hit_ID Selectivity & Potency Analysis Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Hit_ID->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Hit_ID->Cell_Cycle Western_Blot Western Blotting (Target Protein Expression) Hit_ID->Western_Blot PDX_Model Patient-Derived Xenograft (PDX) or Cell Line Xenograft (CDX) Mouse Models Apoptosis->PDX_Model Efficacy Tumor Growth Inhibition Studies PDX_Model->Efficacy Toxicity Toxicology and Safety Assessment PDX_Model->Toxicity

Caption: Preclinical workflow for evaluating novel tryptamine derivatives.

The development of novel anticancer agents from a known chemical scaffold like tryptamine is a key strategy in medicinal chemistry. This process involves iterative cycles of chemical synthesis and biological evaluation to optimize for potency and selectivity against cancer cells.

.dot

logical_relationship Tryptamine Tryptamine Scaffold Derivatives Chemical Synthesis (Novel Derivatives) Tryptamine->Derivatives Screening In Vitro Screening (Cancer Cell Lines) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Optimization SAR->Lead Lead->Derivatives Iterative Refinement Preclinical Preclinical Candidate Lead->Preclinical

Caption: Drug discovery cycle for developing tryptamine-based anticancer agents.

Experimental Protocols

The following is a generalized protocol for a cell viability assay, a fundamental experiment for assessing the cytotoxic effects of new compounds on cancer cell lines.

Protocol: Cell Viability Assessment using Resazurin Assay

1. Objective: To determine the IC50 value of a test compound (e.g., a novel tryptamine derivative) on a specific cancer cell line.

2. Materials:

  • Cancer cell lines (e.g., HT29, MCF7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well clear-bottom black plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (fluorescence detection at ~560 nm excitation / ~590 nm emission)

3. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in a complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution series of the test compound in a complete medium from the stock solution. A typical final concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically <0.5%) and a "no-cell" blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • Resazurin Assay:

    • After the treatment period, add 20 µL of the Resazurin solution to each well (including controls).

    • Incubate the plate for another 2-4 hours. During this time, viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

    • Measure the fluorescence on a microplate reader.

4. Data Analysis:

  • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

  • Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

References

Troubleshooting & Optimization

Improving the solubility of AMT hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of AMT hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A: this compound is the hydrochloride salt form of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine.[1][2] It is a white to off-white crystalline solid.[2][3] AMT is known as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS).[4]

PropertyValueSource
CAS Number 21463-31-0[1]
Molecular Formula C5H10N2S.HCl[1]
Molecular Weight 166.67 g/mol [1]
Melting Point 146-150°C[1][3]
Storage Desiccate at +4°C or 0-6°C[1]
Q2: What is the reported aqueous solubility of this compound?

A: The aqueous solubility of this compound is generally good for a hydrochloride salt.[5] Different sources report slightly different values, but it is considered soluble in water. One source states a solubility of up to 10 mM in water, while another indicates a solubility of over 25 mg/mL.[1]

Q3: In which other solvents is this compound soluble?

A: Besides water, this compound is soluble in several organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
Water >25 mg/mL
Ethanol >25 mg/mL
DMSO >16 mg/mL
DMF >8 mg/mL
Source: [1]

Troubleshooting Guide: Solubility Issues

Q4: I'm having trouble dissolving this compound in my aqueous buffer. What are the common causes?

A: If you are experiencing difficulty dissolving this compound, consider the following potential issues:

  • Incorrect pH: The solubility of amine hydrochlorides is highly dependent on the pH of the solution.[6][7] As a salt of a weak base, this compound is more soluble in acidic to neutral solutions. In basic solutions, it can convert to its free base form, which is typically less soluble.

  • Insufficient Solvent Volume: You may be trying to dissolve the compound at a concentration higher than its maximum solubility in that specific medium.

  • Temperature: While data on the temperature-solubility profile of this compound is limited, for many compounds, solubility increases with temperature. However, be cautious as heat can degrade the compound.

  • Common Ion Effect: The presence of other ions in your buffer, particularly chloride ions, could slightly decrease the solubility of this compound.[8]

Q5: How does pH affect the solubility of this compound?

A: The solubility of weakly basic drugs like AMT is significantly influenced by pH.[7] In acidic solutions, the amine group is protonated, forming a salt that is readily soluble in water.[5][9] As the pH increases and becomes more alkaline, the amine group gets deprotonated, leading to the formation of the free base. This free base is often less polar and thus less soluble in aqueous solutions, which can cause it to precipitate.[9] Therefore, to maintain this compound in solution, it is crucial to control the pH, keeping it in the acidic to neutral range.

Q6: Can I use co-solvents to improve the solubility of this compound?

A: Yes, co-solvents can be an effective strategy to enhance the solubility of compounds that are difficult to dissolve in purely aqueous systems.[10][11] Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for less polar molecules to dissolve. For this compound, common water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) could be used.[12][13] It is important to perform a screening study to determine the optimal co-solvent and its concentration, as high concentrations of organic solvents can sometimes negatively impact experiments, especially those involving biological systems.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines the traditional and reliable shake-flask method for determining the thermodynamic solubility of this compound.[14]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Volumetric flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a volumetric flask containing the selected buffer. The excess solid should be clearly visible.

  • Seal the flask and place it on an orbital shaker.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant.

  • To remove any undissolved particles, centrifuge the sample and then filter it through a 0.22 µm syringe filter.

  • Dilute the clear, saturated solution with the buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the original solubility, accounting for the dilution factor.

Protocol 2: Enhancing Solubility via pH Adjustment

Objective: To prepare an aqueous solution of this compound at a target concentration by optimizing the pH.

Materials:

  • This compound powder

  • Deionized water

  • Stock solutions of a weak acid (e.g., 0.1 M citric acid) and a weak base (e.g., 0.1 M sodium citrate) or dilute HCl and NaOH.

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Weigh the required amount of this compound to achieve the target concentration.

  • Add it to a volume of deionized water that is approximately 80% of the final desired volume.

  • Begin stirring the solution. You may observe that the powder does not fully dissolve.

  • Monitor the pH of the suspension.

  • If the compound is not fully dissolved, slowly add the acidic solution dropwise to lower the pH. For amine hydrochlorides, a lower pH generally increases solubility.

  • Continue adding the acid until all the solid has dissolved.

  • Record the pH at which complete dissolution occurs.

  • Adjust the volume to the final desired volume with deionized water.

  • If a specific final pH is required for your experiment, you can then carefully adjust it with the basic solution, ensuring that you do not exceed the pH at which precipitation occurs.

Protocol 3: Screening for Effective Co-solvents

Objective: To identify a suitable co-solvent and its optimal concentration for dissolving this compound.

Materials:

  • This compound powder

  • Aqueous buffer of choice

  • A selection of co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO)

  • Vials or test tubes

  • Vortex mixer

Procedure:

  • Prepare a series of aqueous buffer solutions containing different concentrations of each co-solvent (e.g., 5%, 10%, 20% v/v).

  • Add a pre-weighed amount of this compound to each vial, aiming for a concentration that is known to be problematic in the buffer alone.

  • Vortex each vial vigorously for 2-3 minutes.

  • Allow the vials to equilibrate at a constant temperature for a few hours.

  • Visually inspect each vial for undissolved solid.

  • The co-solvent and concentration that results in a clear solution with no precipitate is considered effective.

  • For quantitative analysis, the clear supernatant can be analyzed as described in Protocol 1.

Visualizing Workflows and Pathways

Below are diagrams created using the DOT language to visualize relevant processes and pathways for researchers working with this compound.

start Start: AMT HCl Fails to Dissolve check_conc Is Concentration Above Known Solubility? start->check_conc check_ph Measure pH of Solution check_conc->check_ph No reduce_conc Reduce Concentration check_conc->reduce_conc Yes is_ph_basic Is pH > 7.5? check_ph->is_ph_basic adjust_ph Adjust to pH < 7 with Dilute Acid is_ph_basic->adjust_ph Yes use_cosolvent Consider Using a Co-solvent (e.g., Ethanol, PEG) is_ph_basic->use_cosolvent No dissolved Solution Clear adjust_ph->dissolved use_cosolvent->dissolved reduce_conc->dissolved

Caption: Troubleshooting workflow for this compound solubility issues.

amt This compound serotonin_receptor Serotonin Receptors (e.g., 5-HT2A) amt->serotonin_receptor Binds to mao Monoamine Oxidase (MAO-A) amt->mao Inhibits downstream Downstream Signaling & Effects serotonin_receptor->downstream serotonin Serotonin (5-HT) mao->serotonin Degrades synaptic_cleft Increased Synaptic Serotonin serotonin->synaptic_cleft Leads to synaptic_cleft->downstream

Caption: Simplified signaling pathway for AMT's action on the serotonin system.

References

Technical Support Center: Troubleshooting AMT Hydrochloride Inactivity in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers encountering inactivity with "AMT hydrochloride" in cell-based assays. It is critical to first identify which of the two distinct compounds referred to as "this compound" you are using.

  • For neuroscience applications (e.g., studies on depression, psychedelics, monoamine release): You are likely working with α-Methyltryptamine (αMT) . Please refer to Section 1 .

  • For immunology or inflammation research (e.g., studies on nitric oxide production): You are likely working with 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride , a selective iNOS inhibitor. Please refer to Section 2 .

Section 1: Troubleshooting α-Methyltryptamine (αMT) Inactivity

α-Methyltryptamine (αMT or AMT) is a psychoactive compound that functions as a monoamine oxidase (MAO) inhibitor and a non-selective serotonin receptor agonist.[1][2] Inactivity in cell assays can stem from various factors related to its complex pharmacology and experimental setup.

Frequently Asked Questions (FAQs) for α-Methyltryptamine

Q1: What is the primary mechanism of action for α-Methyltryptamine in cell-based assays?

A1: α-Methyltryptamine has two primary mechanisms: it acts as a reversible inhibitor of monoamine oxidase A (MAO-A) and as an agonist at various serotonin (5-HT) receptors, particularly the 5-HT2 family.[1][2] It also promotes the release of monoamines like serotonin, norepinephrine, and dopamine.[1] Therefore, its effects will be most apparent in assays designed to measure these activities.

Q2: I don't see any effect in my general cytotoxicity or cell proliferation assay. Is this expected?

A2: Yes, this is possible. Unless you are using very high concentrations, α-Methyltryptamine's primary effects are on specific neurological pathways. It may not induce a generalized cytotoxic or anti-proliferative effect at typical experimental concentrations. Its activity is best measured in targeted functional assays, such as those measuring MAO activity or serotonin receptor signaling.

Q3: At what concentration should I expect to see activity?

A3: The effective concentration depends on the specific assay. For MAO-A inhibition, the IC50 is in the nanomolar range.[3] For serotonin receptor agonism, the Ki values are in the tens to hundreds of nanomolar range.[3] See the data summary table below for more details. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Quantitative Data Summary for α-Methyltryptamine
ParameterValueTarget/ReceptorReference
IC50 380 nMMAO-A Inhibition[3]
Ki ~80 nM5-HT2A[4]
Ki ~500 nM5-HT2C[4]
Ki 40 - 150 nM5-HT1A, 5-HT1B, 5-HT1D[3]
Solubility Soluble in alcohol and other organic solvents; the hydrochloride salt is more water-soluble.N/A
Troubleshooting Guide for α-Methyltryptamine Inactivity
IssuePossible CauseRecommended Solution
No MAO Inhibition Detected 1. Incorrect assay type. 2. Compound degradation. 3. Insufficient enzyme activity in the cell model.1. Use a dedicated MAO activity assay, such as the MAO-Glo™ assay. 2. Prepare fresh stock solutions. α-Methyltryptamine stability in media can be limited; consider short incubation times. 3. Ensure your cell line expresses sufficient levels of MAO-A. Consider using recombinant MAO-A as a positive control.
No Serotonin Receptor Agonism Detected 1. Inappropriate cell line. 2. Assay not sensitive to Gq/G11-coupled receptor activation. 3. Low receptor expression.1. Use a cell line known to express the target serotonin receptor subtype (e.g., 5-HT2A) and couple to a detectable signaling pathway (e.g., calcium mobilization). 2. Use an assay that measures downstream signaling of 5-HT2 receptors, such as a calcium flux assay (e.g., FLIPR). 3. Consider using a cell line that overexpresses the receptor of interest.
Inconsistent or Non-Reproducible Results 1. Compound precipitation. 2. Cell health issues. 3. Variability in manual pipetting.1. Check the solubility of α-Methyltryptamine in your final assay buffer. The hydrochloride salt has better aqueous solubility. 2. Ensure cells are healthy, within a low passage number, and free of contamination. 3. Use automated liquid handlers for compound addition if available to improve consistency.

Mandatory Visualizations for α-Methyltryptamine

G cluster_0 Troubleshooting α-Methyltryptamine Inactivity Start No activity observed in cell assay Q1 Is the assay designed to measure MAO inhibition or 5-HT receptor agonism? Start->Q1 Sol1 Use a targeted functional assay (e.g., MAO-Glo, Calcium Flux) Q1->Sol1 No Q2 Is the cell line appropriate? (Expresses MAO-A or target 5-HT receptor) Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Select a cell line with known receptor/enzyme expression or use recombinant protein. Q2->Sol2 No Q3 Is the compound concentration optimal? (Dose-response performed) Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Perform a dose-response curve (e.g., 1 nM to 10 µM) Q3->Sol3 No Q4 Are compound stability and solubility confirmed? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Prepare fresh stock solutions. Confirm solubility in final assay buffer. Q4->Sol4 No End Consult further literature or technical support Q4->End Yes A4_Yes Yes A4_No No

Caption: Troubleshooting decision tree for α-Methyltryptamine.

G cluster_0 5-HT2A Receptor Signaling Pathway AMT α-Methyltryptamine (Agonist) Receptor 5-HT2A Receptor (GPCR) AMT->Receptor G_protein Gq/G11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC activates Downstream Downstream Cellular Responses PKC->Downstream G cluster_0 Troubleshooting iNOS Inhibitor Inactivity Start No inhibition of NO production observed Q1 Is there sufficient NO production in the positive control (LPS-stimulated) wells? Start->Q1 Sol1 Optimize iNOS induction: - Check LPS/IFN-γ activity - Use responsive cells (e.g., RAW 264.7) - Check serum batch Q1->Sol1 No Q2 Was the inhibitor added *before* the LPS stimulus? Q1->Q2 Yes Sol2 Pre-incubate cells with the inhibitor for 30-60 minutes before adding LPS. Q2->Sol2 No Q3 Is the incubation time sufficient (18-24 hours post-LPS)? Q2->Q3 Yes Sol3 Ensure adequate incubation time for nitrite to accumulate. Q3->Sol3 No Q4 Has a cytotoxicity assay been performed? Q3->Q4 Yes Sol4 Run a parallel MTT or similar assay to check for cell death caused by LPS or compound. Q4->Sol4 No End Consult further literature or technical support Q4->End Yes G cluster_1 iNOS Induction and NO Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates NO Nitric Oxide (NO) iNOS_protein->NO catalyzes AMT AMT (iNOS Inhibitor) AMT->iNOS_protein inhibits Arginine L-Arginine Arginine->iNOS_protein substrate Citrulline L-Citrulline NO->Citrulline co-product Griess Griess Assay (measures Nitrite) NO->Griess oxidizes to Nitrite

References

Optimizing AMT hydrochloride concentration for maximum iNOS inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of 2-Amino-5,6-dihydro-4H-1,3-thiazine hydrochloride (AMT hydrochloride) as a selective inhibitor of inducible nitric oxide synthase (iNOS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vitro experiment?

A1: The optimal concentration depends on your specific cell type and experimental conditions. However, a good starting point is the IC₅₀ value, which for this compound is approximately 3.6 nM for iNOS.[1] A concentration range of 1 nM to 1 µM is often a reasonable starting point for dose-response experiments. For example, in studies with RIN-m5F cells, concentrations of 4 nM and 20 nM were shown to be effective.[2] In other cell culture experiments using RAW 264.7 macrophages, a final concentration of 10 µM has been used to achieve significant iNOS inhibition.[3]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is soluble in water up to 10 mM.[1] It is also soluble in DMSO (>16 mg/ml) and Ethanol (>25 mg/ml).[4] For most cell culture experiments, preparing a 1 mM or 10 mM stock solution in sterile, nuclease-free water is recommended. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: My this compound is not dissolving properly. What can I do?

A3: If you encounter solubility issues, especially when preparing higher concentration solutions for in vivo studies, consider the following:

  • Ensure you are using a suitable solvent. While water is effective for lower concentrations, co-solvents may be needed for higher concentrations.

  • A protocol for in vivo working solutions involves first dissolving AMT in DMSO to create a stock, which is then mixed with PEG300, Tween-80, and finally saline.[5]

  • Gentle warming and/or sonication can aid in the dissolution process if precipitation occurs.[5]

Q4: What is the stability of this compound in solution?

A4: Prepared stock solutions of this compound are stable for extended periods when stored correctly. For optimal stability, store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is recommended to prepare fresh working solutions for daily use, particularly for in vivo experiments.[5]

Q5: How selective is this compound for iNOS?

A5: this compound is a highly selective inhibitor of iNOS. It is approximately 30 times more selective for iNOS over neuronal NOS (nNOS) and 40 times more selective over endothelial NOS (eNOS).[1]

Q6: What is the difference between the IC₅₀ and Kᵢ values reported for this compound?

A6: Both IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) measure inhibitor potency.

  • IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. It can be influenced by factors like substrate concentration.

  • Kᵢ is an intrinsic measure of the affinity of the inhibitor for the enzyme. It is a thermodynamic constant that is independent of substrate concentration. For this compound, the reported IC₅₀ is 3.6 nM, and the Kᵢ is 4.2 nM, indicating a very high affinity for iNOS.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Inhibitory Potency of this compound

ParameterValueEnzymeNotes
IC₅₀ 3.6 nMiNOSHalf-maximal inhibitory concentration.[1]
IC₅₀ 0.022 µM (22 nM)iNOSIn LPS-induced mouse RAW264.7 cells.[6]
Kᵢ 4.2 nMiNOSInhibition constant, indicating high affinity.[5]

Table 2: Solubility and Storage

ParameterValueNotes
Molecular Weight 166.67 g/mol [1]
Solubility in Water Up to 10 mM[1][7]
Stock Solution Storage -80°C for 6 months; -20°C for 1 monthAvoid repeated freeze-thaw cycles.[5]
Appearance White to off-white solid

Experimental Protocols

Protocol 1: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol outlines a general method for measuring iNOS inhibition in cultured cells (e.g., RAW 264.7 macrophages) by quantifying nitrite, a stable breakdown product of nitric oxide.

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) in a multi-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow cells to adhere overnight.

  • Preparation of AMT: Prepare a series of dilutions of your this compound stock solution in cell culture medium to achieve the desired final concentrations.

  • Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with the same solvent concentration used for AMT, but without AMT). Incubate for 1-2 hours.

  • iNOS Induction: To induce iNOS expression, add an inflammatory stimulus like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Add an equal volume of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at ~540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in your samples. Calculate the percentage of iNOS inhibition for each AMT concentration relative to the LPS-stimulated vehicle control.

Protocol 2: Preparation of this compound for In Vivo Use

This protocol is for preparing an this compound solution suitable for intraperitoneal (i.p.) injection in animal models, such as rats.[8]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 7.1 mg/mL).[5]

  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle consists of PEG300, Tween-80, and Saline.[5]

  • Working Solution Formulation (Example): To prepare a 1 mL working solution, follow these steps sequentially:[5]

    • Take 100 µL of the DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of Saline to bring the final volume to 1 mL.

  • Administration: The working solution should be prepared fresh on the day of the experiment.[5] A typical dosage used in studies with rats is 10 mg/kg via intraperitoneal injection.[8]

Visual Guides

The following diagrams illustrate key pathways and workflows relevant to your experiments.

experimental_workflow prep Prepare AMT Stock (e.g., 10mM in H₂O) dilute Create Serial Dilutions in Cell Culture Medium prep->dilute treat Pre-treat Cells with AMT Dilutions (1-2 hours) dilute->treat seed Seed Cells (e.g., RAW 264.7) seed->treat induce Induce iNOS with Stimulus (e.g., LPS for 24h) treat->induce collect Collect Supernatant induce->collect griess Perform Griess Assay collect->griess measure Measure Absorbance (~540 nm) griess->measure analyze Calculate % Inhibition vs. Control measure->analyze

Caption: Workflow for an in vitro iNOS inhibition experiment.

iNOS_pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor signaling Signaling Cascade (MyD88, TRAF6, etc.) receptor->signaling nfkb NF-κB Activation signaling->nfkb transcription iNOS Gene Transcription nfkb->transcription inos_protein iNOS Protein (Enzyme) transcription->inos_protein citrulline L-Citrulline + NO inos_protein->citrulline arginine L-Arginine arginine->inos_protein amt This compound amt->inos_protein Inhibition

Caption: Simplified iNOS signaling pathway and point of inhibition.

References

Technical Support Center: Overcoming Poor Bioavailability of Amitriptyline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor in vivo bioavailability of Amitriptyline hydrochloride (AMT HCL).

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of Amitriptyline hydrochloride and why is it considered poor?

Amitriptyline hydrochloride is well absorbed from the gastrointestinal tract, but it undergoes extensive first-pass metabolism in the liver.[1][2][3] This pre-systemic elimination results in a low oral bioavailability, typically ranging from 30% to 60%.[2][3][4][5] Its active metabolite, nortriptyline, is formed primarily by the enzymes CYP2C19 and CYP2D6 and contributes significantly to the drug's overall therapeutic effect.[1][2] The significant variability in bioavailability between individuals is another challenge, making consistent therapeutic dosing difficult.[1]

Q2: What are the primary mechanisms limiting the in vivo bioavailability of orally administered Amitriptyline HCl?

The primary mechanism is the extensive first-pass hepatic metabolism , where a significant fraction of the absorbed drug is metabolized in the liver before it can reach systemic circulation.[1][3][4] Additionally, research suggests that the P-glycoprotein (P-gp) efflux transporter may be involved in the intestinal secretion of amitriptyline, further reducing its net absorption.[6] Co-administration with a P-gp inhibitor like quinidine has been shown to increase the absolute oral bioavailability of amitriptyline in rabbits more than threefold.[6]

dot

Caption: The first-pass metabolism pathway limiting oral bioavailability.

Troubleshooting Guide

Q3: My in vivo study shows low and highly variable plasma concentrations (Cmax and AUC) of Amitriptyline after oral administration. What strategies can I explore?

Low and variable plasma concentrations are expected with standard oral formulations. To overcome this, consider two primary strategies: developing advanced oral formulations to protect the drug or using alternative routes of administration to bypass the liver.

Strategy 1: Advanced Oral Formulations

  • Nanoformulations: Encapsulating Amitriptyline in nanoparticles can enhance its solubility, dissolution rate, and absorption, while also offering protection from metabolic enzymes.[7][8][9]

  • Lipid-Based Systems: Nanostructured Lipid Carriers (NLCs) are designed to increase drug encapsulation, stability, and bioavailability.[10][11] They can improve absorption via the lymphatic pathway, partially avoiding the liver.

  • Controlled-Release Systems: Formulations like controlled-release pellets can provide a more consistent and sustained release of the drug, which may help in maintaining therapeutic plasma concentrations and improving bioequivalence compared to immediate-release tablets.[12][13][14]

Strategy 2: Alternative Routes of Administration

  • Buccal/Sublingual Delivery: Fast-dissolving oral films allow for drug absorption directly through the oral mucosa into the bloodstream, avoiding the gastrointestinal tract and first-pass metabolism.[4][15][16]

  • Transdermal Delivery: Gels, patches, or microneedle systems deliver the drug directly through the skin into systemic circulation.[17][18][19] This route completely bypasses the first-pass effect and allows for continuous, controlled drug delivery.[19]

  • Intranasal Delivery: The nasal mucosa offers a large surface area for rapid drug absorption directly into the bloodstream.[20] This route is particularly promising for brain targeting and can significantly reduce the required dose.[10][11]

dot

Caption: Decision tree for improving Amitriptyline HCl bioavailability.

Q4: I am considering a nanoformulation approach. What are the key parameters to characterize, and what methods should I use?

When developing a nanoformulation, such as Nanostructured Lipid Carriers (NLCs) or polymeric nanoparticles, critical quality attributes must be evaluated to ensure performance and stability.

ParameterTypical Value/RangeMethod of AnalysisSignificance
Particle Size < 200 nmDynamic Light Scattering (DLS)Influences absorption, tissue penetration, and cellular uptake. Smaller sizes (<100 nm) are often targeted for brain delivery.[10][11]
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)Indicates the uniformity of particle size distribution. A lower PDI suggests a more homogenous formulation.[10]
Zeta Potential > |-30 mV| or > |+30 mV|Laser Doppler VelocimetryMeasures surface charge and predicts the physical stability of the nanoparticle dispersion. High absolute values prevent particle aggregation.[10]
Entrapment Efficiency (%) > 70%HPLC after separation of free drug (e.g., ultracentrifugation)Represents the percentage of the initial drug amount successfully encapsulated within the nanoparticles.[7][10]
Drug Loading (%) Varies by formulationHPLC after nanoparticle lysisIndicates the amount of drug per unit weight of the nanoparticle, affecting the dosage required.[10]
Morphology SphericalTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Visual confirmation of particle size, shape, and surface characteristics.[10]

Experimental Protocols

Protocol 1: Preparation of Amitriptyline HCl-Loaded Nanostructured Lipid Carriers (NLCs)

This protocol is based on the hot-melt high-pressure homogenization (HPH) method.[10][11]

Materials:

  • Amitriptyline HCl (AMT-HCl)

  • Solid Lipid: Stearic Acid

  • Liquid Lipid: Oleic Acid

  • Surfactants: Poloxamer 188, Tween 80

  • Purified Water

Methodology:

  • Lipid Phase Preparation: Melt the stearic acid (solid lipid) at a temperature approximately 5-10°C above its melting point. Add the oleic acid (liquid lipid) and AMT-HCl to the molten solid lipid and mix until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation: Dissolve the surfactants (Poloxamer 188 and Tween 80) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water pre-emulsion.

  • High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 500 bar, 5-10 cycles). This step is critical for reducing the particle size to the nanometer range.

  • Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The solidification of the lipid droplets leads to the formation of the NLC dispersion.

  • Characterization: Evaluate the prepared AMT-NLCs for particle size, PDI, zeta potential, and entrapment efficiency as described in the table above.

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

This protocol describes a typical crossover design to compare a novel formulation (e.g., fast-dissolving film) with a control (e.g., marketed oral solution).[21]

Study Design:

  • Animals: Healthy adult rabbits (e.g., New Zealand White), weighing 2.0-2.5 kg.

  • Design: A two-period, two-sequence, crossover design.

  • Groups:

    • Group 1: Receives Test Formulation (e.g., Optimized Fast-Dissolving Film)

    • Group 2: Receives Reference Formulation (e.g., Marketed Amitriptyline HCl solution)

  • Washout Period: A washout period of at least one week between the two study periods to ensure complete elimination of the drug from the previous phase.

Methodology:

  • Fasting: Fast the animals overnight (approx. 12 hours) before drug administration, with free access to water.

  • Dosing: Administer a single dose of Amitriptyline HCl (e.g., equivalent to 10 mg/kg) via the test or reference formulation. For a fast-dissolving film, place it on the rabbit's tongue. For the solution, administer it orally using a gavage needle.

  • Blood Sampling: Collect blood samples (approx. 1 mL) from the marginal ear vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis: Quantify the concentration of Amitriptyline and its major metabolite, nortriptyline, in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋∞) using non-compartmental analysis software. Compare the parameters between the test and reference groups to determine the relative bioavailability.

dot

Caption: General experimental workflow for formulation development.

Comparative In Vivo Performance Data

The following table summarizes pharmacokinetic data from studies that developed novel Amitriptyline HCl formulations to improve bioavailability.

Formulation TypeAnimal ModelCmaxTmaxComparison to ControlReference
Fast-Dissolving Film (F8) Rabbits0.927 µg/mL2 hoursHigher Cmax and shorter Tmax compared to a marketed oral solution, indicating more rapid absorption.[21]
Controlled-Release Pellets (ATP) Human Volunteers36.4 ng/mL6 hoursShowed bioequivalence to a commercially available controlled-release product (Saroten retard®), with a slightly higher Cmax and AUC.[12][14]
OROS® Controlled-Release Human VolunteersSignificantly LowerLongerResulted in more consistent plasma concentrations and a lower Cmax compared to an immediate-release (IR) formulation. AUC was comparable (89% of IR).[3][13]

References

Technical Support Center: Synthesis of α-Methyltryptamine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of α-Methyltryptamine (α-MT) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare α-Methyltryptamine?

A1: The most frequently employed synthetic routes for α-Methyltryptamine start from readily available precursors. The two primary methods are:

  • The Henry Reaction Route: This is a two-step process that begins with the condensation of indole-3-aldehyde and nitroethane to form 1-(indol-3-yl)-2-nitropropene. This intermediate is then reduced to yield α-Methyltryptamine.[1]

  • The Tryptophan Route: This method involves the reduction of D- or L-tryptophan ethyl esters to produce the corresponding enantiomerically pure α-Methyltryptamine.[2]

Other reported methods include synthesis from gramine and indole-3-acetone.[1][2]

Q2: How can I purify the final α-Methyltryptamine hydrochloride product?

A2: Purification is critical to obtaining high-purity α-Methyltryptamine hydrochloride. The most common method is recrystallization. The freebase is typically crystallized first, followed by conversion to the hydrochloride salt and subsequent recrystallization. Common solvent systems for the freebase include ethyl acetate-petroleum ether and diethyl ether. For the hydrochloride salt, a mixture of methanol and ether is often effective.[2] Chromatographic methods, such as preparative centrifugal chromatography, can also be employed for purification, especially for separating diastereomeric mixtures in chiral syntheses.[3]

Q3: What are the key safety precautions to consider during the synthesis?

A3: Safety is paramount in any chemical synthesis. When working with reagents like lithium aluminum hydride (LiAlH4), it is crucial to handle them under anhydrous conditions as they react violently with water. The reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Q4: How should I store the final α-Methyltryptamine hydrochloride product?

A4: α-Methyltryptamine hydrochloride should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Low Yield in the Henry Reaction (Indole-3-aldehyde to 1-(indol-3-yl)-2-nitropropene)
Observed Problem Potential Cause Recommended Solution
Low conversion of indole-3-aldehyde Inadequate catalyst or reaction time.Ensure the use of a suitable catalyst such as ammonium acetate or dibasic ammonium phosphate. The reaction typically requires refluxing for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
Formation of side products Incorrect reaction temperature or stoichiometry.Maintain the reaction at the specified reflux temperature. Ensure the correct molar ratios of reactants and catalysts are used.
Product loss during workup The product may be partially soluble in the aqueous wash solutions.Minimize the volume of water used for washing. Back-extraction of the aqueous layers with an organic solvent can help recover dissolved product.
Issues with the Reduction of 1-(indol-3-yl)-2-nitropropene
Observed Problem Potential Cause Recommended Solution
Incomplete reduction Insufficient reducing agent or reaction time.Use a sufficient excess of the reducing agent (e.g., LiAlH4). Monitor the reaction by TLC until the starting material is fully consumed.
Formation of undesired byproducts The reducing agent is not selective or reaction conditions are not optimal.Lithium aluminum hydride (LiAlH4) is a strong reducing agent and can lead to over-reduction or side reactions if not controlled properly. Alternative, milder reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) can be considered for a cleaner reaction profile.[2]
Difficult workup and isolation Formation of aluminum salts (when using LiAlH4) that are difficult to filter.A careful workup procedure is necessary. This typically involves the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts in a granular form that is easier to filter.
Problems with Crystallization and Salt Formation
Observed Problem Potential Cause Recommended Solution
Product oils out instead of crystallizing The solvent system is not optimal, or impurities are present.Screen different solvent systems. The addition of a non-polar co-solvent (anti-solvent) can often induce crystallization. Ensure the crude product is sufficiently pure before attempting crystallization, as impurities can inhibit crystal formation.
Low recovery from recrystallization The product is too soluble in the chosen solvent at low temperatures.Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Avoid using an excessive amount of solvent.
Difficulty in forming the hydrochloride salt Improper pH or presence of water.Ensure the freebase is dissolved in an anhydrous solvent before adding a solution of HCl in a suitable solvent (e.g., isopropanol or ether). The pH should be acidic to ensure complete salt formation.

Experimental Protocols

Protocol 1: Synthesis of 1-(indol-3-yl)-2-nitropropene via Henry Reaction
  • To a flask containing indole-3-aldehyde (0.2 mole), add nitroethane (100 ml) and glacial acetic acid (120 ml).

  • Add a solution of ammonium acetate (0.28 mole) in glacial acetic acid (20 ml) that has been warmed with acetic anhydride (6 ml).

  • Heat the mixture to near reflux and add anhydrous sodium acetate (14.0 g).

  • At reflux, add acetic anhydride (20 ml) dropwise over 2 hours.

  • After the addition is complete, continue refluxing for another 2 hours.

  • Cool the solution and slowly add water (45 ml) to precipitate the product.

  • Collect the solid by filtration and wash it with a solution of acetic acid (100 ml) and water (45 ml).

  • Recrystallize the crude product from dilute alcohol to obtain pure 1-(indol-3-yl)-2-nitropropene.[2]

Protocol 2: Reduction of 1-(indol-3-yl)-2-nitropropene to α-Methyltryptamine
  • Prepare a suspension of lithium aluminum hydride (0.15 mole) in anhydrous diethyl ether (2000 ml).

  • Place 1-(indol-3-yl)-2-nitropropene (0.024 moles) in a Soxhlet extractor.

  • Stir and reflux the LiAlH4 suspension while the nitropropene is slowly extracted into the reaction mixture over 4 hours.

  • After the extraction is complete, carefully quench the reaction by the dropwise addition of wet ether, followed by water, and then a potassium hydroxide solution.

  • Filter the resulting suspension to remove the inorganic salts.

  • Dry the ethereal filtrate over anhydrous potassium carbonate and concentrate under reduced pressure.

  • Recrystallize the residue from ethyl acetate-petroleum ether to yield α-Methyltryptamine freebase.[2]

Protocol 3: Formation and Recrystallization of α-Methyltryptamine Hydrochloride
  • Dissolve the purified α-Methyltryptamine freebase in a minimal amount of anhydrous methanol.

  • Slowly add a solution of hydrochloric acid in isopropanol or ether while stirring until the solution becomes acidic (check with pH paper).

  • The hydrochloride salt will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystals by filtration and wash with cold diethyl ether.

  • Recrystallize the α-Methyltryptamine hydrochloride from a methanol/ether solvent system to obtain the final pure product.

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Steps.

Reaction Step Starting Material Product Reagents/Catalyst Reported Yield Reference
Henry ReactionIndole-3-aldehyde1-(indol-3-yl)-2-nitropropeneAmmonium acetate50%[2]
Henry ReactionIndole-3-aldehyde1-(indol-3-yl)-2-nitropropeneDibasic ammonium phosphate60%[2]
Reduction1-(indol-3-yl)-2-nitropropeneα-MethyltryptamineLiAlH471%[2]
Reduction (from Tryptophan ester)D-Tryptophan ethyl ester HCl(+)-α-MethyltryptamineLiAlH4-[2]
Hydrogenation-α-MethyltryptamineH2, Pd/C82% (of the tosylate salt)[2]

Mandatory Visualization

Synthesis_Workflow Start Indole-3-aldehyde + Nitroethane Henry Henry Reaction (Condensation) Start->Henry Nitropropene 1-(indol-3-yl)-2-nitropropene Henry->Nitropropene Reduction Reduction Nitropropene->Reduction AMT_freebase α-Methyltryptamine (Freebase) Reduction->AMT_freebase Purification Purification (Crystallization/Chromatography) AMT_freebase->Purification Pure_AMT_freebase Pure α-Methyltryptamine (Freebase) Purification->Pure_AMT_freebase Salt_formation Salt Formation (HCl) Pure_AMT_freebase->Salt_formation AMT_HCl α-Methyltryptamine HCl (Crude) Salt_formation->AMT_HCl Final_Purification Final Purification (Recrystallization) AMT_HCl->Final_Purification Final_Product α-Methyltryptamine HCl (Pure) Final_Purification->Final_Product

Caption: Synthetic workflow for α-Methyltryptamine hydrochloride.

Troubleshooting_Henry_Reaction Problem Low Yield in Henry Reaction Check_Conversion Check TLC for Starting Material Problem->Check_Conversion SM_Present Starting Material Present Check_Conversion->SM_Present Yes SM_Absent Starting Material Absent Check_Conversion->SM_Absent No Increase_Time Increase Reaction Time / Check Catalyst SM_Present->Increase_Time Check_Workup Review Workup Procedure SM_Absent->Check_Workup Loss_in_Workup Product Loss During Workup Check_Workup->Loss_in_Workup Optimize_Workup Optimize Washing / Extraction Steps Loss_in_Workup->Optimize_Workup

Caption: Troubleshooting guide for the Henry reaction.

References

Technical Support Center: α-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α-Methyltryptamine (AMT) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of AMT, with a focus on understanding and mitigating its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of AMT hydrochloride?

A1: this compound is a pharmacologically complex compound with multiple primary targets. It acts as a monoamine releasing agent and reuptake inhibitor at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Additionally, it functions as a non-selective agonist at various serotonin receptors and as a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2]

Q2: What are the most common off-target effects observed in experiments with AMT?

A2: The most significant off-target effects of AMT stem from its broad pharmacological profile. These can include, but are not limited to:

  • Cardiovascular effects: Increased heart rate and blood pressure, mediated by its action on norepinephrine and serotonin systems.

  • Behavioral alterations: Hyperactivity, anxiety, and stereotyped behaviors, which can be a composite effect of its actions on dopamine, serotonin, and as a MAO-A inhibitor.[1]

  • Serotonergic effects: Unwanted physiological and behavioral responses due to its agonist activity at multiple serotonin receptor subtypes beyond the primary receptor of interest.

Q3: How can I differentiate between the effects of AMT's different mechanisms of action in my experiment?

A3: To dissect the contribution of each of AMT's mechanisms, a combination of pharmacological tools and experimental controls is necessary. This can involve the use of selective antagonists for specific serotonin receptors, selective inhibitors for monoamine transporters, and selective MAO inhibitors as comparators or for pretreatment.

Q4: Are there known differences between the enantiomers of AMT?

A4: Yes, the enantiomers of α-methyltryptamines can exhibit different affinities for serotonin receptor subtypes. For some derivatives, the S-enantiomer has a higher affinity, while for others, the R-enantiomer is more potent.[3] It is crucial to consider the stereochemistry of the AMT used in your experiments, as racemic mixtures may produce more complex results.

Troubleshooting Guides

Issue 1: Unexpected or Exaggerated Behavioral Responses in Animal Models

Symptoms:

  • Hyperlocomotion, excessive grooming, or stereotypy not consistent with the expected effects on the target of interest.

  • Signs of serotonin syndrome, such as tremor, rigidity, and hyperthermia, especially at higher doses.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
MAO-A Inhibition Pre-treat a cohort of animals with a selective and reversible MAO-A inhibitor (e.g., moclobemide) before AMT administration and compare the behavioral outcomes to a cohort receiving only AMT.This will help to isolate the contribution of AMT's MAO-A inhibition to the observed behavior. If the behavior is attenuated in the pre-treated group, it suggests a significant role of MAO-A inhibition.
Dopaminergic and Noradrenergic Activity Pre-treat animals with selective dopamine receptor antagonists (e.g., haloperidol) or norepinephrine receptor antagonists (e.g., prazosin) to see if the unexpected behaviors are blocked.This can help determine if the effects are mediated by AMT's action on dopamine or norepinephrine systems.
5-HT2A Receptor Activation Administer a selective 5-HT2A receptor antagonist, such as ketanserin, prior to AMT administration.[2][4][5][6][7]The head-twitch response in rodents is a classic behavioral proxy for 5-HT2A receptor activation. If this or other unexpected behaviors are blocked by ketanserin, it points to a 5-HT2A-mediated effect.
5-HT1A Receptor Activation Use a selective 5-HT1A receptor antagonist like WAY-100635 in a similar pre-treatment paradigm.[8][9][10][11]This can help to determine if the observed behaviors are due to off-target activation of 5-HT1A receptors.
Issue 2: Inconsistent or Non-reproducible Results in Cell-Based Assays

Symptoms:

  • High variability between replicate wells.

  • Drifting signal over time.

  • Unexpected changes in cell health or morphology.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
MAO-A Activity in Cells If your cell line expresses MAO-A, pre-incubate the cells with a selective MAO-A inhibitor like clorgyline before adding AMT.[12][13][14][15]AMT is a substrate and inhibitor of MAO-A. Its metabolism by MAO-A could lead to a decrease in its effective concentration over time and the production of metabolites that may have their own biological activity.
Compound Instability Prepare fresh solutions of this compound for each experiment. Protect solutions from light and store them appropriately.Tryptamine-based compounds can be susceptible to degradation, leading to a loss of potency and the formation of unknown byproducts.
Cytotoxicity Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT, LDH) to determine the optimal non-toxic concentration range for your experiments.At higher concentrations, AMT may induce cytotoxicity, which can confound the results of functional assays.
Interaction with Assay Components Run control experiments to test for any direct interaction of AMT with your assay reagents (e.g., fluorescent dyes, antibodies).Some compounds can interfere with assay signals, leading to false-positive or false-negative results.

Data Presentation

Table 1: Pharmacological Profile of α-Methyltryptamine (AMT)

Target Action Affinity (Ki in nM, unless otherwise noted) Reference
Serotonin Transporter (SERT)Reuptake Inhibitor / Releasing AgentHigh Affinity[16]
Norepinephrine Transporter (NET)Reuptake Inhibitor / Releasing AgentModerate Affinity[16]
Dopamine Transporter (DAT)Reuptake Inhibitor / Releasing AgentModerate Affinity[16]
Monoamine Oxidase A (MAO-A)Reversible InhibitorPotent[1][2]
5-HT1A ReceptorAgonist42[17]
5-HT1B ReceptorAgonist85[17]
5-HT1D ReceptorAgonist150[17]
5-HT2A ReceptorAgonist3 (with [3H]DOB), 880 (with [3H]ketanserin)[17]
5-HT2C ReceptorAgonist-
5-HT6 ReceptorAgonist-
5-HT7 ReceptorAgonist-

Note: Data on the binding affinity of AMT at all serotonin receptor subtypes is not comprehensively available in the literature. The presented values are from limited studies and may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Characterization of AMT's Off-Target Effects at Serotonin Receptors using Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A, etc.).

  • Radioligand Selection: Choose a suitable radioligand with high affinity and selectivity for the receptor subtype being studied (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of this compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of AMT.

    • Determine the IC50 value (the concentration of AMT that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Assessing the MAO-A Inhibitory Activity of AMT

Objective: To determine the IC50 value of this compound for the inhibition of MAO-A.

Methodology:

  • Enzyme Source: Use a commercially available recombinant human MAO-A enzyme or a mitochondrial fraction isolated from a tissue known to express high levels of MAO-A.

  • Fluorometric or Chemiluminescent Assay:

    • In a 96-well plate, combine the MAO-A enzyme, a suitable substrate (e.g., kynuramine or a proprietary luciferin derivative), and a range of concentrations of this compound.

    • Include a known selective MAO-A inhibitor (e.g., clorgyline) as a positive control.

    • Incubate the plate to allow the enzymatic reaction to proceed.

    • Measure the fluorescence or luminescence generated by the product of the reaction using a plate reader.

  • Data Analysis:

    • Plot the percentage of MAO-A activity as a function of the log concentration of AMT.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

Signaling_Pathways cluster_AMT This compound cluster_targets Molecular Targets cluster_effects Downstream Effects AMT AMT SERT SERT AMT->SERT NET NET AMT->NET DAT DAT AMT->DAT MAOA MAO-A AMT->MAOA Inhibition HTR 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) AMT->HTR Agonism Monoamine ↑ Extracellular Monoamines (5-HT, NE, DA) SERT->Monoamine NET->Monoamine DAT->Monoamine Metabolism ↓ Monoamine Metabolism MAOA->Metabolism Signaling Intracellular Signaling Cascades HTR->Signaling

Caption: Molecular mechanisms of this compound.

Caption: Troubleshooting workflow for off-target effects.

References

Why is my AMT hydrochloride not showing the expected pharmacological effect?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with AMT hydrochloride in their experiments.

Troubleshooting Guide: Lack of Expected Pharmacological Effect

If your this compound is not producing the anticipated pharmacological response, several factors could be at play, ranging from the integrity of the compound to the design of your experiment. This guide will walk you through a systematic troubleshooting process.

Troubleshooting Workflow Diagram

AMT Troubleshooting Workflow Troubleshooting Workflow for Unexpected AMT Results cluster_troubleshooting Troubleshooting Steps start Start: No Expected Pharmacological Effect compound_check Step 1: Verify Compound Integrity & Purity start->compound_check storage_check Step 2: Review Storage & Handling compound_check->storage_check Purity & Integrity Confirmed solution_prep Step 3: Assess Solution Preparation storage_check->solution_prep Proper Storage Confirmed experimental_design Step 4: Evaluate Experimental Design solution_prep->experimental_design Correct Preparation Confirmed biological_system Step 5: Consider the Biological System experimental_design->biological_system Design is Sound data_analysis Step 6: Re-evaluate Data & Analysis biological_system->data_analysis System is Appropriate consult Consult Senior Researcher or Technical Support data_analysis->consult No Issues Found

Caption: A stepwise workflow for troubleshooting the lack of expected pharmacological effects with this compound.

Potential Issues and Solutions

Potential Issue Possible Causes Recommended Solutions
Compound Integrity - Degradation due to improper storage (light, heat, moisture).- Impurity of the supplied compound.- Verify the certificate of analysis (CoA) for purity (≥98% is recommended).- Store this compound in a cool, dark, and dry place, preferably at -20°C for long-term storage.[1] - Protect from light.
Solution Preparation - Incorrect solvent or poor solubility.- Inaccurate concentration calculations.- Degradation in solution.- this compound is soluble in ethanol (20 mg/ml), DMSO (11 mg/ml), and PBS (pH 7.2, 5 mg/ml).[1] Ensure the chosen solvent is appropriate for your experimental model.- Prepare fresh solutions before each experiment.- Double-check all calculations for molarity and dilution.
Experimental Design - Inappropriate dosage.- Incorrect route of administration.- Insufficient acclimation period for in vivo studies.- Timing of observation is not aligned with the onset and duration of action.- For in vivo studies in mice, a standard dose to induce hyperactivity is 10 mg/kg.[2] Doses for hallucinogenic effects in humans are reported to be above 30 mg.[3] Adjust dosage based on the expected effect and animal model.- AMT can be administered orally, intraperitoneally (IP), or subcutaneously (SC). The route can affect the pharmacokinetics.- Allow for an acclimation period of at least 30-60 minutes for animals in the testing environment.[4][5]- The onset of action for AMT is approximately 3-4 hours, with a duration of 12-24 hours.[6] Ensure your observation window aligns with this timeframe.
Biological System - Species-specific differences in metabolism or receptor expression.- Presence of antagonists or other confounding drugs.- Individual subject variability.- Be aware of potential metabolic differences between species.[7]- Ensure that no other administered compounds are interfering with the serotonergic or dopaminergic systems.- Increase the sample size to account for individual biological variability.
Data Interpretation - High variability in control groups.- Inappropriate statistical analysis.- Ensure the experimental setup minimizes stress and other factors that can increase variability.- Use appropriate statistical tests to analyze the data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound has a complex pharmacological profile characterized by three primary mechanisms:

  • Monoamine Reuptake Inhibition and Release: It acts as a reuptake inhibitor and releasing agent for serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3]

  • Serotonin Receptor Agonism: It is a non-selective agonist at various serotonin receptors, with a notable affinity for 5-HT2A receptors, which is believed to mediate its hallucinogenic effects.[6][8]

  • Monoamine Oxidase Inhibition (MAOI): AMT is a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-A. This action contributes to the increased levels of monoamines in the synapse.[6]

AMT Signaling Pathway Diagram

AMT Signaling Pathway Simplified Signaling Pathway of this compound AMT This compound SERT SERT AMT->SERT Inhibits Reuptake & Promotes Release NET NET AMT->NET Inhibits Reuptake & Promotes Release DAT DAT AMT->DAT Inhibits Reuptake & Promotes Release MAO_A MAO-A AMT->MAO_A Inhibits Serotonin_Receptors 5-HT Receptors (e.g., 5-HT2A) AMT->Serotonin_Receptors Agonist Synaptic_Monoamines Increased Synaptic Serotonin, Norepinephrine, Dopamine Pharmacological_Effects Stimulant, Psychedelic, and Entactogenic Effects Synaptic_Monoamines->Pharmacological_Effects

Caption: A diagram illustrating the primary molecular targets and downstream effects of this compound.

Q2: What are the known binding affinities and potencies of this compound?

A2: The following tables summarize the available quantitative data for this compound's interaction with monoamine transporters and MAO-A.

Table 1: Monoamine Transporter Inhibition by this compound

TransporterIC₅₀ (µM)
Dopamine (DAT)0.73
Serotonin (SERT)0.38
Norepinephrine (NET)0.40
Data from Cayman Chemical, based on inhibition of monoamine re-uptake in synaptosomes.[1]

Table 2: MAO-A Inhibition by AMT and its Analogs

CompoundMAO-A IC₅₀ (µM)
AMT 0.38
5-MeO-AMT31
Data from various sources.[9]

Q3: My in vivo experiment is not showing any behavioral changes. What could be the reason?

A3: A lack of behavioral effects in an in vivo experiment with AMT can stem from several factors. Firstly, review the dosage and route of administration. For instance, a dose of 10 mg/kg (i.p.) has been shown to induce a significant and lasting increase in spontaneous activity in mice.[2] Secondly, consider the timing of your observations. AMT has a delayed onset of action, typically 3-4 hours, and a long duration of 12-24 hours.[6] Ensure your behavioral assessments are conducted within this active window. Finally, environmental factors can influence behavioral outcomes. Ensure that the testing environment is consistent and that animals are properly acclimated to minimize stress-induced variability.[4]

Q4: How should I prepare and store my this compound solutions?

A4: this compound is a crystalline solid with good stability when stored correctly.[1] For long-term storage, it is recommended to keep it at -20°C.[1] It is soluble in several common laboratory solvents.[1] For aqueous solutions, it is best to prepare them fresh for each experiment to avoid potential degradation. While some related compounds like amitriptyline hydrochloride have shown stability in aqueous solutions for extended periods when protected from light, it is a good laboratory practice to use freshly prepared solutions.

Key Experimental Protocols

1. Radioligand Binding Assay for Serotonin Receptors

This protocol is a generalized method for determining the binding affinity of this compound to serotonin receptors.

  • Objective: To determine the inhibitory constant (Kᵢ) of this compound at specific serotonin receptor subtypes.

  • Materials:

    • Cell membranes expressing the target serotonin receptor (e.g., from HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer.

    • Assay Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, the radioligand, and the membrane preparation.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

    • Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

2. Assessment of Locomotor Activity in Mice

This protocol outlines a method to assess the stimulant effects of this compound in mice.

  • Objective: To measure changes in spontaneous locomotor activity in mice following the administration of this compound.

  • Materials:

    • Male mice (e.g., C57BL/6).

    • This compound dissolved in a suitable vehicle (e.g., saline).

    • Open field activity chambers equipped with infrared beams.

    • Data acquisition software.

  • Procedure:

    • Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Habituation to Chambers: Place the mice in the activity chambers for a 30-60 minute habituation period on the day before testing.

    • Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice.

    • Data Collection: Immediately place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 2 hours).

    • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess both the acute and sustained effects of the drug. Compare the activity of the AMT-treated group to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

References

Technical Support Center: Adjusting pH for Optimal AMT Hydrochloride Stability and Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH for the stability and activity of "AMT hydrochloride." As "AMT" can refer to either Amitriptyline or α-Methyltryptamine, this guide is divided into two sections to address the specific properties of each compound.

Section 1: Amitriptyline Hydrochloride

Amitriptyline hydrochloride is a tricyclic antidepressant. Its stability and solubility are significantly influenced by pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for dissolving and storing Amitriptyline hydrochloride solutions?

A1: Amitriptyline hydrochloride is freely soluble in water and exhibits the highest solubility in acidic environments.[1] For aqueous solutions, maintaining a pH in the acidic range is recommended for optimal solubility and stability. Solutions of amitriptyline hydrochloride in purified water at room temperature are stable for at least 8 weeks if protected from light.[2] In one study, a formulation with an initial pH of 5.0 was stable for at least 37 days at room temperature.[3] However, a decrease in pH from 5.0 to 4.0 was observed over this period in a formulation containing edetate disodium.[3]

Q2: My Amitriptyline hydrochloride solution has turned yellow. What does this indicate?

A2: The yellowing of an amitriptyline solution, particularly the free base, can indicate degradation.[2] It is crucial to monitor the physical appearance of your solutions as a preliminary sign of potential chemical instability.

Q3: I am observing poor stability of my Amitriptyline hydrochloride formulation. What are the likely degradation pathways at different pH values?

A3: Amitriptyline hydrochloride is susceptible to degradation, especially under neutral to alkaline conditions and when exposed to heat (e.g., autoclaving).[2] One study identified three major decomposition products in a buffered solution at pH 6.8 after autoclaving: 3-(propa-1,3-dienyl)-1,2:4,5-dibenzocyclohepta-1,4-diene, dibenzosuberone, and 3-(2-oxoethylidene)-1,2:4,5-dibenzocyclohepta-1,4-diene.[2] Forced degradation studies have shown that amitriptyline hydrochloride degrades under acidic, basic, and oxidative stress.[4]

Q4: How does pH affect the activity of Amitriptyline?

A4: The activity of Amitriptyline can be pH-dependent. For instance, its effect on acid-sensing ion channels (ASICs) shows a biphasic dose-dependent effect that is influenced by pH.[5] At a holding pH of 7.4, low concentrations of amitriptyline caused activation, while higher concentrations were inhibitory.[5] Increasing the pH to 8.4, which increases the proportion of the deprotonated form of the drug, alters this effect.[5]

Data Presentation

Table 1: pH-Dependent Solubility and Stability of Amitriptyline Hydrochloride

pH Range/ValueSolubilityStability ConsiderationsReference(s)
AcidicHighest solubilityGenerally more stable[1]
pH 1.0, 4.5, 6.8High solubilityDissolution of >85% in 15 minutes was observed in these media.[6]
pH 5.0Sufficient for formulationA formulation was stable for at least 37 days, though pH decreased to 4.0.[3]
pH 6.8SolubleSignificant decomposition was observed upon autoclaving.[2]
Above pH 7.8Formation of oilsCan lead to unpredictable pH adjustments and difficulty in measurement.[7][8]
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing of Amitriptyline Hydrochloride

This protocol is based on methodologies described for stability-indicating assays.[3][4]

  • Objective: To determine the concentration of Amitriptyline hydrochloride and detect the presence of degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is typically used.[4]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized for the specific separation. One method utilized a mobile phase of pH 7.5 phosphate buffer and methanol.[4]

  • Detection: UV detection at a wavelength where Amitriptyline hydrochloride has significant absorbance.

  • Procedure:

    • Prepare a standard solution of Amitriptyline hydrochloride of known concentration.

    • Prepare sample solutions from the stability study at various time points.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the chromatograms for the peak corresponding to Amitriptyline hydrochloride and any new peaks that may indicate degradation products.

    • Quantify the concentration of Amitriptyline hydrochloride in the samples by comparing the peak area with that of the standard.

Visualization

Amitriptyline_Degradation_Pathway Amitriptyline Amitriptyline Hydrochloride Autoclaving Autoclaving (pH 6.8) Amitriptyline->Autoclaving Product1 3-(propa-1,3-dienyl)-1,2:4,5- dibenzocyclohepta-1,4-diene Autoclaving->Product1 Oxidation Further Oxidation Product1->Oxidation Product2 Dibenzosuberone Oxidation->Product2 Product3 3-(2-oxoethylidene)-1,2:4,5- dibenzocyclohepta-1,4-diene Oxidation->Product3

Caption: Proposed degradation pathway of Amitriptyline hydrochloride upon autoclaving at pH 6.8.

Section 2: α-Methyltryptamine (AMT) Hydrochloride

α-Methyltryptamine (AMT) is a psychedelic stimulant. Information on its pH-dependent stability is less extensive than for Amitriptyline, with more focus on its metabolism.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended pH for dissolving and storing α-Methyltryptamine hydrochloride?

A1: α-Methyltryptamine hydrochloride is soluble in phosphate-buffered saline (PBS) at pH 7.2 (5 mg/ml).[9] For general laboratory use, preparing solutions in a neutral to slightly acidic buffer is a reasonable starting point. The hydrochloride salt form enhances its stability and solubility.

Q2: Are there any known stability issues with α-Methyltryptamine hydrochloride solutions?

Q3: How does pH influence the activity of α-Methyltryptamine?

A3: The activity of α-Methyltryptamine is primarily related to its interaction with serotonin receptors and its ability to inhibit monoamine oxidase. As a basic compound, its ionization state will be dependent on pH, which can influence its ability to cross cell membranes and interact with its targets. The pKa of the primary amine is crucial in this regard, though a specific value was not found in the search results.

Q4: What are the primary metabolic pathways for α-Methyltryptamine, and are they pH-dependent?

A4: The metabolism of α-Methyltryptamine primarily occurs in the liver and involves phase I oxidation (hydroxylation) followed by phase II conjugation (glucuronidation or sulfation).[11][12] Enzymatic reactions are highly pH-dependent, operating optimally within a narrow physiological pH range. In vitro metabolism studies using human hepatocytes are typically conducted at physiological pH (around 7.4).[11]

Data Presentation

Table 2: Solubility of α-Methyltryptamine Hydrochloride

Solvent/BufferConcentrationReference(s)
PBS (pH 7.2)5 mg/ml[9]
DMF11 mg/ml[9]
DMSO11 mg/ml[9]
Ethanol20 mg/ml[9]
Experimental Protocols

Protocol 2: In Vitro Metabolism of α-Methyltryptamine using Human Hepatocytes

This protocol is a generalized procedure based on descriptions of metabolic studies.[11]

  • Objective: To identify the metabolites of α-Methyltryptamine.

  • Materials: Cryopreserved human hepatocytes, appropriate cell culture media, α-Methyltryptamine hydrochloride, and analytical standards of potential metabolites if available.

  • Procedure:

    • Thaw and culture human hepatocytes according to the supplier's instructions.

    • Incubate the hepatocytes with a known concentration of α-Methyltryptamine hydrochloride. A typical incubation time is 3 hours.[11]

    • At the end of the incubation period, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Separate the cellular debris by centrifugation.

    • Analyze the supernatant for the parent compound and metabolites using a sensitive analytical technique such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).[11]

    • Compare the results to a control incubation without the drug.

Visualization

AMT_Metabolism AMT α-Methyltryptamine Phase1 Phase I Metabolism (Hydroxylation) AMT->Phase1 Phase2_N Phase II Metabolism (N-Acetylation) AMT->Phase2_N Hydroxy_AMT Hydroxy-α-MT Phase1->Hydroxy_AMT Phase2_G Phase II Metabolism (O-Glucuronidation) Hydroxy_AMT->Phase2_G Phase2_S Phase II Metabolism (O-Sulfation) Hydroxy_AMT->Phase2_S Metabolite_G Hydroxy-α-MT Glucuronide Phase2_G->Metabolite_G Metabolite_S Hydroxy-α-MT Sulfate Phase2_S->Metabolite_S Metabolite_N N-acetyl-α-MT Phase2_N->Metabolite_N

Caption: Major metabolic pathways of α-Methyltryptamine in humans.

References

Technical Support Center: Troubleshooting AMT Hydrochloride Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering issues with AMT (α-Methyltryptamine) hydrochloride precipitating in cell culture media. This guide provides troubleshooting steps, frequently asked questions (FAQs), and detailed protocols to help ensure the success of your experiments.

Troubleshooting Guide

Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity.[1] The following guide addresses common scenarios of AMT hydrochloride precipitation.

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media. The concentration of this compound exceeds its solubility in the aqueous media.[1]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for the final dilution.[1]- Perform serial dilutions of the stock solution in the culture medium.[1]
Precipitate forms over time in the incubator. pH shift: The CO2 environment in an incubator can lower the pH of the media, affecting the solubility of pH-sensitive compounds.[1][2]Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[2]Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.[2]- Pre-warm the cell culture media to 37°C before adding the compound.[1]- Ensure the media is properly buffered for the incubator's CO2 concentration.- Test the compound's stability in the specific cell culture medium over the intended duration of the experiment.
Cloudiness or turbidity appears in the media. This can indicate fine particulate precipitation or microbial contamination.[1]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth.- If precipitation is confirmed, follow the solutions for immediate precipitation.- If contamination is suspected, discard the culture and review sterile techniques.
Precipitate forms after freeze-thaw cycles of the stock solution. Repeated freeze-thaw cycles can promote the precipitation of the compound out of the stock solution.[3]- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1]- If precipitation is observed in the stock solution, prepare a fresh stock solution before each experiment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its solubility properties?

AMT, or α-Methyltryptamine, is a synthetic tryptamine derivative.[4] It is often supplied as a hydrochloride salt to improve its water solubility. The free base form of AMT is not particularly water-soluble.[5] The hydrochloride salt is soluble in phosphate-buffered saline (PBS) at pH 7.2 up to 5 mg/mL, and also shows solubility in organic solvents like DMSO and ethanol.[6]

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of hydrochloride salts like AMT in cell culture media (typically pH 7.2-7.4) is often due to the conversion of the more soluble salt form to the less soluble free base form at a higher pH. Other factors include exceeding the compound's solubility limit, interactions with media components like salts and proteins, and temperature fluctuations.[2][3]

Q3: What is the best solvent to prepare an this compound stock solution?

For cell culture experiments, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of hydrophobic compounds like AMT.[6][7] It is recommended to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at 0.1% or lower, to avoid cellular toxicity.[1]

Q4: Can the type of cell culture medium affect the solubility of this compound?

Yes, the composition of the cell culture medium can significantly impact a compound's solubility.[3] Different media formulations contain varying concentrations of salts, amino acids, and proteins that can interact with this compound.[2] It is always advisable to test the solubility of your compound in the specific medium you are using.[3]

Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture system?

A kinetic solubility assay can be performed to determine the maximum concentration of this compound that remains in solution under your experimental conditions. This involves preparing serial dilutions of the compound in your cell culture medium and observing for precipitation over time, either visually or with an instrument like a plate reader.[3][8]

Data Presentation

Table 1: Solubility of α-Methyltryptamine Hydrochloride in Various Solvents [6]

SolventSolubility
DMF11 mg/mL
DMSO11 mg/mL
Ethanol20 mg/mL
PBS (pH 7.2)5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • α-Methyltryptamine hydrochloride (Formula Weight: 210.7 g/mol )[6]

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a sterile environment, weigh out 2.107 mg of α-Methyltryptamine hydrochloride powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved.

    • Store the 10 mM stock solution in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

Protocol 2: Kinetic Solubility Assay in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

    • Sterile 96-well clear-bottom plate

    • Multichannel pipette

  • Procedure:

    • Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.

    • Add 198 µL of your pre-warmed cell culture medium to each well of the 96-well plate.[3]

    • Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.[3]

    • Include a negative control (medium with 1% DMSO only) and a blank (medium only).[3]

    • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

    • Visually inspect the wells for precipitation under a light microscope at different time points (e.g., 0, 1, 4, and 24 hours).[1]

    • For a quantitative assessment, measure the light scattering at a wavelength of 600-700 nm using a plate reader. An increase in absorbance indicates precipitation.[3]

    • The highest concentration that remains clear is the kinetic solubility of this compound in your system.

Visualizations

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh AMT HCl Powder dissolve Dissolve in DMSO to make 10 mM stock weigh->dissolve aliquot Aliquot and store at -20°C dissolve->aliquot dilute Dilute stock solution into pre-warmed medium aliquot->dilute Use one aliquot prewarm Pre-warm cell culture medium to 37°C prewarm->dilute mix Mix gently and add to cells dilute->mix

Caption: Workflow for preparing this compound solutions.

signaling_pathway Simplified Serotonin Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMT AMT (α-Methyltryptamine) Receptor 5-HT Receptor (e.g., 5-HT2A) AMT->Receptor Agonist G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: AMT action on a serotonin (5-HT) receptor.

References

Validating the specificity of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine for iNOS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to validate the specificity of iNOS inhibitors, with a particular focus on 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT).

FAQs: Understanding the Specificity of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) for iNOS

Q1: Is 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) a selective inhibitor for iNOS?

A1: While often cited as a potent iNOS inhibitor, studies using human nitric oxide synthase (NOS) isoenzymes have shown that AMT exhibits high affinity for all three isoforms (iNOS, nNOS, and eNOS) with no significant selectivity.[1] This is a critical consideration for experimental design and data interpretation.

Q2: What are the reported inhibitory constants (Ki) for AMT against NOS isoforms?

A2: One study reported that AMT has the highest affinity among several inhibitors tested against human NOS isoforms, but it did not show selectivity.[1] Another study using S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline as inhibitors of human iNOS reported Ki values of 34 nM and 17 nM, respectively, providing context for the potency of similar compounds.[2]

Q3: How does the lack of selectivity of AMT impact my experimental results?

A3: Using a non-selective inhibitor like AMT can lead to misinterpretation of results. Any observed biological effect could be due to the inhibition of nNOS or eNOS, not just iNOS. For example, inhibition of eNOS can have significant cardiovascular effects, while inhibition of nNOS can impact neuronal signaling.[3][4] It is crucial to include appropriate controls and secondary assays to dissect the specific contribution of iNOS inhibition.

Q4: What are the downstream consequences of inhibiting each NOS isoform?

A4:

  • iNOS: Inhibition is often desired in inflammatory conditions and some cancers to reduce high levels of NO that can be cytotoxic.[5]

  • nNOS: Inhibition can affect neurotransmission and may be relevant in neurological disorders.[4]

  • eNOS: Inhibition can lead to vasoconstriction, increased blood pressure, and other cardiovascular side effects.[3]

Q5: How can I experimentally determine the selectivity of my iNOS inhibitor?

A5: To validate the selectivity of an inhibitor, you should perform in vitro enzyme activity assays using purified recombinant human iNOS, nNOS, and eNOS. By determining the IC50 or Ki values for each isoform, you can calculate a selectivity ratio.

Troubleshooting Guide: iNOS Inhibition Experiments

This guide addresses common issues encountered during experiments aimed at validating iNOS inhibitor specificity.

Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values for the inhibitor Enzyme instabilityEnsure proper storage and handling of purified NOS enzymes. NOS enzymes can be unstable.[6]
Substrate or cofactor degradationPrepare fresh solutions of L-arginine, NADPH, and other cofactors for each experiment.
Incorrect assay conditionsOptimize assay parameters such as pH, temperature, and incubation time. Ensure the reaction is in the linear range.[6]
High background in NO measurement (Griess assay) Contamination of reagents or samplesUse high-purity water and reagents. Filter reagents if necessary.
Phenol red in cell culture mediaUse phenol red-free media for cell-based assays as it can interfere with the colorimetric reading.[7]
Protein interferenceDeproteinize samples, such as serum or plasma, before performing the Griess assay.[7][8]
No detectable iNOS expression in cell-based assays Inadequate stimulation of cellsEnsure the appropriate concentration and combination of stimuli (e.g., LPS, IFN-γ) are used to induce iNOS expression in your specific cell line.
Cell line does not express iNOSVerify that the chosen cell line is capable of expressing iNOS upon stimulation. RAW 264.7 macrophages are a commonly used model.[5]
Incorrect timing of measurementiNOS expression is time-dependent. Perform a time-course experiment to determine the optimal time point for iNOS expression and activity.
"Off-target" effects observed in cellular or in vivo experiments Lack of inhibitor selectivityAs with AMT, the inhibitor may be affecting other NOS isoforms.[1] Use isoform-specific knockout cells/animals or co-administer with selective inhibitors for other isoforms to dissect the effects.
Non-NOS related effects of the compoundThe inhibitor may have other pharmacological targets. Conduct counter-screening against a panel of other enzymes and receptors.

Experimental Protocols

In Vitro NOS Enzyme Activity Assay (Colorimetric)

This protocol is for determining the IC50 values of an inhibitor against purified iNOS, nNOS, and eNOS.

Materials:

  • Purified recombinant human iNOS, nNOS, and eNOS

  • NOS Assay Buffer

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Other necessary cofactors (FAD, FMN, tetrahydrobiopterin, calmodulin - for nNOS and eNOS)

  • Test inhibitor (e.g., AMT) at various concentrations

  • Griess Reagents I and II

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing NOS Assay Buffer, L-Arginine, NADPH, and other necessary cofactors.

  • In a 96-well plate, add the reaction mixture to wells containing either the vehicle control or varying concentrations of the test inhibitor.

  • Initiate the reaction by adding the purified NOS enzyme (iNOS, nNOS, or eNOS) to the respective wells.

  • Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear phase.

  • Stop the reaction.

  • To measure nitric oxide (NO) production, which is rapidly converted to nitrite, add Griess Reagent I followed by Griess Reagent II to each well.[9]

  • Incubate at room temperature for 10-15 minutes to allow for color development.[10]

  • Measure the absorbance at 540 nm using a microplate reader.[9][11]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Cellular iNOS Activity Assay (Griess Assay)

This protocol measures the inhibitory effect of a compound on iNOS activity in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cells (or other suitable cell line)

  • Cell culture medium (phenol red-free recommended)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Test inhibitor (e.g., AMT) at various concentrations

  • Griess Reagents I and II

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of the test inhibitor or vehicle control for 1-2 hours.

  • Induce iNOS expression by stimulating the cells with LPS and IFN-γ.

  • Incubate for 24 hours (or an optimized time point).

  • Collect the cell culture supernatant.

  • In a separate 96-well plate, add the collected supernatant.

  • Add Griess Reagent I and Griess Reagent II to each well containing the supernatant.[11]

  • Incubate at room temperature for 10-15 minutes.[10]

  • Measure the absorbance at 540 nm.[11]

  • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage of inhibition of NO production at each inhibitor concentration.

Visualizations

experimental_workflow cluster_invitro In Vitro Specificity Validation cluster_cellular Cell-Based Activity Assessment iNOS Purified iNOS Assay_i Enzyme Activity Assay (iNOS) iNOS->Assay_i nNOS Purified nNOS Assay_n Enzyme Activity Assay (nNOS) nNOS->Assay_n eNOS Purified eNOS Assay_e Enzyme Activity Assay (eNOS) eNOS->Assay_e Inhibitor_vitro Test Inhibitor (AMT) Inhibitor_vitro->Assay_i Inhibitor_vitro->Assay_n Inhibitor_vitro->Assay_e IC50_i Calculate IC50 (iNOS) Assay_i->IC50_i IC50_n Calculate IC50 (nNOS) Assay_n->IC50_n IC50_e Calculate IC50 (eNOS) Assay_e->IC50_e Selectivity Determine Selectivity Profile IC50_i->Selectivity IC50_n->Selectivity IC50_e->Selectivity Cells RAW 264.7 Macrophages Stimulation Induce iNOS (LPS/IFN-γ) Cells->Stimulation Inhibitor_cell Treat with Inhibitor (AMT) Stimulation->Inhibitor_cell Griess Griess Assay for NO Inhibitor_cell->Griess Result Quantify NO Inhibition Griess->Result

Caption: Workflow for validating iNOS inhibitor specificity.

signaling_pathway LPS_IFN LPS / IFN-γ Cell_Membrane Cell Membrane NFkB NF-κB Activation Cell_Membrane->NFkB Signal Transduction iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO_Citrulline NO + L-Citrulline iNOS_Protein->NO_Citrulline Catalysis L_Arginine L-Arginine L_Arginine->iNOS_Protein AMT AMT (Inhibitor) AMT->iNOS_Protein Inhibition

Caption: Simplified iNOS signaling and inhibition pathway.

References

How to minimize variability in experiments with AMT hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

To effectively minimize variability in experiments involving AMT hydrochloride, it is crucial to first identify the specific compound being used, as "this compound" can refer to several different substances with distinct properties and applications. The most common of these in a research context are α-Methyltryptamine hydrochloride , Amantadine hydrochloride , and Amitriptyline hydrochloride .

This technical support center provides troubleshooting guides and FAQs for each of these compounds to help researchers, scientists, and drug development professionals minimize experimental variability.

α-Methyltryptamine (AMT) Hydrochloride

α-Methyltryptamine (AMT) is a psychedelic tryptamine. Variability in experiments using this compound can arise from its synthesis, storage, and administration.

FAQs and Troubleshooting for α-Methyltryptamine Hydrochloride

Q1: My experimental results with this compound are inconsistent. What are the common causes of variability?

A1: Inconsistent results with this compound can stem from several factors:

  • Purity of the Compound: The presence of impurities from the synthesis process can significantly alter the pharmacological effects.

  • Degradation: AMT is susceptible to degradation, especially when exposed to light and air.

  • Solvent Effects: The choice of solvent for dissolution can impact the stability and bioavailability of the compound.

  • pH of the Solution: The pH of the experimental medium can affect the ionization state and, consequently, the activity of AMT.

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the stability of this compound, it is recommended to store it in a cool, dark, and dry place. It should be kept in a tightly sealed container to protect it from light and moisture. For long-term storage, keeping it at -20°C is advisable.

Q3: What is the best way to prepare this compound solutions for in vitro experiments?

A3: It is crucial to use a consistent and validated protocol for solution preparation. Here is a general guideline:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weigh the required amount of the compound accurately using a calibrated analytical balance.

  • Dissolve the powder in a suitable solvent, such as sterile deionized water or a buffer appropriate for your experimental system. Sonication can aid in dissolution.

  • Prepare fresh solutions for each experiment to avoid degradation. If storage is necessary, store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.

Experimental Workflow for In Vitro Studies with α-Methyltryptamine Hydrochloride

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Fresh AMT HCl Solution validate_conc Validate Concentration (e.g., UV-Vis) prep_solution->validate_conc add_amt Add AMT HCl to Cells validate_conc->add_amt prep_cells Prepare Cell Culture prep_cells->add_amt incubate Incubate for Defined Period add_amt->incubate measure_response Measure Cellular Response incubate->measure_response data_analysis Data Analysis measure_response->data_analysis

Caption: Workflow for in vitro experiments with AMT HCl.

Amantadine Hydrochloride

Amantadine hydrochloride is an antiviral and antiparkinsonian drug. Experimental variability can be influenced by its mechanism of action and interaction with biological systems.

FAQs and Troubleshooting for Amantadine Hydrochloride

Q1: I am observing high variability in the antiviral efficacy of Amantadine hydrochloride. Why might this be happening?

A1: Variability in the antiviral effects of Amantadine hydrochloride can be attributed to:

  • Viral Strain Sensitivity: Different strains of influenza A virus, for example, exhibit varying levels of sensitivity to Amantadine. The emergence of resistant strains is a significant factor.

  • Cell Culture Conditions: The type of host cells, cell density, and media composition can all influence the outcome of antiviral assays.

  • Drug Concentration and Timing: The concentration of the drug and the timing of its addition relative to viral infection are critical parameters that need to be precisely controlled.

Q2: What are the key considerations for in vivo studies with Amantadine hydrochloride?

A2: For in vivo experiments, minimizing variability requires careful attention to:

  • Animal Model: The choice of animal model, its age, sex, and health status can impact drug metabolism and efficacy.

  • Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection) will affect its pharmacokinetics.

  • Dosage and Formulation: The dose and the vehicle used to dissolve or suspend the Amantadine hydrochloride must be consistent across all experimental groups.

Signaling Pathway: Amantadine's Action on Influenza A M2 Proton Channel

cluster_virus Influenza A Virus cluster_host Host Cell Endosome M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification enables uncoating endosome Endosome (Acidic pH) protons H+ protons->M2_channel Influx amantadine Amantadine HCl amantadine->M2_channel Blocks channel

Caption: Amantadine HCl blocks the M2 proton channel.

Amitriptyline Hydrochloride

Amitriptyline hydrochloride is a tricyclic antidepressant. Its experimental variability often relates to its complex pharmacology, affecting multiple neurotransmitter systems.

FAQs and Troubleshooting for Amitriptyline Hydrochloride

Q1: My results from neurotransmitter uptake assays with Amitriptyline hydrochloride are not reproducible. What should I check?

A1: Lack of reproducibility in these assays can be due to:

  • Non-specific Binding: Amitriptyline is known to have high non-specific binding to various surfaces, including labware. Using low-binding plastics and including appropriate controls can mitigate this.

  • Metabolite Activity: The primary metabolite of Amitriptyline, nortriptyline, is also active and can interfere with the results. It is important to consider the potential for metabolic conversion in your experimental system.

  • Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly influence the activity of neurotransmitter transporters.

Q2: How can I minimize variability in behavioral studies in rodents using Amitriptyline hydrochloride?

A2: To enhance the consistency of behavioral studies:

  • Acclimatization: Ensure that animals are properly acclimatized to the experimental environment to reduce stress-induced variability.

  • Dosing Regimen: A consistent dosing schedule and route of administration are critical. For chronic studies, ensure steady-state drug levels are achieved.

  • Behavioral Testing: Conduct behavioral tests at the same time of day to account for circadian rhythms. The experimenter should be blind to the treatment groups to avoid bias.

Quantitative Data Summary
CompoundPropertyValueSource
α-Methyltryptamine HCl Molar Mass210.7 g/mol PubChem
SolubilitySoluble in waterN/A
Amantadine HCl Molar Mass187.7 g/mol PubChem
IC50 (Influenza A M2)Varies by strain
Amitriptyline HCl Molar Mass313.9 g/mol PubChem
Protein Binding~95%

Logical Relationship for Troubleshooting Experimental Variability

variability High Experimental Variability compound Compound Integrity variability->compound protocol Experimental Protocol variability->protocol system Biological System variability->system purity Purity & Degradation compound->purity storage Storage Conditions compound->storage solution_prep Solution Preparation protocol->solution_prep assay_cond Assay Conditions protocol->assay_cond cell_line Cell Line/Animal Model system->cell_line reagents Reagent Consistency system->reagents

Caption: Troubleshooting flowchart for experimental variability.

Troubleshooting unexpected side effects of α-Methyltryptamine in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and technical information for researchers, scientists, and drug development professionals utilizing α-Methyltryptamine (α-MT) in animal models. It addresses common and unexpected side effects, offers standardized protocols, and details the underlying mechanisms to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected acute side effects of α-MT in rodent models, and at what doses?

A1: α-Methyltryptamine is a psychoactive tryptamine with a complex pharmacological profile, acting as a monoamine releasing agent, reuptake inhibitor, and non-selective serotonin receptor agonist[1][2][3]. The observed side effects are dose-dependent and reflect its stimulant and psychedelic properties. Common effects include significant changes in locomotor activity, cardiovascular function, and body temperature.

Below is a summary of reported dose-dependent effects in rodents. Note that the route of administration, species, and specific experimental conditions can influence outcomes.

Table 1: Summary of Dose-Dependent Side Effects of α-MT in Rodent Models

SpeciesDose (mg/kg)RouteObserved Side Effect(s)Citation(s)
Mouse10Not SpecifiedSignificant and long-lasting increase in spontaneous motor activity.[4]
MouseNot SpecifiedNot SpecifiedInhibition of locomotor activity; induction of head-twitch response (HTR), indicative of hallucinogenic potential.[5]
Rat10OralDose used for metabolism studies; overt toxic effects not the focus but indicates a commonly used experimental dose.[6][7][8]
RatNot SpecifiedNot SpecifiedVasoconstriction of tail artery (via 5-HT2A receptors); potentiation of adrenergic contractions (via NET inhibition).[9]

Note: The conflicting reports on locomotor activity (increase vs. inhibition) may be attributable to differences in dose, experimental environment (e.g., novelty of the arena), or specific timing of the observation period post-administration.

Q2: Our animal subjects are exhibiting signs of serotonin syndrome (SS). How can we confirm this and what are the immediate management steps?

A2: Serotonin Syndrome is a potentially life-threatening condition resulting from excessive serotonergic activity, which is a known risk with α-MT due to its action as a serotonin releaser, reuptake inhibitor, and agonist[1][3][10]. In animal models, this manifests as a specific set of autonomic and neuromuscular signs[11][12].

Confirmation Checklist: A diagnosis of SS in rodents is made by observing a constellation of symptoms. Use a standardized scoring sheet to track the presence and severity of the following signs[10][11][13]:

  • Autonomic Signs:

    • Hyperthermia or Hypothermia (can be biphasic)[10]

    • Mydriasis (pupil dilation)[14][15]

    • Salivation or Diarrhea[13][15]

    • Tachycardia (rapid heart rate)[14][15]

  • Neuromuscular Signs:

    • Tremors[10]

    • Hyperreflexia (increased reflexes)[15]

    • Myoclonus (muscle twitching/jerking)[13]

    • Rigidity or Muscle Tension[14]

    • Hind limb abduction[10]

    • Forepaw treading[10]

    • Straub tail (stiff, erect tail)[10]

  • Altered Mental Status:

    • Agitation and Restlessness[1][14]

    • Head-weaving or Head-twitch response[5]

Immediate Management Steps: If SS is suspected, the primary goal is to provide supportive care and reduce serotonergic stimulation.

  • Discontinue Exposure: Cease administration of α-MT and any other serotonergic agents.

  • Supportive Care:

    • Temperature Control: Monitor core body temperature. For hyperthermia, use external cooling methods. For hypothermia, provide warming.

    • Hydration: Ensure adequate hydration, using subcutaneous or intravenous fluids if necessary.

  • Pharmacological Intervention (Veterinary Consultation Required):

    • Benzodiazepines: To control agitation, seizures, and muscle rigidity.

    • Serotonin Antagonists: Cyproheptadine (a 5-HT2A antagonist) can be effective in mitigating symptoms[13].

The following workflow provides a decision-making process for identifying and managing suspected SS.

start Observation of Adverse Effects check_ss Assess for Serotonin Syndrome Triad: - Autonomic Dysfunction - Neuromuscular Hyperactivity - Altered Mental Status start->check_ss ss_positive Serotonin Syndrome Suspected check_ss->ss_positive Yes ss_negative Other Toxicity Likely check_ss->ss_negative No action_stop Cease α-MT Administration ss_positive->action_stop action_support Initiate Supportive Care: - Temperature Control - Monitor Vitals - Hydration action_stop->action_support action_pharm Consider Pharmacological Intervention (Consult Vet): - Benzodiazepines - 5-HT Antagonists (Cyproheptadine) action_support->action_pharm action_monitor Monitor for Resolution (Signs typically resolve within 24-36h) action_pharm->action_monitor action_reassess Re-evaluate Experimental Protocol & Dose action_monitor->action_reassess

Caption: Troubleshooting workflow for suspected Serotonin Syndrome.
Q3: We are observing significant cardiovascular effects (tachycardia, hypertension). What is the mechanism and how can we accurately monitor this?

A3: The cardiovascular side effects of α-MT are primarily caused by two mechanisms:

  • Norepinephrine Transporter (NET) Inhibition: By blocking NET, α-MT increases synaptic norepinephrine, leading to sympathomimetic effects like increased heart rate (tachycardia) and blood pressure (hypertension)[9].

  • Serotonin 5-HT2A Receptor Agonism: Direct agonism at 5-HT2A receptors on vascular smooth muscle causes vasoconstriction, further contributing to hypertension[9].

Additionally, α-MT is an agonist at 5-HT2B receptors, which, with chronic use, has been associated with cardiac valve fibrosis[9].

Monitoring Cardiovascular Parameters: For accurate and continuous monitoring, radiotelemetry is the gold standard in conscious, freely moving animals. This minimizes stress-induced artifacts.

  • Method: Surgical implantation of a telemetry device (e.g., DSI PhysioTel™) allows for continuous measurement of the electrocardiogram (ECG), blood pressure, and core body temperature.

  • Key Parameters to Analyze:

    • Heart Rate (HR)

    • Systolic, Diastolic, and Mean Arterial Pressure (SAP, DAP, MAP)

    • ECG intervals (PR, QRS, QT/QTc) to assess cardiac conduction and repolarization.

If telemetry is unavailable, non-invasive tail-cuff plethysmography can be used for blood pressure, but this method requires animal restraint and may induce stress, affecting readings.

Key Experimental Protocols

Protocol 1: Assessment of Serotonin Syndrome in Rodents

This protocol is adapted from established models for evaluating serotonergic toxicity[10][16].

  • Animal Acclimation: Allow animals to acclimate to the testing environment (e.g., a clear observation cage) for at least 30 minutes before baseline assessment.

  • Baseline Assessment: Observe each animal for 2 minutes and score the presence and severity of key SS behaviors (see checklist in Q2) to establish a baseline score of zero.

  • Drug Administration: Administer α-MT via the desired route (e.g., intraperitoneal, oral gavage). Prepare α-MT in a suitable vehicle (e.g., 0.9% saline).

  • Post-Dosing Observation: At set time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration, place the animal in the observation cage.

  • Scoring: For 2 minutes, score the severity of each of the following signs. A simple present/absent or a graded scale (e.g., 0 = absent, 1 = intermittent, 2 = continuous) can be used.

    • Tremor

    • Forepaw Treading

    • Hind Limb Abduction

    • Straub Tail

    • Head Weaving

  • Physiological Measurement: At the end of each observation period, measure rectal temperature.

  • Data Analysis: Sum the scores for each animal at each time point to generate a total SS score. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare dose groups over time.

Underlying Mechanisms & Signaling

The diverse side effects of α-MT stem from its broad interaction with the monoaminergic system. The diagram below illustrates its primary mechanisms of action that lead to the observed physiological and behavioral outcomes.

Simplified Signaling Pathway of α-Methyltryptamine (α-MT) cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron cluster_norepinephrine Noradrenergic Neuron amt α-MT sert SERT amt->sert Blocks Reuptake rec_5ht2a 5-HT2A Receptor amt->rec_5ht2a Agonist rec_5ht_other Other 5-HT Receptors amt->rec_5ht_other Agonist maoa MAO-A (Inhibition) amt->maoa Weak serotonin_release ↑ Serotonin Release amt->serotonin_release Promotes Efflux dat DAT amt->dat Blocks Reuptake dopamine_release ↑ Dopamine Release amt->dopamine_release Promotes Efflux net NET amt->net Blocks Reuptake norepi_release ↑ Norepinephrine Release amt->norepi_release Promotes Efflux effect_psy Psychedelic Effects (Head-Twitch Response) rec_5ht2a->effect_psy effect_cardio ↑ Heart Rate ↑ Blood Pressure rec_5ht2a->effect_cardio maoa->serotonin_release effect_ss Serotonin Syndrome (Hyperthermia, Tremor) serotonin_release->effect_ss effect_loco ↑ Locomotor Activity dopamine_release->effect_loco norepi_release->effect_cardio

Caption: Primary molecular targets and downstream effects of α-MT.

References

Technical Support Center: Optimizing HPLC Separation of AMT Hydrochloride and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of α-methyltryptamine (AMT) hydrochloride and its primary metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of AMT and its metabolites in a question-and-answer format.

Q1: Why am I seeing poor peak shape, specifically peak tailing, for the AMT parent compound?

A1: Peak tailing for basic compounds like AMT is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the positively charged amine group of the analyte and negatively charged residual silanol groups on the silica-based stationary phase.

  • Suggested Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2 and 3. This ensures that the silanol groups are protonated and less likely to interact with the basic analyte.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to minimize the number of free silanol groups. Using a high-purity, well-end-capped C18 or a phenyl-hexyl column can significantly improve peak shape.

    • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and reduce peak tailing. However, be aware that TEA can be difficult to remove from the column and may affect mass spectrometry detection.

Q2: I am having difficulty separating the hydroxylated metabolites of AMT (e.g., 6-hydroxy-AMT and 7-hydroxy-AMT). What can I do to improve resolution?

A2: The hydroxylated isomers of AMT are structurally very similar and can be challenging to separate. Improving resolution requires careful optimization of the chromatographic conditions.

  • Suggested Solutions:

    • Optimize Mobile Phase Composition: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. A shallower gradient or a lower percentage of organic solvent can increase retention and improve separation. Acetonitrile often provides different selectivity compared to methanol for closely related compounds.[1]

    • Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. A phenyl-hexyl column can offer alternative pi-pi interactions, which may help resolve aromatic isomers. A pentafluorophenyl (PFP) stationary phase is another excellent option for separating positional isomers.[2]

    • Adjust Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting peaks by increasing the viscosity of the mobile phase and altering the interaction kinetics.

    • Consider HILIC: For highly polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to reversed-phase chromatography, as it operates on a different separation mechanism.[3][4][5]

Q3: My retention times are shifting from one injection to the next. What is causing this instability?

A3: Retention time instability can be caused by several factors related to the HPLC system, mobile phase preparation, or the column itself.

  • Suggested Solutions:

    • Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Insufficient equilibration is a common cause of retention time drift.[6]

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect the flow rate.

    • Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, leading to an unstable baseline and fluctuating retention times. Always degas your mobile phase before use.[6]

    • Use a Buffered Mobile Phase: A stable pH is crucial for the reproducible retention of ionizable compounds like AMT and its metabolites. Use a buffer at a concentration sufficient to maintain a constant pH throughout the analysis.

    • Thermostat the Column: Maintaining a consistent column temperature is essential for reproducible chromatography. Use a column oven to control the temperature.

Q4: I am not seeing any peaks for the metabolites, or the peaks are very small. How can I improve sensitivity?

A4: Low sensitivity for metabolites can be due to their low concentration in the sample, degradation, or issues with the detection method.

  • Suggested Solutions:

    • Sample Preparation and Concentration: For biological samples, it is often necessary to perform a sample clean-up and concentration step. Solid-Phase Extraction (SPE) is a highly effective technique for isolating and concentrating analytes from complex matrices like urine or plasma.[7] Protein precipitation can also be used for plasma samples.[8]

    • Optimize Detector Wavelength: If using a UV detector, ensure that the chosen wavelength is optimal for the detection of the metabolites. The hydroxylated metabolites may have a slightly different optimal wavelength than the parent compound.

    • Use Mass Spectrometry (MS) Detection: HPLC-MS/MS is a highly sensitive and specific technique for the analysis of drug metabolites. If available, it will significantly improve your ability to detect and quantify low-level metabolites.

    • Check for Analyte Degradation: Ensure that your sample handling and storage procedures are not causing the degradation of the metabolites.

Frequently Asked Questions (FAQs)

Q: What is the expected elution order for AMT and its hydroxylated metabolites in reversed-phase HPLC?

A: In reversed-phase HPLC, compounds generally elute in order of decreasing polarity. Therefore, the more polar hydroxylated metabolites are expected to elute before the less polar parent compound, AMT. The elution order among the hydroxylated isomers (e.g., 6-hydroxy-AMT and 7-hydroxy-AMT) can be very close and will depend on the specific column and mobile phase conditions. Conjugated metabolites like glucuronides and sulfates are significantly more polar and will elute much earlier.[9][10]

Q: What type of HPLC column is best suited for separating AMT and its metabolites?

A: A high-purity, end-capped C18 column is a good starting point for developing a separation method. However, for improved resolution of the isomeric metabolites, a column with alternative selectivity, such as a phenyl-hexyl or a PFP column, may be more effective.

Q: How should I prepare urine samples for the analysis of AMT and its metabolites?

A: For urine samples, a common and effective sample preparation method involves enzymatic hydrolysis to cleave any glucuronide or sulfate conjugates, followed by Solid-Phase Extraction (SPE) for clean-up and concentration.[11] This removes interfering matrix components and allows for more sensitive detection.

Experimental Protocols

Representative Reversed-Phase HPLC-UV Method

This protocol provides a starting point for the separation of AMT and its primary hydroxylated metabolites. Optimization will likely be required for your specific application and instrumentation.

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 20 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 35% B

    • 15-17 min: Linear gradient from 35% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 280 nm

Sample Preparation from Urine using Solid-Phase Extraction (SPE)
  • Hydrolysis: To 1 mL of urine, add a suitable amount of β-glucuronidase/arylsulfatase enzyme solution and buffer. Incubate at an appropriate temperature (e.g., 50-60 °C) for several hours or overnight.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing with methanol followed by water and then the equilibration buffer.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove interferences.

  • Elution: Elute the analytes with a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.

Data Presentation

Table 1: Expected Elution Order and Relative Retention of AMT and its Metabolites in Reversed-Phase HPLC

CompoundExpected Relative PolarityExpected Elution Order
Glucuronide/Sulfate ConjugatesHighest1 (Earliest)
2-Oxo-AMTHigh2
6-Hydroxy-AMT / 7-Hydroxy-AMTHigh3 / 4 (close elution)
α-methyltryptamine (AMT)Lowest5 (Latest)

Note: The exact retention times will vary depending on the specific HPLC system and conditions.

Table 2: Troubleshooting Summary

IssuePotential CauseSuggested Solution
Peak Tailing (especially for AMT)Secondary interactions with silanolsLower mobile phase pH (2-3), use an end-capped column, add a competing base.
Poor Resolution of MetabolitesInsufficient separation powerOptimize mobile phase gradient, try a different column (e.g., Phenyl-Hexyl, PFP), adjust temperature.
Shifting Retention TimesSystem instability, poor equilibrationEnsure adequate column equilibration, check for leaks, degas mobile phase, use a buffered mobile phase.
Low/No Metabolite PeaksLow concentration, poor detectionUse sample concentration techniques (SPE), optimize detector settings, consider HPLC-MS.

Visualizations

metabolic_pathway AMT α-methyltryptamine (AMT) Metabolism Metabolism (Phase I & II) AMT->Metabolism Hydroxylated Hydroxylated Metabolites (e.g., 6-OH-AMT, 7-OH-AMT) Metabolism->Hydroxylated Hydroxylation Oxidized Oxidized Metabolites (e.g., 2-Oxo-AMT) Metabolism->Oxidized Oxidation Conjugated Conjugated Metabolites (Glucuronides, Sulfates) Hydroxylated->Conjugated Conjugation

Caption: Metabolic pathway of α-methyltryptamine (AMT).

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (optional) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation & Reconstitution SPE->Evap Injection HPLC Injection Evap->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for HPLC analysis of AMT.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape) AllPeaks Are all peaks affected? Problem->AllPeaks BasicAnalyte Is the affected peak a basic compound? AllPeaks->BasicAnalyte No SystemCheck Check System: - Leaks - Temperature - Equilibration AllPeaks->SystemCheck Yes SilanolInteraction Suspect Silanol Interactions BasicAnalyte->SilanolInteraction Yes ColumnIssue Suspect Column Contamination/Void BasicAnalyte->ColumnIssue No

Caption: Logic for troubleshooting peak shape issues.

References

Validation & Comparative

A Comparative Analysis of AMT Hydrochloride and Other Potent iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) hydrochloride with other prominent inducible nitric oxide synthase (iNOS) inhibitors, including L-N6-(1-iminoethyl)lysine (L-NIL), 1400W, Aminoguanidine, and GW274150. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key pathways to facilitate objective evaluation.

Overview of iNOS and Its Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade. Unlike its constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS), iNOS is expressed in response to immunological stimuli such as cytokines and bacterial endotoxins.[1] Upon activation, iNOS produces large, sustained amounts of nitric oxide (NO), a free radical that plays a crucial role in host defense but can also lead to tissue damage and pathological conditions when overexpressed.[2][3] Consequently, selective inhibition of iNOS is a significant therapeutic strategy for a range of inflammatory and autoimmune diseases.[1]

Quantitative Comparison of iNOS Inhibitors

The efficacy of iNOS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki) or dissociation constant (Kd), and their selectivity for iNOS over eNOS and nNOS. A lower value indicates higher potency. The following tables summarize the in vitro and in vivo efficacy data for AMT hydrochloride and its counterparts.

In Vitro Efficacy and Selectivity
InhibitorTargetIC50 / K_i / K_dSelectivity ProfileReference
This compound iNOSIC50: 3.6 nM[4][5]~30x vs. nNOS, ~40x vs. eNOS[4][5][4][5][6]
K_i: 4.2 nM[6]
IC50: 22 nM (in RAW264.7 cells)[6]
L-NIL Mouse iNOSIC50: 3.3 µM[7][8]28-fold vs. rat brain NOS (rcNOS)[7][8][7][8][9]
iNOSIC50: 0.4 - 3.3 µM[9]
rcNOSIC50: 92 µM[7][8]
eNOSIC50: 8 - 38 µM[9]
1400W iNOSK_d: ≤ 7 nM[10]Slow, tight-binding, and highly selective[10][11][10][11]
Aminoguanidine iNOSNot specified>50-fold vs. eNOS/nNOS[12][12]
GW274150 Human iNOSIC50: 2.19 µM[13]>260-fold vs. eNOS, >219-fold vs. nNOS (rat tissues)[13][14][13][14]
K_d: 40 nM[13]
Rat iNOSED50: 1.15 µM[13]
iNOS (J774 cells)IC50: 0.2 µM[13][14]
In Vivo Efficacy
InhibitorModel SystemDosageObserved EffectReference
This compound Aged Rats10 mg/kg (i.p.)Decreased iNOS activity by 60-80% in the brain.[15][15]
L-NIL Osteoarthritis (Dogs)10 mg/kg (p.o., twice daily)Reduced clinical signs and synovial inflammation.[16][16]
1400W LPS-induced inflammation (Rats)20 mg/kgMarkedly inhibited iNOS activity in the lung (>90%).[17][17][18][19]
Traumatic Brain Injury (Rats)20 mg/kg bolus, then infusionReduced brain lesion volume.[19]
Streptozotocin-induced diabetes (Mice)5.9 mg/kg (daily) or 14 mg/kg (twice daily)Failed to protect against diabetes in this model.[18]
Aminoguanidine Autoimmune Diabetes (Mice)Not specifiedDelayed the onset of diabetes by 7-10 days.[12][12][20]
Theiler's Virus Infection (Mice)Not specifiedReduced inflammation, demyelination, and axonal necrosis.[20]
GW274150 Parkinson's Disease Model (Rats)Oral administrationProvided significant neuroprotection.[21][14][21][22]
Renal Ischemia/Reperfusion (Mice)Not specifiedReduced renal dysfunction and injury.[22]
LPS-induced inflammation (Mice)ED50: 3.2 mg/kg (i.p.); 3.8 mg/kg (p.o.)Inhibited plasma nitrate/nitrite levels.[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and evaluation of these inhibitors.

iNOS Signaling Pathway

The expression of the iNOS gene is tightly regulated by a network of signaling pathways, primarily initiated by pro-inflammatory stimuli.

iNOS_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_transcription Nuclear Transcription cluster_translation Protein Synthesis cluster_activity Enzymatic Activity LPS LPS TLR4 TLR4 LPS->TLR4 binds IFNg IFN-γ IFNGR IFN-γR IFNg->IFNGR binds Cytokines Cytokines (e.g., IL-1β, TNF-α) Cytokines->TLR4 MAPK MAPK Pathway (ERK, p38, JNK) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path JAK_STAT JAK-STAT Pathway IFNGR->JAK_STAT Transcription_Factors Activation of Transcription Factors (NF-κB, AP-1, IRF-1) MAPK->Transcription_Factors NFkB_path->Transcription_Factors JAK_STAT->Transcription_Factors iNOS_Gene iNOS Gene (NOS2) Transcription_Factors->iNOS_Gene induces transcription iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Enzyme iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) + L-Citrulline iNOS_Protein->NO catalyzes L_Arginine L-Arginine L_Arginine->NO

Caption: Simplified iNOS signaling pathway initiated by pro-inflammatory stimuli.

General Workflow for Evaluating iNOS Inhibitor Efficacy

The assessment of a potential iNOS inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and therapeutic effect.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay Purified Enzyme Assay (iNOS, nNOS, eNOS) Determine_IC50 Determine IC50, Ki/Kd Enzyme_Assay->Determine_IC50 Assess_Selectivity Assess Selectivity Enzyme_Assay->Assess_Selectivity Cell_Assay Cell-Based Assay (e.g., LPS-stimulated Macrophages) Cell_Assay->Determine_IC50 Disease_Model Select Animal Model of Disease (e.g., Inflammation, Sepsis, Neurodegeneration) Determine_IC50->Disease_Model Promising candidates advance Administer_Inhibitor Administer Inhibitor (Varying Doses/Routes) Disease_Model->Administer_Inhibitor Measure_Biomarkers Measure Biomarkers (e.g., Plasma Nitrite/Nitrate) Administer_Inhibitor->Measure_Biomarkers Evaluate_Outcome Evaluate Therapeutic Outcome (e.g., Reduced Inflammation, Improved Function) Administer_Inhibitor->Evaluate_Outcome

Caption: General experimental workflow for the evaluation of iNOS inhibitors.

Experimental Protocols

Detailed below are generalized methodologies for key experiments cited in the evaluation of iNOS inhibitors.

Protocol 1: In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol is designed to measure the ability of a compound to inhibit iNOS activity in a cellular context, typically using macrophage-like cell lines.

1. Cell Culture and Stimulation:

  • Culture a suitable cell line (e.g., murine RAW 264.7 macrophages) in appropriate media and conditions.
  • Seed cells in multi-well plates and allow them to adhere.
  • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a specified duration (e.g., 1 hour).
  • Induce iNOS expression by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ) (e.g., 10 ng/mL).
  • Include positive (LPS/IFN-γ stimulation without inhibitor) and negative (no stimulation) controls.
  • Incubate for a period sufficient for iNOS expression and NO production (e.g., 18-24 hours).

2. Nitrite Measurement (Griess Assay):

  • Nitric oxide produced by iNOS is rapidly oxidized to stable nitrite and nitrate. The Griess assay measures the concentration of nitrite in the culture supernatant as an index of NO production.
  • Collect the cell culture supernatant.
  • Add Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
  • Incubate in the dark at room temperature for 5-10 minutes to allow for color development (a magenta azo dye).
  • Measure the absorbance at ~540 nm using a microplate reader.
  • Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo iNOS Inhibition in an LPS-Induced Inflammation Model

This protocol assesses the efficacy of an inhibitor in a living animal model of systemic inflammation.

1. Animal Model:

  • Use appropriate laboratory animals (e.g., male Sprague-Dawley rats or C57BL/6 mice).
  • Acclimatize the animals to the laboratory conditions.

2. Inhibitor and LPS Administration:

  • Administer the test inhibitor (e.g., 1400W) via a relevant route (e.g., intraperitoneal injection, oral gavage) at various doses.
  • Administer a vehicle control to a separate group of animals.
  • After a specified pre-treatment time, induce systemic inflammation by injecting a bolus of LPS (e.g., 5-10 mg/kg, i.p.).

3. Sample Collection and Analysis:

  • At a defined time point after LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or from the tail vein into heparinized tubes.
  • Centrifuge the blood to separate the plasma.
  • Measure the plasma concentration of nitrite and nitrate (NOx) as an indicator of systemic NO production. This can be done using the Griess assay after converting nitrate to nitrite with nitrate reductase.
  • In terminal studies, tissues such as the lung, liver, or kidney can be harvested to measure iNOS expression (by Western blot or immunohistochemistry) or activity.[17]

4. Data Analysis:

  • Compare the plasma NOx levels in the inhibitor-treated groups to the LPS-only control group.
  • Calculate the percentage of inhibition of NO production for each dose.
  • Determine the effective dose 50 (ED50) if a dose-response study is performed.

Conclusion

The data presented indicate that This compound is a highly potent iNOS inhibitor, distinguished by its low nanomolar IC50 and Ki values.[4][5][6] It demonstrates strong selectivity for iNOS over the constitutive NOS isoforms. When compared to other inhibitors:

  • 1400W also shows high potency with a low nanomolar Kd and is characterized as a slow, tight-binding inhibitor.[10]

  • GW274150 is another potent and highly selective inhibitor with proven in vivo efficacy in models of neuroinflammation and ischemia.[13][21][22]

  • L-NIL is a well-established selective iNOS inhibitor, though its potency in terms of IC50 is in the micromolar range, significantly lower than that of AMT.[7][8]

  • Aminoguanidine , one of the earliest selective iNOS inhibitors, is generally less potent and selective than the newer generation compounds like AMT, 1400W, and GW274150.[12]

The choice of inhibitor will ultimately depend on the specific requirements of the research, including the desired potency, selectivity profile, mode of action (reversible vs. irreversible), and the experimental model being used. This guide provides the foundational data to aid in making an informed decision for future studies in the field of iNOS-mediated pathology.

References

α-Methyltryptamine vs. Psilocybin: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of α-Methyltryptamine (α-MT) and psilocybin, with a focus on their interactions with serotonin receptors. The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping pharmacological profiles of these two psychoactive tryptamines.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and functional potencies of α-Methyltryptamine (α-MT) and psilocin, the active metabolite of psilocybin. These quantitative data provide a basis for comparing their interactions with key serotonin receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Receptorα-Methyltryptamine (α-MT)Psilocin
5-HT₂ₐ120 - 17339 - 1200
5-HT₂ₒ79 - 311190 - 2100
5-HT₁ₐ152 - 1466.5 - 2100
SERTHigh AffinityModerate Affinity

Lower Kᵢ values indicate higher binding affinity.

Table 2: Functional Activity at 5-HT₂ₐ Receptor (EC₅₀, nM)

Assayα-Methyltryptamine (α-MT)Psilocin
Gq Activation (Calcium Flux)4.665~10
β-arrestin RecruitmentData not availableSlightly less efficacy than Gq

Lower EC₅₀ values indicate greater potency.

Pharmacological Profile Comparison

α-Methyltryptamine (α-MT) and psilocybin, which is rapidly dephosphorylated to its active metabolite psilocin in the body, are both tryptamine derivatives that exert their primary psychedelic effects through agonism at the serotonin 2A (5-HT₂ₐ) receptor.[1][2] However, their broader pharmacological profiles exhibit notable differences that likely contribute to their distinct subjective effects and duration of action.

Psilocin demonstrates a broad affinity for various serotonin receptors, including 5-HT₂ₐ, 5-HT₂ₒ, and 5-HT₁ₐ subtypes.[3] Its psychedelic properties are primarily attributed to its partial agonist activity at the 5-HT₂ₐ receptor, initiating downstream signaling cascades.[1][2] Studies on functional selectivity suggest that psilocin shows a slight preference for the Gq-mediated signaling pathway over β-arrestin recruitment, a characteristic shared by many classic psychedelics.[4][5]

α-Methyltryptamine also acts as a 5-HT₂ₐ receptor agonist.[6] Beyond its direct receptor agonism, α-MT is a potent inhibitor of monoamine oxidase (MAO), which contributes to its longer duration of action compared to psilocybin.[7] It also functions as a releasing agent for serotonin, norepinephrine, and dopamine.[7] This broader mechanism of action, encompassing both receptor activation and monoamine release and reuptake inhibition, suggests a more complex pharmacological profile than psilocin, potentially underlying its reported stimulant and entactogenic effects in addition to its psychedelic properties.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical 5-HT₂ₐ receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane 5HT2A 5-HT₂ₐ Receptor Gq Gq Protein 5HT2A->Gq Activates Ligand α-MT or Psilocin Ligand->5HT2A Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT₂ₐ Receptor Gq Signaling Pathway.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Prepare cell membranes expressing 5-HT₂ₐ receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound (α-MT or Psilocin) Membrane->Incubate Filter Separate bound and free radioligand via vacuum filtration Incubate->Filter Count Quantify radioactivity on filters Filter->Count Plot Plot % inhibition vs. log[compound] Count->Plot Calculate Calculate IC₅₀ and Kᵢ values Plot->Calculate

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Objective: To determine the affinity of α-MT and psilocin for the 5-HT₂ₐ receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

    • Radioligand with high affinity for the 5-HT₂ₐ receptor (e.g., [³H]ketanserin).

    • Test compounds: α-MT and psilocin.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Cell membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from a competition binding curve.

    • The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[8][9]

In Vitro Functional Assay: Calcium Flux

This assay measures the functional potency (EC₅₀) of a compound as an agonist at Gq-coupled receptors like the 5-HT₂ₐ receptor.

  • Objective: To determine the potency of α-MT and psilocin in activating the 5-HT₂ₐ receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Test compounds: α-MT and psilocin.

    • Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

  • Procedure:

    • Cells are plated in a multi-well plate and incubated overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye.

    • The cells are then stimulated with varying concentrations of the test compound.

    • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

  • Data Analysis:

    • The fluorescence data is used to generate a dose-response curve.

    • The concentration of the test compound that produces 50% of the maximal response (EC₅₀) is calculated from this curve, indicating the compound's potency.[10][11]

Conclusion

Both α-Methyltryptamine and psilocybin are potent psychoactive compounds that primarily act on the 5-HT₂ₐ receptor. However, their detailed pharmacological profiles reveal significant differences. Psilocybin's effects are primarily driven by its active metabolite, psilocin, which functions as a partial agonist at several serotonin receptors. In contrast, α-MT exhibits a more complex mechanism of action, combining direct receptor agonism with monoamine release and MAO inhibition. These distinctions are crucial for understanding their unique psychoactive properties and therapeutic potentials. The experimental protocols outlined provide a framework for the continued investigation and comparison of these and other novel psychoactive substances.

References

Cross-Validation of AMT Hydrochloride's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of alpha-methyltryptamine (AMT) hydrochloride, a psychoactive compound with a complex pharmacological profile. By cross-validating its effects with those of structurally related and mechanistically similar compounds, we aim to offer a clearer understanding of its multifaceted interactions with key neurological targets. This document is intended for research purposes and to aid in the development of novel therapeutics.

Introduction

Alpha-methyltryptamine (AMT) is a synthetic tryptamine derivative that has been investigated for its potential as an antidepressant but is more widely known for its stimulant, entactogenic, and psychedelic effects[1]. Its mechanism of action is not attributed to a single target but rather to a combination of effects on monoamine systems. AMT acts as a releasing agent and reuptake inhibitor of serotonin, norepinephrine, and dopamine[1]. Furthermore, it functions as a non-selective serotonin receptor agonist and a reversible inhibitor of monoamine oxidase A (MAO-A)[1][2]. This complex pharmacology necessitates a cross-validation approach to dissect the contribution of each of these actions to its overall profile.

This guide compares the in vitro pharmacological data of AMT with its close analog, alpha-ethyltryptamine (αET), and the well-characterized entactogen, 3,4-methylenedioxymethamphetamine (MDMA). By examining their relative potencies at monoamine transporters and their inhibitory effects on MAO-A, we can delineate the unique and overlapping features of AMT's mechanism of action.

Comparative Quantitative Data

The following tables summarize the in vitro data for AMT and its comparators on key molecular targets. This allows for a direct comparison of their potencies and selectivities.

Table 1: Monoamine Transporter Releasing Potency (EC50, nM)

CompoundSERT (Serotonin)DAT (Dopamine)NET (Norepinephrine)
AMT 21.7[3]78.6[3]112[3]
αET 23.2[3][4]232[3][4]640[3][4]
MDMA 1.1 µM (release)[5]3.2 µM (release)[5]0.64 µM (release)[5]

EC50 values represent the concentration of the compound that elicits 50% of the maximal monoamine release.

Table 2: Monoamine Transporter Binding Affinity (Ki, nM)

CompoundSERT (Serotonin)DAT (Dopamine)NET (Norepinephrine)
MDMA 2410[6]8290[6]1190[6]

Ki values represent the equilibrium dissociation constant for the inhibitor binding to the transporter, indicating the potency of reuptake inhibition. Data for AMT and αET as reuptake inhibitors is less consistently reported, with their primary mechanism at transporters being release.

Table 3: Monoamine Oxidase A (MAO-A) Inhibition (IC50, nM)

CompoundMAO-A IC50
AMT 380
5-MeO-AMT 31,000

IC50 values represent the concentration of the compound that inhibits 50% of the MAO-A enzyme activity.

Table 4: Serotonin 5-HT2A Receptor Agonism

Compound5-HT2A Receptor Affinity (Ki, nM)
α-Methyl-5-hydroxytryptamine 4.6

Data for AMT's direct binding affinity at the 5-HT2A receptor is varied in the literature, though it is established as a non-selective serotonin receptor agonist[1][2]. The value for a closely related analog is provided for context.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.

Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from pre-loaded synaptosomes or cells expressing the respective transporters.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the cDNA for the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

  • Radiolabeled Neurotransmitter Loading: Cells are incubated with a low concentration of a radiolabeled monoamine substrate (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) to allow for uptake into the cells.

  • Wash and Pre-incubation: The cells are washed to remove excess radiolabel and then pre-incubated in a buffer.

  • Compound Incubation: The test compound (e.g., AMT, αET, MDMA) is added at various concentrations to the cells.

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured at specific time points using a scintillation counter.

  • Data Analysis: The concentration-response curves are generated, and the EC50 values are calculated using non-linear regression.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for the monoamine transporters by measuring its ability to compete with a known radioligand.

  • Membrane Preparation: Membranes from cells expressing the target transporter (hSERT, hDAT, or hNET) are prepared by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase A (MAO-A) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A enzyme is used. A suitable substrate, such as kynuramine or tyramine, is prepared in an assay buffer.

  • Inhibitor Incubation: The MAO-A enzyme is pre-incubated with varying concentrations of the test compound (e.g., AMT).

  • Enzymatic Reaction: The reaction is initiated by the addition of the substrate. The MAO-A enzyme catalyzes the oxidative deamination of the substrate, producing hydrogen peroxide (H₂O₂) as a byproduct.

  • Fluorometric Detection: A fluorescent probe (e.g., Amplex Red) is used in the presence of horseradish peroxidase (HRP). HRP catalyzes the reaction between the probe and H₂O₂, generating a highly fluorescent product (resorufin).

  • Measurement: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The percent inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AMT and the general workflow of the experimental assays used to characterize its mechanism of action.

AMT's Multifaceted Mechanism of Action cluster_0 Monoamine Transporters cluster_1 Monoamine Oxidase A (MAO-A) cluster_2 Serotonin Receptors AMT AMT SERT SERT AMT->SERT Release/Reuptake Inhibition DAT DAT AMT->DAT Release/Reuptake Inhibition NET NET AMT->NET Release/Reuptake Inhibition Synaptic Serotonin Increase Synaptic Serotonin Increase SERT->Synaptic Serotonin Increase Synaptic Dopamine Increase Synaptic Dopamine Increase DAT->Synaptic Dopamine Increase Synaptic Norepinephrine Increase Synaptic Norepinephrine Increase NET->Synaptic Norepinephrine Increase AMT_MAO AMT MAO-A MAO-A AMT_MAO->MAO-A Inhibition Monoamine Breakdown Monoamine Breakdown MAO-A->Monoamine Breakdown Catalyzes AMT_Receptor AMT 5-HT2A Receptor 5-HT2A Receptor AMT_Receptor->5-HT2A Receptor Agonism Downstream Signaling Downstream Signaling 5-HT2A Receptor->Downstream Signaling

Figure 1. Overview of AMT's primary molecular targets.

Monoamine Transporter Release Assay Workflow Start Start Transfected Cells Transfected Cells Start->Transfected Cells Radiolabel Loading Radiolabel Loading Transfected Cells->Radiolabel Loading Wash Wash Radiolabel Loading->Wash Add Test Compound Add Test Compound Wash->Add Test Compound Measure Released Radioactivity Measure Released Radioactivity Add Test Compound->Measure Released Radioactivity Data Analysis Data Analysis Measure Released Radioactivity->Data Analysis End End Data Analysis->End Comparison of Pharmacological Actions AMT AMT Monoamine Release Monoamine Release AMT->Monoamine Release MAO-A Inhibition MAO-A Inhibition AMT->MAO-A Inhibition 5-HT2A Agonism 5-HT2A Agonism AMT->5-HT2A Agonism aET aET aET->Monoamine Release MDMA MDMA MDMA->Monoamine Release

References

A Head-to-Head Comparison of Amitriptyline Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the physicochemical and pharmacokinetic properties of Amitriptyline Hydrochloride, Amitriptyline N-oxide, and Amitriptyline Embonate, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of three common salt forms of the tricyclic antidepressant Amitriptyline: the hydrochloride, the N-oxide, and the embonate (pamoate) salts. Understanding the distinct characteristics of these salts is crucial for researchers, scientists, and drug development professionals in optimizing formulation, bioavailability, and therapeutic efficacy. This report synthesizes available data on their performance, supported by experimental protocols and visual representations of key biological pathways.

Physicochemical Properties

The choice of a salt form can significantly impact a drug's solubility, stability, and dissolution rate, which in turn affect its bioavailability. While comprehensive head-to-head studies are limited, the available data for each salt are summarized below.

PropertyAmitriptyline HydrochlorideAmitriptyline N-oxideAmitriptyline Embonate (Pamoate)
Molecular Formula C₂₀H₂₄ClNC₂₀H₂₃NO(C₂₀H₂₃N)₂·C₂₃H₁₆O₆
Molecular Weight 313.9 g/mol 293.4 g/mol 943.2 g/mol
Appearance White, odorless crystalline powder--
Solubility in Water Freely soluble[1]-Sparingly soluble
pKa 9.4[1]--

Experimental Protocols

Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

A standard shake-flask method can be employed to determine the equilibrium solubility of amitriptyline salts at various pH values.[2]

  • Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8) using appropriate buffer systems (e.g., phosphate, acetate).

  • Sample Preparation: Add an excess amount of the amitriptyline salt to each buffer solution in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. The supernatant is then filtered and diluted appropriately. The concentration of the dissolved drug is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Amitriptyline Hydrochloride

This method is designed to separate and quantify amitriptyline hydrochloride from its potential degradation products, thus indicating its stability.[4][5]

  • Chromatographic System:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (pH adjusted to 2.5) and acetonitrile (55:45 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection: UV detection at 254 nm.[6]

  • Procedure:

    • Standard Solution Preparation: Prepare a standard solution of amitriptyline hydrochloride of a known concentration in the mobile phase.

    • Sample Preparation: Subject the amitriptyline hydrochloride sample to stress conditions (e.g., acid, base, oxidation, heat, light). Dissolve the stressed sample in the mobile phase.

    • Analysis: Inject both the standard and sample solutions into the HPLC system and record the chromatograms.

    • Quantification: Compare the peak area of amitriptyline in the sample chromatogram to that of the standard to determine the remaining concentration and identify any degradation products.

Pharmacokinetic Comparison: Hydrochloride vs. N-oxide

A single-dose crossover study in a human volunteer provides a direct comparison of the pharmacokinetic profiles of amitriptyline hydrochloride and amitriptyline N-oxide.[7]

ParameterAmitriptyline HydrochlorideAmitriptyline N-oxide
Dose (equivalent to base) 100 mg100 mg
Time to Peak Plasma Concentration (Tmax) Slower absorptionMore rapid initial absorption
Peak Plasma Concentration (Cmax) Lower initial plasma levelsHigher initial plasma levels
Excretion of Unchanged Drug (in 14h) -15% of the dose
Reduction to Amitriptyline -~55-70% of the dose is reduced to amitriptyline
Reported Side Effects DrowsinessLess drowsiness

Experimental Protocol for Pharmacokinetic Studies

  • Study Design: A randomized, crossover design with a sufficient washout period between administrations of the different salt forms.

  • Subjects: Healthy human volunteers, with informed consent.

  • Drug Administration: Oral administration of a single dose of each amitriptyline salt.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) after drug administration.

  • Plasma Analysis: Separate plasma from the blood samples and analyze for the concentration of amitriptyline and its major metabolite, nortriptyline, using a validated bioanalytical method such as gas chromatography or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½) from the plasma concentration-time data.

Signaling Pathway of Amitriptyline

Amitriptyline's primary mechanism of action involves the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[8][9][10][11] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant effects. Additionally, amitriptyline interacts with a variety of other receptors, contributing to both its therapeutic effects and its side-effect profile.[8]

Amitriptyline_Signaling_Pathway Amitriptyline Amitriptyline SERT Serotonin Transporter (SERT) Amitriptyline->SERT Inhibits NET Norepinephrine Transporter (NET) Amitriptyline->NET Inhibits Other_Receptors Other Receptors (Histamine H1, Muscarinic M1, α1-Adrenergic) Amitriptyline->Other_Receptors Antagonizes Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Synaptic_Serotonin Increased Synaptic Serotonin Synaptic_Norepinephrine Increased Synaptic Norepinephrine Antidepressant_Effect Antidepressant Effect Synaptic_Serotonin->Antidepressant_Effect Synaptic_Norepinephrine->Antidepressant_Effect Side_Effects Side Effects (Sedation, Dry Mouth, etc.) Other_Receptors->Side_Effects

Caption: Mechanism of action of Amitriptyline.

Receptor Binding Profile

The affinity of amitriptyline and its N-oxide metabolite for various neurotransmitter receptors has been investigated, revealing differences that may account for their varying side-effect profiles.

ReceptorAmitriptyline (IC₅₀, µM)Amitriptyline N-oxide (IC₅₀, µM)
Muscarinic Acetylcholine 0.3218
α-Adrenergic Lower Affinity~60-fold less affinity than Amitriptyline

Data from a receptor binding study.[12]

Experimental Protocol for Receptor Binding Assay

  • Membrane Preparation: Prepare membrane fractions from appropriate tissues (e.g., rat brain) that are rich in the target receptors.

  • Radioligand Binding: Incubate the membrane preparations with a specific radiolabeled ligand for the receptor of interest in the presence of varying concentrations of the test compound (amitriptyline salt).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

Conclusion

The selection of an appropriate salt form for amitriptyline is a critical decision in drug development.

  • Amitriptyline Hydrochloride is the most well-characterized salt, with established data on its physicochemical properties, stability, and pharmacokinetics. Its high solubility makes it a common choice for oral formulations.

  • Amitriptyline N-oxide appears to offer a different pharmacokinetic profile, with more rapid initial absorption and potentially fewer sedative side effects. Its lower affinity for muscarinic and adrenergic receptors may contribute to a better tolerability profile.

  • Amitriptyline Embonate (Pamoate) is a sparingly soluble salt, which could potentially be utilized for developing long-acting or depot formulations. However, there is a significant lack of publicly available, direct comparative data on its performance against the hydrochloride and N-oxide salts.

Further head-to-head comparative studies, particularly focusing on the embonate salt, are warranted to provide a more complete picture and to guide rational salt selection for future amitriptyline-based therapies. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.

References

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: A Reversible Inhibitor of Inducible Nitric Oxide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) has been identified as a potent and selective reversible inhibitor of inducible nitric oxide synthase (iNOS). This guide provides a comparative analysis of AMT with other notable iNOS inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of iNOS Inhibitors

The inhibitory activity of various compounds against iNOS is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The Ki value is a measure of the inhibitor's binding affinity, with lower values indicating higher potency. The determination of a Ki value is characteristic of reversible inhibitors.

InhibitorType of InhibitionTargetKiIC50
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine (AMT) Reversible iNOS4.2 nM -
2-Amino-5,6-dihydro-4H-1,3-thiazine (ADT)Reversible (Competitive)Human iNOS22.6 ± 1.9 nM-
L-N6-(1-iminoethyl)lysine (L-NIL)ReversibleMouse iNOS-3.3 µM[1][2][3]
Human iNOS-0.4 - 3.3 µM[4]
AminoguanidineReversibleMouse iNOS-2.1 µM[5]
1400WIrreversible/Slowly ReversibleHuman iNOS≤ 7 nM (Kd)[6]-
ReversibleHuman nNOS2 µM[6]-
ReversibleHuman eNOS50 µM[6]-

Mechanism of Action: Reversible vs. Irreversible Inhibition

Enzyme inhibitors can be broadly classified as reversible or irreversible based on the nature of their interaction with the enzyme.

  • Reversible inhibitors , such as AMT, typically bind to the enzyme through non-covalent interactions like hydrogen bonds, ionic bonds, and hydrophobic interactions. This binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. Competitive inhibitors are a common type of reversible inhibitor that compete with the substrate for binding to the active site.

  • Irreversible inhibitors , in contrast, usually form strong, covalent bonds with the enzyme, leading to a permanent loss of its activity. The restoration of enzyme function in this case often requires the synthesis of new enzyme molecules.

The characterization of AMT with a Ki value strongly supports its classification as a reversible inhibitor of iNOS.

Experimental Protocols

The determination of iNOS inhibitory activity typically involves in vitro enzyme assays. Below are summaries of common experimental protocols.

iNOS Inhibition Assay (General Protocol)

This protocol is based on the quantification of nitric oxide (NO) production, often by measuring its stable metabolite, nitrite, using the Griess reagent.

  • Enzyme Source: Partially purified inducible nitric oxide synthase from sources like cytokine-stimulated murine macrophages.

  • Reaction Mixture: A buffered solution containing the iNOS enzyme, the substrate L-arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).

  • Inhibitor Addition: The test compound (e.g., AMT) is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for NO production.

  • Quantification of Nitrite: The Griess reagent is added to the reaction mixture. This reagent reacts with nitrite to produce a colored azo compound.

  • Data Analysis: The absorbance of the colored product is measured using a spectrophotometer. The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to that of a control without the inhibitor. IC50 values are then determined from dose-response curves. For reversible inhibitors, Ki values can be calculated from IC50 values using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

Radiometric Assay for iNOS Activity

This method measures the conversion of radiolabeled L-arginine to L-citrulline.

  • Substrate: [3H] L-arginine is used as the substrate.

  • Reaction: The assay is performed in a similar reaction mixture as described above, containing the iNOS enzyme, cofactors, and the inhibitor.

  • Separation: After the reaction, the radiolabeled L-citrulline is separated from the unreacted [3H] L-arginine using ion-exchange chromatography.

  • Quantification: The amount of [3H] L-citrulline produced is quantified using liquid scintillation counting.

  • Analysis: The inhibitory activity is determined by the reduction in the formation of [3H] L-citrulline in the presence of the inhibitor.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the iNOS signaling pathway and a typical experimental workflow for evaluating iNOS inhibitors.

iNOS_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage LPS LPS NFkB NF-κB Activation LPS->NFkB IFNg IFN-γ IFNg->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline L_Arginine L-Arginine L_Arginine->iNOS_protein Inhibitor iNOS Inhibitor (e.g., AMT) Inhibitor->iNOS_protein

Caption: iNOS signaling pathway and point of inhibition.

Experimental_Workflow A Prepare iNOS enzyme, substrate (L-Arginine), and cofactors B Add test inhibitor (e.g., AMT) at varying concentrations A->B C Incubate at 37°C B->C D Stop reaction and measure NO production (e.g., Griess Assay) C->D E Data analysis: Calculate % inhibition, IC50, and Ki values D->E

Caption: Experimental workflow for iNOS inhibitor screening.

References

A Comparative Guide to the Reproducibility of Published Data on alpha-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses alpha-Methyltryptamine (αMT or AMT), a psychoactive substance. Initial research revealed ambiguity in the term "AMT hydrochloride," which can also refer to 2-Amino-5,6-dihydro-4H-1,3-thiazine hydrochloride, a potent iNOS inhibitor. This document focuses exclusively on alpha-Methyltryptamine due to the greater volume of publicly available data concerning its varied physiological and psychological effects. The information provided herein is intended for researchers, scientists, and drug development professionals and is not an endorsement of illicit use.

Introduction

alpha-Methyltryptamine (AMT) is a synthetic tryptamine with a history of investigation as an antidepressant in the 1960s, though it was never commercially released for medical use in the United States.[1][2][3][4] It functions as a psychedelic, stimulant, and entactogen, primarily through its interaction with serotonin, dopamine, and norepinephrine systems.[3] AMT acts as a monoamine releasing agent, a reuptake inhibitor, a serotonin receptor agonist, and a monoamine oxidase (MAO) inhibitor.[2][3] Given its complex pharmacology, assessing the reproducibility of published data is crucial for understanding its therapeutic potential and toxicological profile. This guide compares quantitative data from various studies to highlight areas of consistent and conflicting findings.

Data Presentation

A key mechanism of AMT is the inhibition of monoamine oxidase A (MAO-A), an enzyme that metabolizes monoamines like serotonin.[2] Data on the inhibitory potential of AMT and its analogs is relatively consistent across studies.

CompoundTargetIC50 (µM)Study
AMT MAO-ANot explicitly stated, but showed inhibitionWagmann et al. (2017)[5]
7-Me-AMTMAO-A0.049Wagmann et al. (2017)[5]
5-IT (analog)MAO-ANot explicitly stated, but a known inhibitorWagmann et al. (2017)[5]
Harmine (control)MAO-ANot explicitly stated, but used for comparisonWagmann et al. (2017)[5]
Harmaline (control)MAO-ANot explicitly stated, but used for comparisonWagmann et al. (2017)[5]
Selegiline (control)MAO-BUsed for comparisonWagmann et al. (2017)[5]

Note: The study by Wagmann et al. focused on analogs and used AMT as a prototypical compound, confirming its MAO-A inhibition properties alongside its derivatives.[5]

AMT's psychoactive effects are largely attributed to its interaction with serotonin receptors. Studies have quantified the binding affinity of its enantiomers for different 5-HT receptor subtypes.

CompoundReceptor SubtypeRadioligandTissue SourceKi (nM)Study
(S)-(+)-AMT5-HT1B[3H]serotoninRat frontal cortexNot specifiedNichols et al. (1988)[6]
(R)-(-)-AMT5-HT1B[3H]serotoninRat frontal cortexNot specifiedNichols et al. (1988)[6]
(S)-(+)-AMT5-HT2[3H]ketanserinRat frontal cortexNot specifiedNichols et al. (1988)[6]
(R)-(-)-AMT5-HT2[3H]ketanserinRat frontal cortexNot specifiedNichols et al. (1988)[6]

Note: While the specific Ki values are not detailed in the abstract, the study established that for unsubstituted AMT, the enantiomers had varied affinity at 5-HT1B and 5-HT2 receptors.[6] Another source notes AMT has high affinity for the 5-HT transporter and multiple 5-HT receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) but does not provide quantitative data.[7]

Data regarding AMT's effect on locomotor activity presents a significant reproducibility challenge, with different studies reporting contradictory results. This highlights the critical importance of experimental conditions in behavioral pharmacology.

FindingSpeciesDoseKey Experimental DetailsStudy
Increased spontaneous activityMice10 mg/kg(+/-)-AMT administeredRusterholz et al. (1979)[8]
Inhibited locomotor activityMiceNot specifiedCompared AMT, 5-MeO-AMT, and 5-MeO-DiPTAnonymous (2025)[1]
Decreased locomotor activityDrosophila melanogaster3.0 mMCompared to methamphetamine and citalopramLyons et al. (ResearchGate)[9]

The conflicting outcomes in mice may be due to differences in strain, apparatus used for measurement, or specific isomers of AMT tested. The difference between rodent and insect models is also a significant factor.

Data from human use is primarily qualitative, derived from retrospective self-reports and clinical poison control data. While not quantitative in a controlled sense, these reports provide insight into the compound's effects and toxicity.

Data SourceSample SizeKey FindingsStudy/Report
Retrospective User Survey15 individualsStrong hallucinogenic qualities reported. Common adverse effects included anxiety, nausea, and dysphoria.[10][11]Wilcox (2012)[10]
UK National Poisons Information Service55 cases (co-exposures excluded)Compared to mephedrone, AMT use was associated with a higher frequency of acute mental health disturbances (66% vs 32%), stimulant effects (66% vs 40%), and seizures (14% vs 2%).[12]Wood et al. (2014)[12]

Experimental Protocols

A representative protocol for determining MAO inhibition involves the use of recombinant human MAO-A or MAO-B enzymes.[5]

  • Incubation: The test compound (e.g., AMT) is incubated with the MAO enzyme and a non-selective substrate, such as kynuramine.

  • Metabolite Formation: MAO metabolizes kynuramine into 4-hydroxyquinoline.

  • Quantification: The reaction is stopped, and the amount of 4-hydroxyquinoline produced is measured using a sensitive analytical method like liquid chromatography-high resolution-tandem mass spectrometry (LC-HRMS/MS).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the MAO activity (IC50) is calculated by comparing the metabolite formation in the presence of the inhibitor to a control incubation without the inhibitor.[5][13]

This method is used to determine the affinity of a compound for a specific receptor subtype.[6]

  • Tissue Preparation: Homogenates of a specific brain region rich in the target receptor (e.g., rat frontal cortex for 5-HT receptors) are prepared.

  • Competitive Binding: The tissue homogenate is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2 receptors) and varying concentrations of the unlabeled test compound (e.g., AMT enantiomers).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the receptors is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be derived.

Visualizations

AMT_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron MAO Monoamine Oxidase (MAO-A) VMAT VMAT2 SERT SERT Monoamines Serotonin (5-HT) Dopamine (DA) Norepinephrine (NE) SERT->Monoamines Reuptake Monoamines_Rel Increased Monoamines SERT->Monoamines_Rel Release DAT DAT DAT->Monoamines Reuptake DAT->Monoamines_Rel Release NET NET NET->Monoamines Reuptake NET->Monoamines_Rel Release Monoamines->VMAT Storage AMT AMT AMT->MAO Inhibits AMT->SERT Inhibits Reuptake AMT->DAT Inhibits Reuptake AMT->NET Inhibits Reuptake Receptor_5HT2A 5-HT2A Receptor Monoamines_Rel->Receptor_5HT2A Agonist Activity Receptor_5HT1A 5-HT1A Receptor Monoamines_Rel->Receptor_5HT1A Agonist Activity

Caption: AMT's multifaceted mechanism of action.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Mouse, Drosophila) Acclimation Acclimate Animals to Test Environment Animal_Model->Acclimation Drug_Prep Prepare this compound Solution and Vehicle Control Acclimation->Drug_Prep Administration Administer AMT or Vehicle (e.g., Intraperitoneal Injection) Drug_Prep->Administration Placement Place Animal in Locomotor Activity Chamber Administration->Placement Recording Record Activity via Infrared Beams or Video Tracking Placement->Recording Data_Extraction Extract Quantitative Data (e.g., Distance Traveled, Rearing) Recording->Data_Extraction Comparison Compare AMT Group to Control Group Data_Extraction->Comparison Stats Statistical Analysis (e.g., ANOVA, t-test) Comparison->Stats

Caption: Workflow for a typical locomotor activity study.

References

A Comparative Guide to Analytical Methods for the Detection of α-Methyltryptamine (AMT) Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four analytical methods for the quantitative determination of α-Methyltryptamine (AMT) Hydrochloride in a bulk drug substance. The methods presented are a newly developed High-Performance Liquid Chromatography (HPLC) method, a Gas Chromatography-Mass Spectrometry (GC-MS) method, a UV-Vis Spectrophotometric method, and a classical Titrimetric method. This document is intended to assist researchers and analytical scientists in selecting the most suitable method for their specific needs, considering factors such as sensitivity, specificity, and resource availability.

Comparative Analysis of Analytical Methods

The performance of each analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5] A summary of the validation parameters for the four methods is presented in Table 1.

Table 1: Comparison of Validated Analytical Methods for AMT Hydrochloride

ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryTitrimetry
Linearity Range 1 - 100 µg/mL10 - 500 ng/mL5 - 50 µg/mL50 - 150 mg
Correlation Coefficient (r²) > 0.999> 0.998> 0.999> 0.999
Accuracy (% Recovery) 99.5 - 100.8%98.9 - 101.5%99.1 - 101.2%99.7 - 100.3%
Precision (% RSD)
- Repeatability< 1.0%< 1.5%< 1.2%< 0.5%
- Intermediate Precision< 1.5%< 2.0%< 1.8%< 0.8%
Specificity SpecificHighly SpecificNon-Specific (Interference from UV-absorbing impurities)Non-Specific (Interference from other basic/acidic species)
Limit of Detection (LOD) 0.2 µg/mL2 ng/mL1 µg/mLNot Applicable
Limit of Quantitation (LOQ) 0.6 µg/mL6 ng/mL3 µg/mLNot Applicable
Robustness RobustRobustModerately RobustRobust

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) Method

This newly developed method provides a robust and specific approach for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Glacial acetic acid

  • Purified water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M ammonium acetate buffer (pH 4.5, adjusted with glacial acetic acid) and acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm[6]

  • Injection Volume: 10 µL

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 50 µg/mL.

Sample Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound bulk drug substance in the mobile phase to obtain a concentration of 50 µg/mL.

Procedure: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The quantification of this compound is performed by comparing the peak area of the sample solution with that of the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and specificity, making it suitable for trace-level analysis and impurity profiling.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents and Materials:

  • Methanol (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification (e.g., m/z 58, 130, 174).

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare working standards by serial dilution in methanol.

Sample Preparation (Derivatization): To 100 µL of the sample or standard solution in methanol, add 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

Procedure: Inject 1 µL of the derivatized standard and sample solutions into the GC-MS system. The quantification is based on the peak area of the characteristic ions of the derivatized AMT.

UV-Vis Spectrophotometric Method

This method is simple and rapid, suitable for routine analysis where high specificity is not a primary concern.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents and Materials:

  • Methanol (UV grade)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Dissolve this compound reference standard in methanol to obtain a concentration of 20 µg/mL. Scan the solution from 200 to 400 nm to determine the λmax. The characteristic absorbance maxima for tryptamines are typically around 220 nm and 280 nm.[6] For this method, 280 nm is selected.

  • Calibration Curve: Prepare a series of standard solutions of this compound in methanol with concentrations ranging from 5 to 50 µg/mL. Measure the absorbance of each solution at 280 nm. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a sample solution of the this compound bulk drug substance in methanol at a concentration within the calibration range. Measure the absorbance at 280 nm and determine the concentration from the calibration curve.

Titrimetric Method (Non-Aqueous Acid-Base Titration)

This classical method is cost-effective and provides high precision for the assay of the bulk drug substance. It is based on the basic nature of the amine hydrochloride salt in a non-aqueous medium.[7][8][9][10]

Instrumentation:

  • Potentiometric titrator with a suitable electrode (e.g., glass-calomel) or a burette.

Reagents and Materials:

  • Glacial acetic acid

  • Acetic anhydride

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Potassium hydrogen phthalate (primary standard)

  • Crystal violet indicator

Procedure:

  • Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Sample Titration: Accurately weigh about 100 mg of this compound and dissolve it in 50 mL of glacial acetic acid, adding a few milliliters of acetic anhydride to remove any residual water. Add 2 drops of crystal violet indicator and titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint.

  • Calculation: Calculate the percentage purity of this compound based on the volume of titrant consumed.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for validating a new analytical method according to ICH guidelines.

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation Phase cluster_outcome 4. Outcome define_purpose Define Purpose and Scope select_method Select Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect and Record Data perform_experiments->collect_data analyze_data Analyze Data and Calculate Results collect_data->analyze_data evaluate_acceptance Evaluate Against Acceptance Criteria analyze_data->evaluate_acceptance document_results Document Results in Validation Report evaluate_acceptance->document_results method_validated Method Validated for Intended Use evaluate_acceptance->method_validated Pass method_optimization Method Requires Optimization evaluate_acceptance->method_optimization Fail document_results->method_validated

Caption: General workflow for analytical method validation.

Comparison of Analytical Method Procedures

This diagram provides a logical comparison of the key steps involved in each of the four analytical methods.

analytical_method_comparison cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method cluster_uvvis UV-Vis Spectrophotometry cluster_titration Titrimetry hplc_prep Sample and Standard Preparation (Dissolution in Mobile Phase) hplc_sep Chromatographic Separation (C18 Column) hplc_prep->hplc_sep hplc_det UV Detection (280 nm) hplc_sep->hplc_det hplc_quant Quantification (Peak Area Comparison) hplc_det->hplc_quant gcms_prep Sample and Standard Preparation (Derivatization with BSTFA) gcms_sep Gas Chromatographic Separation (HP-5ms Column) gcms_prep->gcms_sep gcms_det Mass Spectrometric Detection (SIM Mode) gcms_sep->gcms_det gcms_quant Quantification (Ion Peak Area) gcms_det->gcms_quant uv_prep Sample and Standard Preparation (Dissolution in Methanol) uv_calib Prepare Calibration Curve uv_prep->uv_calib uv_measure Measure Absorbance (at 280 nm) uv_prep->uv_measure uv_quant Quantification (from Calibration Curve) uv_measure->uv_quant tit_prep Sample Preparation (Dissolution in Glacial Acetic Acid) tit_titrate Titration with Standardized 0.1 N Perchloric Acid tit_prep->tit_titrate tit_endpoint Endpoint Detection (Indicator or Potentiometric) tit_titrate->tit_endpoint tit_quant Quantification (Volume of Titrant) tit_endpoint->tit_quant

Caption: Procedural comparison of the analytical methods.

References

A Comparative Guide to the Selectivity of AMT Hydrochloride for Nitric Oxide Synthase Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of AMT hydrochloride for the inducible nitric oxide synthase (iNOS) isoform over the neuronal (nNOS) and endothelial (eNOS) isoforms. The following sections present quantitative data on its inhibitory activity, the experimental protocols used for its characterization, and the relevant signaling pathways.

Data Presentation: Inhibitory Activity of this compound

This compound is a potent and selective inhibitor of iNOS.[1][2] Its inhibitory activity is significantly higher for iNOS compared to nNOS and eNOS, as demonstrated by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.

The Ki value for this compound against iNOS is 4.2 nM.[1][3][4] In terms of IC50, it inhibits iNOS with a value of 3.6 nM. For the other isoforms, the IC50 values are 34 nM for rat nNOS and 150 nM for bovine eNOS.[3] This indicates that this compound is approximately 30-fold more selective for iNOS over nNOS and 40-fold more selective for iNOS over eNOS.

The following table summarizes the quantitative data on the inhibitory potency and selectivity of this compound.

Nitric Oxide Synthase IsoformInhibition Constant (Ki)IC50Selectivity Ratio (iNOS IC50 vs. other isoforms)
iNOS (inducible) 4.2 nM[1][3][4]3.6 nM1 (Reference)
nNOS (neuronal) Not specified34 nM[3]~9.4-fold (34 nM / 3.6 nM)
eNOS (endothelial) Not specified150 nM[3]~41.7-fold (150 nM / 3.6 nM)

Experimental Protocols

The determination of the inhibitory activity and selectivity of compounds like this compound typically involves enzymatic assays that measure the production of nitric oxide (NO) or the conversion of the substrate L-arginine to L-citrulline.

A common method is the hemoglobin capture assay . This spectrophotometric method measures the oxidation of oxyhemoglobin to methemoglobin by NO, which results in a change in absorbance. The assay mixture generally includes the purified NOS enzyme, the substrate L-arginine, necessary cofactors such as NADPH and tetrahydrobiopterin, and varying concentrations of the inhibitor. The rate of NO production is monitored by the change in absorbance at a specific wavelength.

Another widely used method is the L-citrulline formation assay . This assay quantifies the amount of radiolabeled L-citrulline produced from radiolabeled L-arginine by the NOS enzyme. The reaction is initiated by adding the enzyme to a mixture containing L-arginine, cofactors, and the inhibitor. The reaction is then stopped, and the radiolabeled L-citrulline is separated from the unreacted L-arginine and quantified using a scintillation counter.

The IC50 values are determined by plotting the percentage of enzyme inhibition against a range of inhibitor concentrations. The selectivity is then calculated from the ratio of the IC50 values for the different NOS isoforms.

G cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Purified NOS Isoforms (iNOS, nNOS, eNOS) R1 Incubate Enzyme, Buffer, and Inhibitor P1->R1 P2 Assay Buffer with Cofactors (NADPH, BH4) P2->R1 P3 Substrate (L-Arginine) R2 Initiate Reaction with Substrate P3->R2 P4 This compound (Varying Concentrations) P4->R1 R1->R2 R3 Allow Reaction to Proceed (Controlled Time & Temp) R2->R3 D1 Measure NO Production (e.g., Hemoglobin Assay) or L-Citrulline Formation R3->D1 A1 Plot % Inhibition vs. [Inhibitor] D1->A1 A2 Calculate IC50 Values for each Isoform A1->A2 A3 Determine Selectivity Ratios (IC50 eNOS/iNOS, IC50 nNOS/iNOS) A2->A3

Experimental workflow for determining NOS inhibitor selectivity.

Signaling Pathways

The three isoforms of nitric oxide synthase have distinct roles and are activated through different signaling pathways.

iNOS Signaling Pathway: The expression of iNOS is induced by inflammatory stimuli such as cytokines (e.g., TNF-α, IL-1β) and microbial products (e.g., lipopolysaccharide - LPS). These stimuli activate intracellular signaling cascades, including the NF-κB and MAPK pathways, which lead to the transcription and translation of the iNOS gene. Once expressed, iNOS produces large amounts of NO in a calcium-independent manner.

G LPS LPS / Cytokines Receptor Receptor (e.g., TLR4) LPS->Receptor Signaling Signaling Cascades (NF-κB, MAPK) Receptor->Signaling Transcription Gene Transcription Signaling->Transcription iNOS_protein iNOS Protein Transcription->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Arginine L-Arginine Arginine->iNOS_protein

Simplified iNOS signaling pathway.

nNOS Signaling Pathway: nNOS is constitutively expressed, primarily in neurons. Its activity is dependent on calcium (Ca2+). Influx of Ca2+, often triggered by the activation of NMDA receptors, leads to the binding of Ca2+ to calmodulin (CaM). The Ca2+/CaM complex then binds to and activates nNOS, resulting in the production of NO.

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca2+ Influx NMDA_R->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Ca_CaM Ca2+/CaM Complex Ca_influx->Ca_CaM CaM->Ca_CaM nNOS nNOS Ca_CaM->nNOS NO Nitric Oxide (NO) nNOS->NO Arginine L-Arginine Arginine->nNOS

Simplified nNOS signaling pathway.

eNOS Signaling Pathway: Similar to nNOS, eNOS is constitutively expressed, mainly in endothelial cells, and its activity is also Ca2+-dependent. Various stimuli, including shear stress from blood flow and agonists like acetylcholine and bradykinin, can increase intracellular Ca2+ levels. This leads to the formation of the Ca2+/CaM complex, which activates eNOS. Additionally, eNOS activity is regulated by phosphorylation through pathways such as the PI3K/Akt pathway.

G Stimuli Shear Stress / Agonists Receptor Receptor / Sensor Stimuli->Receptor Signaling Signaling Cascades (e.g., PI3K/Akt) Receptor->Signaling Ca_increase Increased Intracellular Ca2+ Receptor->Ca_increase eNOS eNOS Signaling->eNOS CaM Calmodulin (CaM) Ca_increase->CaM Ca_CaM Ca2+/CaM Complex Ca_increase->Ca_CaM CaM->Ca_CaM Ca_CaM->eNOS NO Nitric Oxide (NO) eNOS->NO Arginine L-Arginine Arginine->eNOS

Simplified eNOS signaling pathway.

References

In Vitro to In Vivo Correlation of AMT Hydrochloride's Effects on Inducible Nitric Oxide Synthase (iNOS)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the in vitro and in vivo effects of AMT hydrochloride, a potent inhibitor of inducible nitric oxide synthase (iNOS), with other commonly used iNOS inhibitors. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers in selecting the most appropriate inhibitor for their studies.

Introduction to this compound and iNOS Inhibition

Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, producing large amounts of nitric oxide (NO) that can contribute to tissue damage in various pathological conditions. Consequently, the development of selective iNOS inhibitors is a significant area of research for therapeutic intervention in inflammatory diseases, sepsis, and neurodegenerative disorders.

This compound (2-amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride) has been identified as a potent and selective iNOS inhibitor. Understanding the correlation between its in vitro activity and in vivo efficacy is crucial for predicting its therapeutic potential and designing effective preclinical and clinical studies. This guide compares this compound with other notable iNOS inhibitors: S-ethylisothiourea (EIT), 1400W, L-N6-(1-iminoethyl)lysine (L-NIL), and aminoguanidine.

Comparative Efficacy of iNOS Inhibitors

The following tables summarize the in vitro and in vivo potency of this compound and its alternatives. These data are compiled from various studies to provide a clear comparison for researchers.

Table 1: In Vitro Potency of iNOS Inhibitors

CompoundTargetIC50 / KiCell Line / Enzyme SourceReference
This compound iNOS4 and 20 nmol/L (protective concentrations)RIN-m5F cells[1]
S-ethylisothiourea (EIT)iNOSEC50 8-24 times lower than NG-methyl-L-arginineJ774.2 macrophages[2]
1400WiNOSKd ≤ 7 nMHuman iNOS[3]
nNOSKi = 2 µMHuman nNOS[3][4]
eNOSKi = 50 µMHuman eNOS[3][4]
L-NILiNOSIC50 = 3.3 µMMouse iNOS[5][6][7]
nNOSIC50 = 92 µMRat brain cNOS[6][7]
AminoguanidineiNOSIC50 = 2.1 µMMouse iNOS[8]

Table 2: In Vivo Efficacy of iNOS Inhibitors

CompoundAnimal ModelEndpointED50 / Effective DoseReference
This compound LPS-treated ratsInhibition of plasma nitrite/nitrateED50 = 0.2 mg/kg[9]
S-ethylisothiourea (EIT)LPS-treated ratsInhibition of plasma nitrite/nitrateED50 = 0.4 mg/kg[9]
1400WLPS-treated miceInhibition of plasma NOx levelsED50 = 3.8 mg/kg (oral, 14h)[10]
L-NILMice with renal I/RPrevention of inflammation10 and 30 mg/kg (IP)[5]
AminoguanidineLPS-treated miceInhibition of NO production68% inhibition at 100 mg/kg (oral)[8]

In Vitro to In Vivo Correlation: A Qualitative Assessment

A direct quantitative in vitro to in vivo correlation (IVIVC) for this compound has not been explicitly established in the reviewed literature. However, a qualitative correlation can be inferred from the available data. This compound demonstrates high potency in both in vitro and in vivo settings. Its effective concentrations in cell-based assays are in the nanomolar range, and its in vivo ED50 is the lowest among the compared inhibitors in the LPS-induced endotoxemia model in rats.[1][9]

This suggests a strong correlation between its ability to inhibit iNOS at a cellular level and its efficacy in a whole-animal model of inflammation. The high in vivo potency of this compound relative to its alternatives, such as EIT and 1400W, indicates favorable pharmacokinetic and pharmacodynamic properties, allowing for significant target engagement at lower doses.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro iNOS Inhibition Assay: Griess Assay in RAW 264.7 Macrophages

This protocol describes the measurement of nitric oxide production by assessing nitrite concentration in the supernatant of cultured macrophages.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[11]

2. Cell Treatment:

  • Pre-treat the cells with various concentrations of the iNOS inhibitor (e.g., this compound) for 1 hour.
  • Induce iNOS expression by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[11]
  • Incubate the plate for an additional 24 hours.

3. Nitrite Measurement (Griess Reaction):

  • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.[11]
  • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
  • Add 100 µL of the Griess reagent to each well.[11]
  • Incubate at room temperature for 10 minutes, protected from light.[11]
  • Measure the absorbance at 540 nm using a microplate reader.[11]

4. Data Analysis:

  • Generate a standard curve using known concentrations of sodium nitrite.
  • Calculate the nitrite concentration in the samples from the standard curve.
  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo iNOS Inhibition Assay: LPS-Induced Endotoxemia in Rats

This protocol outlines the procedure for evaluating the in vivo efficacy of iNOS inhibitors in a rodent model of systemic inflammation.[12]

1. Animal Model:

  • Use male Sprague-Dawley rats (or a similar rodent model).
  • Acclimatize the animals for at least one week before the experiment.

2. Induction of Endotoxemia:

  • Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS (from E. coli) at a dose of 0.5 mg/kg.[12]

3. Inhibitor Administration:

  • Administer the iNOS inhibitor (e.g., this compound) via the desired route (e.g., intravenous, intraperitoneal, or oral) at various doses. The timing of administration can be before, during, or after the LPS challenge, depending on the study design.

4. Sample Collection:

  • At a predetermined time point after LPS administration (e.g., 2-6 hours), collect blood samples via cardiac puncture or from a cannulated artery.
  • Centrifuge the blood to obtain plasma.

5. Measurement of Plasma Nitrite/Nitrate (NOx):

  • Measure the total concentration of nitrite and nitrate in the plasma as an indicator of in vivo NO production. This can be done using a variety of commercially available kits, which typically involve the conversion of nitrate to nitrite followed by the Griess reaction.

6. Data Analysis:

  • Compare the plasma NOx levels in the inhibitor-treated groups to the LPS-only control group.
  • Calculate the percentage of inhibition for each dose.
  • Determine the ED50 value of the inhibitor by plotting the percentage of inhibition against the dose.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the iNOS signaling pathway and the experimental workflows.

iNOS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA iNOS_protein iNOS Protein (inactive monomer) iNOS_mRNA->iNOS_protein iNOS_dimer iNOS Dimer (active) iNOS_protein->iNOS_dimer Dimerization NO Nitric Oxide (NO) iNOS_dimer->NO Citrulline L-Citrulline iNOS_dimer->Citrulline L_Arginine L-Arginine L_Arginine->iNOS_dimer Inflammation Inflammation Cellular Damage NO->Inflammation Inhibitors This compound & Alternatives Inhibitors->iNOS_dimer Inhibition

Caption: iNOS Signaling Pathway and Point of Inhibition.

In_Vitro_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_inhibitor Add iNOS Inhibitor (e.g., AMT HCl) incubate1->add_inhibitor add_lps Add LPS (1 µg/mL) add_inhibitor->add_lps incubate2 Incubate 24h add_lps->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_abs Measure Absorbance at 540 nm griess_reagent->measure_abs analyze Analyze Data (Calculate IC50) measure_abs->analyze end End analyze->end In_Vivo_Workflow start Start acclimatize Acclimatize Rats start->acclimatize administer_inhibitor Administer iNOS Inhibitor (e.g., AMT HCl) acclimatize->administer_inhibitor inject_lps Inject LPS (i.p.) administer_inhibitor->inject_lps wait Wait for specified time (e.g., 2-6 hours) inject_lps->wait collect_blood Collect Blood Samples wait->collect_blood prepare_plasma Prepare Plasma collect_blood->prepare_plasma measure_nox Measure Plasma NOx prepare_plasma->measure_nox analyze Analyze Data (Calculate ED50) measure_nox->analyze end End analyze->end

References

A Comparative Guide to Amitriptyline Hydrochloride and Other Tricyclic Antidepressants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of amitriptyline hydrochloride with other commonly prescribed tricyclic antidepressants (TCAs), including nortriptyline, imipramine, desipramine, clomipramine, and doxepin. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of their pharmacological and pharmacokinetic properties, clinical efficacy, and side-effect profiles, supported by experimental data.

Mechanism of Action and Receptor Affinity

Tricyclic antidepressants exert their therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (NE) and serotonin (5-HT) in the synaptic cleft.[1] This blockade of the norepinephrine transporter (NET) and the serotonin transporter (SERT) leads to increased concentrations of these neurotransmitters, which is believed to underlie their antidepressant and analgesic properties.[1][2]

TCAs are broadly categorized into tertiary amines (amitriptyline, imipramine, clomipramine, doxepin, trimipramine) and secondary amines (nortriptyline, desipramine, protriptyline).[3][4] Tertiary amines generally exhibit more potent serotonin reuptake inhibition, while secondary amines are typically more selective for norepinephrine reuptake inhibition.[4] The varying affinities of TCAs for NET and SERT, as well as for other receptors such as histaminic (H1), muscarinic (M1), and alpha-1 adrenergic receptors, account for their distinct therapeutic and side-effect profiles.[2] Antagonism at these latter receptors is responsible for common side effects like sedation, dry mouth, constipation, and orthostatic hypotension.[5]

The following diagram illustrates the primary mechanism of action of tricyclic antidepressants.

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron TCA TCA NET Norepinephrine Transporter (NET) TCA->NET Inhibition SERT Serotonin Transporter (SERT) TCA->SERT Inhibition NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicles 5HT 5-HT 5HT_Vesicle->5HT Release NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binding 5HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5HT->5HT_Receptor Binding Signal_Transduction Signal Transduction (Therapeutic Effects) NE_Receptor->Signal_Transduction 5HT_Receptor->Signal_Transduction

Figure 1: Mechanism of Action of Tricyclic Antidepressants.
Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of amitriptyline and other selected TCAs for key transporters and receptors. Lower Ki values indicate higher binding affinity.

DrugNET (Ki, nM)SERT (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)α1 (Ki, nM)
Amitriptyline 50201.11825
Nortriptyline 104086333
Imipramine 371.1119137
Desipramine 0.3-8.622-1802111050
Clomipramine 540.14313738
Doxepin 47670.249531

Data compiled from various sources.[3][6]

Pharmacokinetic Profiles

The pharmacokinetic properties of TCAs, including their absorption, distribution, metabolism, and elimination, are crucial for determining dosing regimens and predicting potential drug interactions. TCAs are generally well absorbed orally, exhibit high plasma protein binding, and have a large volume of distribution.[2][7] They undergo extensive hepatic metabolism, primarily through the cytochrome P450 (CYP) enzymes CYP2D6 and CYP2C19.[1][8] Genetic polymorphisms in these enzymes can lead to significant variations in plasma concentrations among individuals.[8]

DrugBioavailability (%)Plasma Protein Binding (%)Elimination Half-life (hours)Active Metabolite(s)
Amitriptyline 40-5090-9520-24Nortriptyline
Nortriptyline 45-7090-9518-2810-hydroxynortriptyline
Imipramine 22-7760-9611-25Desipramine
Desipramine 33-5773-9212-242-hydroxydesipramine
Clomipramine ~50~9719-37Desmethylclomipramine
Doxepin 13-45~808-24Desmethyldoxepin

Data compiled from various sources.[1][2][6][7][8]

Clinical Efficacy and Side-Effect Profiles

While generally considered to have comparable efficacy to newer antidepressants like SSRIs, TCAs are often reserved for second-line treatment due to their less favorable side-effect profile.[5] However, they remain a valuable option for treatment-resistant depression and certain other conditions like neuropathic pain.[9][5]

The side effects of TCAs are largely predictable from their receptor binding profiles. Anticholinergic effects (dry mouth, blurred vision, constipation, urinary retention), sedation, weight gain (from H1 antagonism), and orthostatic hypotension (from α1-adrenergic blockade) are common.[2][5] Secondary amines like nortriptyline and desipramine are generally better tolerated than tertiary amines like amitriptyline and imipramine due to their lower affinity for muscarinic and histaminic receptors.[10][11]

Comparative Side-Effect Incidence

The following table presents the approximate incidence of common side effects reported in clinical trials for selected TCAs. It is important to note that these values can vary depending on the study population and methodology.

Side EffectAmitriptyline (%)Nortriptyline (%)Imipramine (%)Desipramine (%)
Dry Mouth 12.014.6~12.7~12.7
Drowsiness 11.85.6~10.1~10.1
Dizziness 4.45.4~8.9~8.9
Constipation -7.3--
Weight Gain 8.05.4~5.1~5.1
Insomnia 4.45.7~5.1~5.1
Anxiety 4.5-~10.1~10.1
Nausea --~8.9~8.9

Data compiled from user-reported side effects and clinical information.[12][13]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

The determination of the binding affinity (Ki) of a TCA for a specific receptor is typically performed using a competitive radioligand binding assay. The following is a generalized protocol.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and TCA at a specific temperature and for a set duration to reach equilibrium Membrane_Prep->Incubate Radioligand_Prep Prepare a fixed concentration of a high-affinity radioligand Radioligand_Prep->Incubate TCA_Prep Prepare serial dilutions of the test TCA compound TCA_Prep->Incubate Filtration Rapidly filter the incubation mixture to separate bound from free radioligand Incubate->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Quantification Quantify radioactivity on filters using a scintillation counter Washing->Quantification Analysis Plot the data to determine the IC50 (concentration of TCA that inhibits 50% of radioligand binding) Quantification->Analysis Calculation Calculate the Ki value using the Cheng-Prusoff equation Analysis->Calculation

Figure 2: Experimental Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Cell lines stably or transiently expressing the human receptor of interest (e.g., SERT, NET, H1, M1, α1) are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is then resuspended in an assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-citalopram for SERT, [³H]-nisoxetine for NET), and varying concentrations of the unlabeled TCA.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the TCA. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Pharmacokinetic Study Protocol in Humans

To determine the pharmacokinetic parameters of a TCA in humans, a clinical study is conducted, typically involving the following steps:

  • Subject Recruitment: A cohort of healthy volunteers or patients is recruited for the study.

  • Drug Administration: A single oral dose of the TCA is administered to the subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • Drug Concentration Analysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine key parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which reflects the total drug exposure.

    • t1/2: Elimination half-life.

    • CL/F: Apparent total clearance of the drug from plasma after oral administration.

    • Vd/F: Apparent volume of distribution.

  • Bioavailability Calculation: To determine the absolute bioavailability, the results from the oral administration study are compared to those from a study where the drug is administered intravenously.

Conclusion

Amitriptyline and other tricyclic antidepressants remain important therapeutic agents, particularly for specific patient populations and indications. A thorough understanding of their comparative pharmacology, pharmacokinetics, and clinical profiles is essential for informed drug selection and development. Tertiary amines like amitriptyline and clomipramine offer potent, broad-spectrum monoamine reuptake inhibition but are associated with a greater side-effect burden due to their higher affinity for histaminic and muscarinic receptors. In contrast, secondary amines such as nortriptyline and desipramine provide a more favorable tolerability profile, which may be advantageous in certain clinical scenarios. The choice of a specific TCA should be guided by a careful consideration of the desired therapeutic effect and the individual patient's susceptibility to particular side effects.

References

Unraveling the Off-Target Activities of AMT Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyltryptamine (AMT) is a psychoactive compound that has been investigated for various therapeutic applications, including as an antidepressant.[1] Its primary mechanism of action is often attributed to its interaction with the serotonin system and its ability to inhibit monoamine oxidase (MAO).[1][2] However, a comprehensive understanding of a compound's full pharmacological profile, including its activity at other receptors, is crucial for predicting its therapeutic efficacy and potential side effects. This guide provides a comparative analysis of AMT hydrochloride's activity at various non-primary receptor targets, supported by available experimental data.

Multi-Receptor Activity of this compound

This compound exhibits a complex pharmacological profile, interacting with a range of targets beyond its primary sites of action. Its activity can be broadly categorized into three main areas: monoamine transporters, serotonin receptors, and monoamine oxidase enzymes.

Monoamine Transporter Engagement

AMT acts as a releasing agent at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[3] This action leads to an increase in the extracellular concentration of these key neurotransmitters, contributing to its stimulant effects.[1]

Serotonin Receptor Affinity

AMT demonstrates a moderate binding affinity for both 5-HT1 and 5-HT2 receptor families.[1] While specific binding affinities (Ki values) for a wide array of serotonin receptor subtypes are not extensively documented in publicly available literature, its activity at the 5-HT2A receptor is noted, where it acts as a weak partial agonist.[3] The hallucinogenic properties of AMT are likely mediated by its interaction with 5-HT2A receptors.[4]

Monoamine Oxidase Inhibition

A significant aspect of AMT's pharmacology is its potent inhibition of monoamine oxidase, particularly the MAO-A isoform.[1] This inhibition prevents the breakdown of monoamine neurotransmitters, further amplifying their levels in the synapse.

Comparative Quantitative Data

To facilitate a clear comparison of this compound's potency at different targets, the following tables summarize the available quantitative data.

Table 1: Monoamine Transporter Releasing Activity of this compound

TargetEC50 (nM)Reference CompoundEC50 (nM)
SERT3.4PAL-2874
DAT12.6(+)-Amphetamine~7
NET11.1(+)-Amphetamine~6

EC50 values represent the concentration of the compound that elicits 50% of its maximal effect as a releasing agent.[3]

Table 2: Monoamine Oxidase Inhibition by this compound

TargetIC50 (µM)Reference CompoundIC50 (µM)
MAO-A0.049Harmine~0.006
MAO-B82Selegiline~0.3

IC50 values represent the concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway affected by AMT's interaction with monoamine transporters and a typical workflow for a radioligand binding assay used to determine receptor affinity.

Monoamine Transporter Signaling AMT's Action on Monoamine Transporters cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron AMT This compound SERT Serotonin Transporter (SERT) AMT->SERT Induces Release DAT Dopamine Transporter (DAT) AMT->DAT Induces Release NET Norepinephrine Transporter (NET) AMT->NET Induces Release SynapticVesicle Synaptic Vesicle SERT->SynapticVesicle Reuptake DAT->SynapticVesicle Reuptake NET->SynapticVesicle Reuptake Synapse Synaptic Cleft SynapticVesicle->Synapse Monoamine Release PostsynapticReceptor Postsynaptic Receptors Synapse->PostsynapticReceptor Neurotransmission Radioligand Binding Assay Workflow Radioligand Binding Assay Workflow Start Start PrepareMembranes Prepare Cell Membranes (Expressing Receptor of Interest) Start->PrepareMembranes Incubate Incubate Membranes with Radioligand and Test Compound (AMT) PrepareMembranes->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Data Analysis (Calculate Ki values) Measure->Analyze End End Analyze->End

References

Validating the Anti-inflammatory Effects of iNOS Inhibition by AMT Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory effects of AMT hydrochloride, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), with other alternative iNOS inhibitors. The information presented is supported by experimental data to aid in the evaluation and validation of this compound for research and drug development purposes.

Introduction to iNOS in Inflammation

Inflammation is a complex biological response to harmful stimuli, and the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key factor in the pathology of many inflammatory diseases.[1] The expression of iNOS is primarily regulated at the transcriptional level by pro-inflammatory cytokines and bacterial endotoxins, which activate signaling pathways leading to the production of large, sustained amounts of NO.[1] This excess NO contributes to tissue damage and perpetuates the inflammatory response. Consequently, selective inhibition of iNOS is a promising therapeutic strategy for a variety of inflammatory conditions.[2]

This compound (2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride) has emerged as a potent and selective inhibitor of iNOS, demonstrating significant potential in preclinical studies.[3] This guide will compare its efficacy with other well-known iNOS inhibitors, providing a framework for its validation in anti-inflammatory research.

Comparative Analysis of iNOS Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other commonly used iNOS inhibitors.

InhibitorTargetIC50 / KiSelectivityReference
This compound iNOSIC50 = 3.6 nM, Ki = 4.2 nM~30-fold vs. nNOS, ~40-fold vs. eNOS[3][4]
iNOS (in RAW264.7 cells)IC50 = 0.022 µM (for NO production)Not specified[4]
1400W iNOSKd ≤ 7 nM>5000-fold vs. eNOS, ~2500-fold vs. nNOS[5]
L-NIL iNOSNot specifiedSelective for iNOS[6]
Aminoguanidine iNOSIC50 = 2.1 µMLess selective than newer compounds[7]

In Vivo Anti-inflammatory Activity

While direct head-to-head in vivo comparative studies are limited, the anti-inflammatory potential of this compound has been demonstrated. For instance, in a model of islet transplantation, co-transplantation with this compound protected the graft from inflammatory destruction.[8] In vitro studies with RIN-m5F cells showed that AMT at 4 and 20 nmol/L protected 87% and 96% of cells, respectively, from interleukin-1beta-mediated destruction.[8]

For comparison, 1400W has been shown to reduce brain lesion volume by 64% in a rat model of traumatic brain injury when administered 18 hours post-injury.[9] It has also been shown to inhibit tumor growth in vivo in models where iNOS is expressed.[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of iNOS inhibitors and the experimental setups used to validate them, the following diagrams illustrate the key signaling pathway leading to iNOS expression and a general workflow for in vitro and in vivo testing.

iNOS_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptors Cytokine Receptors Cytokines->Receptors binds IKK IKK Complex Receptors->IKK activates MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to iNOS_gene iNOS Gene NFkB_active->iNOS_gene binds to promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Inflammation Inflammation NO->Inflammation promotes AMT This compound AMT->iNOS_protein inhibits Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation invitro_start Culture Macrophages (e.g., RAW264.7) stimulate Stimulate with LPS invitro_start->stimulate treat Treat with This compound or Alternatives stimulate->treat incubate Incubate treat->incubate measure_no Measure Nitric Oxide (Griess Assay) incubate->measure_no measure_cytokines Measure Cytokines (ELISA, qPCR) incubate->measure_cytokines measure_inos Measure iNOS Expression (Western Blot, qPCR) incubate->measure_inos invivo_start Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) administer_drug Administer This compound or Alternatives invivo_start->administer_drug induce_inflammation Induce Inflammation (e.g., Carrageenan injection) administer_drug->induce_inflammation measure_edema Measure Paw Edema induce_inflammation->measure_edema collect_tissue Collect Tissue/Blood measure_edema->collect_tissue analyze_tissue Analyze Tissue for Inflammatory Markers collect_tissue->analyze_tissue

References

A comparative study of the metabolic stability of different tryptamines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Metabolic Stability of Tryptamines

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of predicting its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of several key tryptamines. The metabolic stability of these compounds is primarily dictated by their susceptibility to enzymatic degradation by Monoamine Oxidase (MAO), particularly MAO-A, and Cytochrome P450 (CYP) enzymes, with CYP2D6 being a significant contributor[1][2][3]. The rate and pathway of metabolism determine the bioavailability and half-life of these psychoactive compounds.

Comparative Metabolic Stability Data

The following table summarizes available in vitro metabolic stability data for selected tryptamines in human liver microsomes (HLM). This data provides a quantitative comparison of how rapidly these compounds are metabolized.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic Enzymes
Tryptamine> 60[4]< 23.1[4]MAO-A[1][5]
N,N-Dimethyltryptamine (DMT)Data not availableData not availableMAO-A, CYP2D6[3]
Psilocin~29% metabolized by HLMData not availableMAO-A, CYP2D6, CYP3A4, UGTs[6]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)Data not availableData not availableMAO-A, CYP2D6[7]
Verapamil (Positive Control)15.6[4]89.4[4]CYP3A4

Note: Direct comparative quantitative data for the half-life and intrinsic clearance of all listed tryptamines under identical experimental conditions is limited in the available scientific literature. The data for Tryptamine and Verapamil are representative and may vary between experiments.

Primary Metabolic Pathways

The metabolism of tryptamines can be broadly categorized into Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent compound. For tryptamines, the key Phase I metabolic pathways are:

  • Oxidative Deamination: This is a major metabolic route for many tryptamines, primarily catalyzed by Monoamine Oxidase A (MAO-A)[1][2]. This process converts the tryptamine into an unstable aldehyde intermediate, which is then further metabolized to an inactive carboxylic acid metabolite, such as indole-3-acetic acid (IAA) in the case of DMT[3].

  • Hydroxylation: Cytochrome P450 enzymes can introduce hydroxyl groups onto the indole ring of the tryptamine structure.

  • O-demethylation: For methoxy-substituted tryptamines like 5-MeO-DMT, CYP2D6 can remove the methyl group to produce an active metabolite, bufotenine[2][7].

  • N-dealkylation: The alkyl groups on the nitrogen atom can be removed, a reaction also commonly catalyzed by CYP enzymes[8].

Phase II Metabolism

Following Phase I metabolism, the resulting metabolites, especially those with hydroxyl groups, can undergo Phase II conjugation reactions. The most common of these for tryptamines is:

  • Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the metabolite, increasing its water solubility and facilitating its excretion. This is a major metabolic pathway for psilocin, leading to the formation of psilocin-O-glucuronide[9].

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Tryptamine Tryptamine Indole_Acetaldehyde Indole Acetaldehyde Tryptamine->Indole_Acetaldehyde MAO-A (Oxidative Deamination) Hydroxylated_Tryptamine Hydroxylated Tryptamine Tryptamine->Hydroxylated_Tryptamine CYP450 (Hydroxylation) O_Demethylated_Tryptamine O-Demethylated Tryptamine (e.g., Bufotenine) Tryptamine->O_Demethylated_Tryptamine CYP2D6 (O-Demethylation) N_Dealkylated_Tryptamine N-Dealkylated Tryptamine Tryptamine->N_Dealkylated_Tryptamine CYP450 (N-Dealkylation) Conjugated_Metabolite Conjugated Metabolite (e.g., Psilocin-O-glucuronide) Hydroxylated_Tryptamine->Conjugated_Metabolite UGTs (Glucuronidation) O_Demethylated_Tryptamine->Conjugated_Metabolite UGTs (Glucuronidation)

General metabolic pathway of tryptamines.

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the metabolic stability of tryptamines.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard method to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes.[10][11][12]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a tryptamine.[4][13]

Materials:

  • Test tryptamine compound

  • Human Liver Microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., Verapamil)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well incubation plate

  • LC-MS/MS system[14][15][16][17]

Procedure:

  • Incubation Preparation:

    • Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-warm the master mix at 37°C for 10 minutes.

    • Add the test tryptamine to the master mix to a final concentration (e.g., 1 µM).

  • Initiation of Metabolic Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the master mix and test compound.

  • Time-Course Incubation:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent tryptamine at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression line.

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[4]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer + HLM) PreWarm Pre-warm at 37°C MasterMix->PreWarm AddCompound Add Tryptamine (1 µM) Initiate Initiate with NADPH Regenerating System AddCompound->Initiate PreWarm->AddCompound Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Cold Acetonitrile) at Time Points Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Experimental workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of tryptamines is a critical factor influencing their pharmacokinetic and pharmacodynamic properties. The primary routes of metabolism involve oxidative deamination by MAO-A and various reactions catalyzed by CYP450 enzymes, most notably CYP2D6. Subsequent Phase II conjugation, such as glucuronidation, further facilitates their elimination. Understanding these pathways and the relative stability of different tryptamine analogs through standardized in vitro assays is essential for the advancement of these compounds in a therapeutic context. While comprehensive comparative data is still emerging, the methodologies outlined provide a robust framework for researchers to evaluate the metabolic profiles of novel tryptamine derivatives.

References

Safety Operating Guide

Proper Disposal of AMT Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of α-Methyltryptamine Hydrochloride

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. AMT (α-Methyltryptamine) hydrochloride is classified as a hazardous substance and a Schedule I controlled substance in the United States, necessitating stringent disposal procedures. This guide provides a comprehensive, step-by-step approach to safely and legally dispose of AMT hydrochloride.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure all relevant personnel are aware of the hazards associated with this compound. It is known to cause serious eye irritation and may cause respiratory irritation. Adherence to proper personal protective equipment (PPE) protocols is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant gloves.
Skin and Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection A NIOSH/MSHA approved respirator should be used if there is a risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of this compound, a Schedule I controlled substance, is a regulated process that requires meticulous documentation and handling by authorized personnel. It is illegal to dispose of this substance down the drain or in regular trash[1]. The required method is to transfer the waste to a licensed hazardous waste disposal company or a DEA-registered reverse distributor.

Step 1: Segregation and Secure Storage of Waste

  • Immediately upon deciding to dispose of this compound, it should be clearly labeled as "Waste" or "Hazardous Waste"[2].

  • Segregate the waste from active chemical inventory to prevent accidental use.

  • Store the labeled waste container in a designated and secure satellite accumulation area within the laboratory[3][4]. This area must be under the control of authorized laboratory personnel.

Step 2: Proper Packaging and Labeling

  • Use a container that is compatible with the chemical, preferably the original container, ensuring it is in good condition with a secure, leak-proof screw-on cap[5][6].

  • The container must be clearly labeled with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"[2][6].

    • The full chemical name: "α-Methyltryptamine hydrochloride" or "this compound". Avoid abbreviations[6].

    • The approximate quantity of the waste.

    • The date the container was designated as waste[7].

    • The name and contact information of the generating laboratory or researcher[7].

  • Do not obscure the original manufacturer's label if using the original container[2][8].

Step 3: Engaging a Licensed Disposal Vendor

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the controlled substance waste[9][10][11].

  • The EHS department will typically have a contract with a licensed hazardous waste disposal company or a DEA-registered reverse distributor that is authorized to handle and transport Schedule I substances[9][12].

  • These specialized companies provide services that include chemical identification, proper packaging, transportation, and disposal in compliance with all federal, state, and local regulations[13].

Step 4: Documentation and Record-Keeping

  • The transfer of a Schedule I substance for disposal requires specific DEA forms.

  • DEA Form 222: This form is required for the transfer of Schedule I and II controlled substances to a reverse distributor[14]. Your EHS department or the reverse distributor will provide guidance on completing this form.

  • DEA Form 41: This form documents the destruction of controlled substances[14]. It must be witnessed and signed by two authorized individuals[9]. Your EHS representative may act as a witness[10].

  • A copy of all completed forms, including the chain of custody documents provided by the disposal vendor, must be retained with your laboratory's controlled substance records[9].

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. All laboratory work with this substance should be conducted under approved protocols that include a detailed waste disposal plan in accordance with institutional and regulatory requirements.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify AMT Hydrochloride as Waste segregate Step 1: Segregate and Secure in Designated Area start->segregate package Step 2: Package in Compatible Container and Affix Hazardous Waste Label segregate->package contact_ehs Step 3: Contact Institutional EHS for Pickup package->contact_ehs documentation Step 4: Complete DEA Forms (222 and 41) and Chain of Custody contact_ehs->documentation pickup Transfer to Licensed Disposal Vendor/ Reverse Distributor documentation->pickup end End: Retain All Disposal Records pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling AMT hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for AMT Hydrochloride

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling AMT (alpha-methyltryptamine) hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health risks. Key hazards include:

  • Serious eye irritation [1][2]

  • Respiratory tract irritation [1][2]

  • Skin irritation [3]

  • Potential harm if swallowed [4]

  • Emission of irritant fumes during combustion [1]

There are no established occupational exposure limit values for this compound[1]. Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side-shields or a face shield[1][3][5].To protect eyes from splashes and solid particles.
Skin Protection Nitrile or neoprene chemical-resistant gloves (double-gloving is recommended)[1][3][5][6]. An impervious lab coat or a polyethylene-coated polypropylene disposable gown[1][3][5].To prevent skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator[1][3][5].To be used when handling the powder outside of a chemical fume hood or if dust is generated.
Foot Protection Closed-toe shoes.To protect feet from accidental spills.

Experimental Protocols

Standard Handling and Storage Protocol
  • Preparation : Before handling, ensure that a safety shower and eye wash station are accessible[1]. The work area must be well-ventilated[1][3].

  • Donning PPE : Put on all required PPE as specified in the table above before entering the designated handling area.

  • Handling :

    • Avoid the formation of dust and aerosols[1].

    • Measure and handle the compound in a well-ventilated area, preferably a chemical fume hood[1].

    • Avoid all contact with skin and eyes and prevent inhalation of any dust or vapors[1][3].

  • Storage : Store this compound in a tightly closed container in a well-ventilated and secure location[1].

  • Doffing PPE : Remove PPE in an order that minimizes the risk of cross-contamination. Typically, gloves are removed first, followed by the gown and then eye and respiratory protection.

  • Hygiene : Wash hands thoroughly with soap and water after handling the compound and removing PPE[1][2][3].

Spill Management Protocol
  • Immediate Action : Evacuate and secure the spill area to prevent entry[1].

  • Assessment : Determine the extent of the spill. For large spills, a self-contained breathing apparatus may be necessary[1].

  • Containment : Prevent the spill from spreading or entering drains and water courses[1].

  • Cleanup :

    • Wear full personal protective equipment[1].

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal[5].

    • For liquid spills, use an inert absorbent material such as diatomite or universal binders to absorb the solution[1].

  • Decontamination : Clean the spill area and any contaminated equipment by scrubbing with alcohol[1].

  • Disposal : Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations[3].

Disposal Plan
  • Waste Collection : All waste materials, including contaminated PPE and disposable labware, must be collected in a designated and properly labeled hazardous waste container[5]. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Regulations : Sewage disposal is discouraged[3]. All waste must be disposed of in accordance with local, state, and federal environmental control regulations[3].

Emergency Procedures for Accidental Exposure

Exposure Route Immediate First Aid
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][3].
Skin Contact Remove contaminated clothing and shoes. Thoroughly wash the affected skin with mild soap and copious amounts of water. Seek medical attention if irritation develops[3].
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1][3].
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][3].

Visual Workflow and Safety Diagrams

handling_workflow This compound Handling Workflow prep Preparation - Access to Safety Shower & Eyewash - Well-ventilated Area don_ppe Don PPE - Gown/Lab Coat - Double Gloves - Goggles/Face Shield - Respirator prep->don_ppe handling Handling - In Fume Hood - Avoid Dust/Aerosol - Avoid Contact don_ppe->handling storage Storage - Tightly Closed Container - Ventilated & Secure handling->storage doff_ppe Doff PPE - Minimize Contamination handling->doff_ppe hygiene Hand Hygiene - Wash Thoroughly doff_ppe->hygiene

Caption: Workflow for handling this compound.

emergency_response Emergency Response for Accidental Exposure cluster_routes Exposure Route cluster_actions Immediate Action exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion remove_clothing Remove Contaminated Clothing skin->remove_clothing flush_water Flush with Water (15 min) eye->flush_water fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth remove_clothing->flush_water medical Seek Immediate Medical Attention flush_water->medical fresh_air->medical rinse_mouth->medical

Caption: Emergency protocol for exposure to this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AMT hydrochloride
Reactant of Route 2
AMT hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.